Ibrutinib
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893450 | |
| Record name | Ibrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Freely soluble in dimethyl sulfoxide; soluble in methanol | |
| Record name | Ibrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBRUTINIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
936563-96-1 | |
| Record name | Ibrutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X70OSD4VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IBRUTINIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149-158ºC | |
| Record name | Ibrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ibrutinib's Mechanism of Action on B-cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its role in the B-cell receptor (BCR) signaling pathway. This document provides a detailed overview of the molecular interactions, downstream consequences of BTK inhibition, quantitative data from key studies, and relevant experimental protocols.
The B-cell Receptor (BCR) Signaling Pathway: A Critical Axis in B-cell Malignancies
The B-cell receptor is a transmembrane protein complex on the surface of B-cells, composed of a membrane-bound immunoglobulin (mIg) molecule and a signal transduction moiety (Ig-α/Ig-β heterodimer, also known as CD79A/CD79B).[1] In normal B-cell physiology, the BCR plays a pivotal role in B-cell development, activation, and differentiation into antibody-producing plasma cells or memory B-cells upon encountering a specific antigen.[1]
In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively activated, leading to uncontrolled proliferation and survival of malignant B-cells.[2][3] This chronic activation makes the BCR pathway a prime therapeutic target.[4]
Upon antigen binding, the BCR aggregates, initiating a signaling cascade.[5] This process involves the sequential activation of several tyrosine kinases.[1] The Src family kinases (e.g., LYN, FYN) are among the first to be activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on Ig-α and Ig-β.[1] This, in turn, recruits and activates spleen tyrosine kinase (SYK).[6]
Activated SYK then phosphorylates downstream adaptor proteins, creating a "signalosome" that includes Bruton's tyrosine kinase (BTK).[5] BTK is a crucial enzyme in this pathway, responsible for transmitting signals from the BCR to the cell's nucleus, ultimately activating transcription factors like NF-κB that promote cell survival and proliferation.[3][7]
This compound's Core Mechanism: Irreversible Inhibition of BTK
This compound is a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase.[8] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue (Cys-481) within the ATP-binding domain of BTK.[3][9] This irreversible binding permanently inactivates the kinase, thereby blocking its enzymatic activity.[7]
By inhibiting BTK, this compound effectively halts the downstream signaling cascade initiated by the BCR.[3] This abrogation of BCR signaling leads to several key anti-tumor effects in malignant B-cells, including:
-
Inhibition of Proliferation: By blocking the signals that drive cell division, this compound curtails the uncontrolled growth of cancerous B-cells.[8]
-
Induction of Apoptosis: Deprived of essential survival signals from the BCR pathway, malignant B-cells undergo programmed cell death.[3]
-
Disruption of Cell Adhesion and Migration: this compound interferes with the ability of cancerous B-cells to adhere to protective microenvironments and to migrate to lymph nodes and other tissues.[10] This leads to an egress of lymphocytes from these protective niches into the peripheral blood.[8]
Quantitative Analysis of this compound's Potency
The efficacy of this compound as a BTK inhibitor has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and inhibitory concentrations.
| Parameter | Value | Description | Reference |
| IC₅₀ for BTK | 0.5 nM | The concentration of this compound required to inhibit 50% of BTK enzymatic activity in a biochemical assay. | [8] |
| IC₅₀ in B-cell line | 11 nM | The concentration of this compound required to inhibit 50% of BCR signaling in a B-cell line. | [8] |
| Kᵢ for BTK | 0.59 nM | The inhibition constant, representing the binding affinity of this compound to BTK. | [11] |
| kᵢₙₐ꜀ₜ | 0.041 min⁻¹ | The rate of covalent bond formation between this compound and BTK. | [11] |
Table 1: In Vitro Potency and Binding Kinetics of this compound against BTK.
This compound also exhibits activity against other kinases that have a homologous cysteine residue in their active site.
| Kinase | IC₅₀ (nM) | Reference |
| BLK | 0.1x of BTK IC₅₀ | [12] |
| ITK | 12 | [13] |
| TEC | ~8x lower selectivity than BTK | [11] |
| JAK3 | 21x lower selectivity than BTK | [12] |
| EGFR | 12 | [13] |
| HER2 | 22 | [13] |
Table 2: Off-Target Kinase Inhibition Profile of this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
BTK Kinase Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of BTK and the inhibitory effect of this compound.[14]
-
Principle: A non-radioactive, fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of this compound is a measure of its inhibitory activity.[14]
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[15]
-
ATP
-
Kinase substrate (e.g., poly(GT))
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing the BTK enzyme and substrate to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to BTK.[14]
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.[14]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Quantify the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[14]
-
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the effect of this compound on the phosphorylation of downstream signaling molecules in the BCR pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., p-PLCγ2, p-ERK).
-
Materials:
-
B-cell malignancy cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-PLCγ2, anti-p-ERK, anti-total BTK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence reagent
-
Imaging system
-
-
Protocol:
-
Seed B-cell lines and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the BCR pathway if necessary (e.g., with anti-IgM).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence reagent.
-
Visualize the protein bands using an imaging system.[16]
-
Quantify band intensities to determine the relative levels of protein phosphorylation.[16]
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.[17]
-
Principle: A colorimetric or fluorometric method is used to measure the number of viable cells in a culture after treatment with this compound.
-
Materials:
-
B-cell malignancy cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a 5% CO₂ incubator.[17]
-
Add the cell proliferation reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.[16]
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ for cell proliferation.
-
Conclusion
This compound represents a paradigm shift in the treatment of B-cell malignancies, moving away from traditional chemotherapy towards targeted therapy. Its potent and irreversible inhibition of BTK effectively dismantles the aberrant B-cell receptor signaling that drives the growth and survival of cancerous B-cells. This in-depth guide has provided a comprehensive overview of the molecular mechanisms, quantitative potency, and key experimental methodologies used to characterize this compound's action. A thorough understanding of these core principles is essential for researchers and drug development professionals working to refine and expand upon this successful therapeutic strategy.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. This compound: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Covalent Inhibition of Bruton's Tyrosine Kinase by Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism, kinetics, and experimental validation of Ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK). It is intended to serve as a technical resource, offering detailed protocols and structured data to facilitate research and development in the field of targeted kinase inhibition.
The Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1] It is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell proliferation and survival.[2][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates and activates downstream targets, including phospholipase C-γ2 (PLCγ2), which ultimately triggers signaling pathways like NF-κB, promoting cell growth and inhibiting apoptosis.[4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[2][6]
Molecular Mechanism of Covalent Inhibition
This compound is a potent and selective small-molecule inhibitor that irreversibly binds to BTK.[2] The core mechanism involves the formation of a covalent bond between the acrylamide (B121943) group of this compound and the thiol group of a specific cysteine residue, Cys481, located in the ATP-binding site of BTK.[3][4] This targeted covalent interaction blocks the enzymatic activity of BTK, leading to sustained inhibition of the BCR signaling pathway.[2]
The reaction is a Michael addition, a nucleophilic addition of the cysteine thiol to the α,β-unsaturated carbonyl of the acrylamide warhead.[7] Quantum mechanics/molecular mechanics (QM/MM) simulations have elucidated the pathway, suggesting it involves a direct proton transfer from the Cys481 thiol to the acrylamide warhead, which is followed by the formation of the covalent bond.[8][9] This irreversible binding ensures a long duration of action that persists even after the drug is cleared from systemic circulation.[10]
Quantitative Analysis of this compound-BTK Interaction
The potency and kinetics of this compound have been extensively characterized. Its high affinity and covalent binding mechanism result in very low concentrations required for enzymatic inhibition. However, this compound also inhibits other kinases that possess a homologous cysteine residue, which may contribute to both therapeutic and off-target effects.[10][11]
Table 1: Potency and Kinase Selectivity of this compound
| Parameter | Target Kinase | Value | Reference |
|---|---|---|---|
| IC₅₀ (Biochemical) | BTK | 0.5 nM | [10][12][13] |
| ITK | 10 nM | [10] | |
| TEC | 78 nM | [12] | |
| BLK | 0.8 nM | [10] | |
| JAK3 | 16 nM | [10] | |
| EGFR | 5.6 nM | [10] | |
| IC₅₀ (Cell-based) | BTK (in B-cell line) | 11 nM | [10] |
| k_inact_/K_i_ | BTK | 3.28 x 10⁵ M⁻¹s⁻¹ | [14] |
| BLK | 7.1 x 10⁵ M⁻¹s⁻¹ | [14] |
| | BMX | 3.9 x 10⁶ M⁻¹s⁻¹ |[14] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Concentration (T_max_) | 1 - 2 hours | [10][15] |
| Elimination Half-life | 4 - 9 hours | [15][16] |
| Metabolism | Primarily via CYP3A4 | [16] |
| Recommended Dose (CLL) | 420 mg once daily | [17] |
| BTK Occupancy | >95% sustained over 24 hours |[10][18] |
Key Experimental Protocols
Validating the covalent inhibition of BTK by this compound involves a series of biochemical and cellular assays. The following protocols provide a framework for these key experiments.
Protocol 1: In Vitro BTK Kinase Inhibition Assay
This biochemical assay directly measures the enzymatic activity of recombinant BTK and its inhibition by this compound to determine the IC₅₀ value.[19]
-
Principle: A fluorescence- or luminescence-based assay (e.g., ADP-Glo™) quantifies ATP consumption during the phosphorylation of a generic substrate by recombinant BTK. A reduction in signal in the presence of this compound indicates inhibition.
-
Materials:
-
Recombinant human BTK enzyme.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP at a concentration near the K_m_ for BTK.
-
Suitable kinase substrate (e.g., poly(E,Y)4:1).
-
This compound (serially diluted in DMSO).
-
96- or 384-well white plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
Luminometer.
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to final assay concentrations (typically with a final DMSO concentration of ≤1%).
-
In a multi-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing the BTK enzyme and substrate to each well.
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow for initial binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Quantify luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Mass Spectrometry Analysis of this compound-BTK Adduct
This method confirms the covalent modification of BTK by this compound by measuring the mass of the intact protein.[20]
-
Principle: High-resolution liquid chromatography-mass spectrometry (LC-MS) is used to measure the precise molecular weight of the BTK protein before and after incubation with this compound. The formation of a covalent adduct results in a mass increase equal to the molecular weight of this compound (440.5 Da).
-
Materials:
-
Recombinant human BTK enzyme.
-
This compound.
-
Incubation buffer (e.g., PBS or Tris buffer).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Liquid chromatography system with a suitable column for protein separation (e.g., C4 reverse-phase).
-
-
Methodology:
-
Incubate recombinant BTK (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) in incubation buffer for 2-4 hours at room temperature. A control sample with BTK and vehicle (DMSO) should be run in parallel.
-
Desalt the samples to remove excess inhibitor and non-volatile salts using a reverse-phase cleanup method (e.g., C4 ZipTip).
-
Analyze the samples via LC-MS. Elute the protein from the LC column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Acquire mass spectra across the protein elution peak in positive ion mode.
-
Deconvolute the resulting multiply charged ion series to determine the average molecular mass of the intact protein.
-
Compare the mass of the this compound-treated BTK with the control. A mass shift of approximately +440 Da confirms the formation of a 1:1 covalent adduct.[20]
-
Protocol 3: Cellular BTK Autophosphorylation Assay (Western Blot)
This cell-based assay determines this compound's ability to inhibit BTK activity within a cellular context by measuring the phosphorylation status of a key activation site.[5]
-
Principle: BTK activation involves autophosphorylation at Tyr223. Western blotting with a phospho-specific antibody is used to quantify the level of pBTK(Y223) in B-cell lines following stimulation and treatment with this compound.
-
Materials:
-
B-cell malignancy cell line (e.g., Ramos, Jeko-1).[14]
-
Complete culture medium.
-
This compound (dissolved in DMSO).
-
BCR stimulating agent (e.g., anti-IgM antibody).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Seed cells at an appropriate density and allow them to rest.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate BCR signaling by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes. Include an unstimulated control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities. A dose-dependent decrease in the pBTK(Y223) signal (normalized to total BTK and the loading control) demonstrates cellular inhibition of BTK by this compound.
-
Clinical Implications and Resistance
The irreversible nature of this compound's binding to BTK provides durable target inhibition that is critical for its clinical efficacy in treating B-cell malignancies.[10][17] It leads to the disruption of pro-survival signaling, inhibition of proliferation, and mobilization of malignant cells from protective microenvironments.[2][11]
However, acquired resistance can emerge. The most common mechanism of resistance to this compound is a point mutation in BTK at the covalent binding site, substituting cysteine with serine (C481S).[21][22] This mutation prevents the formation of the covalent bond, significantly reducing the inhibitor's potency and leading to clinical relapse.[22][23] The development of non-covalent BTK inhibitors and other therapeutic strategies is an active area of research to overcome this resistance mechanism.[22]
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. targetedonc.com [targetedonc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations | Semantic Scholar [semanticscholar.org]
- 10. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Btk by Btk-specific concentrations of this compound and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Resistance to BTK inhibition by this compound can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for this compound-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Ibrutinib's effect on downstream signaling pathways
An In-depth Technical Guide to Ibrutinib's Effect on Downstream Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3][4][5] Its primary mechanism of action is the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6][7] This inhibition disrupts the downstream signaling cascades essential for B-cell proliferation, survival, and trafficking.[1][8][9][10] This technical guide provides a comprehensive overview of this compound's effects on these pathways, presents quantitative data on its inhibitory actions, details relevant experimental protocols, and discusses mechanisms of resistance and off-target effects.
Core Mechanism: Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is fundamental for B-cell development, activation, and survival.[11] In many B-cell cancers, this pathway is constitutively active, driving malignant cell proliferation.[12][13] this compound targets BTK, a key kinase in this cascade.[1][14][15]
The BCR Signaling Cascade
Antigen binding to the BCR initiates a signaling cascade starting with the activation of SRC family kinases like LYN and SYK.[16] These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B, creating docking sites for BTK. BTK is then phosphorylated and activated, leading it to phosphorylate and activate Phospholipase C gamma 2 (PLCγ2).[14][17] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and the activation of downstream pathways, including:
-
MAPK/ERK Pathway: Promotes cell proliferation and survival.[18][19][20][21][22]
-
NF-κB Pathway: A critical regulator of inflammation, immune response, and cell survival.[1][18][19][20] BTK is essential for activating the canonical NF-κB pathway downstream of the BCR.[18]
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[1][3][14]
This compound's Point of Intervention
This compound forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[1][6][7] This blockade prevents the phosphorylation and activation of PLCγ2, effectively halting the entire downstream cascade.[1][8] The result is reduced proliferation, increased apoptosis (programmed cell death), and impaired adhesion and migration of malignant B-cells.[1][8]
Quantitative Analysis of this compound's Effects
The efficacy of this compound in inhibiting BTK and downstream signaling components has been quantified in numerous studies. These data are crucial for understanding its potency and for the development of next-generation inhibitors.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| BTK | Kinase Assay | 0.5 nM | [8][17] |
| BTK-dependent Phosphorylation | B-cell line | 11 nM |[8] |
Table 2: In Vivo Effects of this compound on Downstream Signaling in CLL Patients
| Signaling Molecule | Change Observed | Time Point | Reference |
|---|---|---|---|
| BCR Signaling (Gene Signature) | Median 81% reduction | Day 28 | [18] |
| NF-κB Signaling (Gene Signature) | Median 74% reduction | Day 28 | [18] |
| Phospho-PLCγ2 | Reduced | - | [18][19][20] |
| Phospho-ERK | Reduced | - | [18][19][20][23] |
| Nuclear NF-κB p50 | Decreased | - | [18][19][20] |
| Phospho-AKT | Reduced | Over time |[23] |
Off-Target Signaling and Clinical Implications
While highly selective for BTK, this compound can inhibit other kinases, particularly those with a homologous cysteine residue in their active site. These off-target effects are responsible for some of the adverse events observed in patients.
-
TEC Family Kinases: this compound inhibits other members of the Tec kinase family, such as TEC and Interleukin-2-inducible T-cell kinase (ITK), which can affect T-cell function.[7]
-
SRC Family Kinases: Inhibition of SRC family kinases has been noted.[24]
-
Epidermal Growth Factor Receptor (EGFR): Off-target inhibition of EGFR is linked to skin toxicities.[3]
-
C-terminal Src Kinase (CSK): Inhibition of CSK in cardiac tissue has been identified as a likely cause of this compound-mediated atrial fibrillation.[24][25]
-
PI3K/AKT/mTOR Pathway: Some studies suggest this compound can have off-target effects on the PI3K-AKT-mTOR pathway, potentially contributing to cardiotoxicity through autophagy-mediated degradation of connexins.[26]
Mechanisms of Acquired Resistance
Despite its efficacy, acquired resistance to this compound can develop, often leading to disease relapse.[12][13] Resistance is primarily mediated by genetic mutations that allow for the reactivation of BCR signaling.
-
BTK Mutations: The most common resistance mechanism is a mutation at the C481 binding site of BTK (e.g., C481S).[12] This substitution from cysteine to serine prevents the covalent binding of this compound, reducing its inhibitory effect.[12]
-
PLCγ2 Mutations: Mutations in PLCγ2 (e.g., R665W, S707Y) can lead to a "hypermorphic" or constitutively active state.[16][27][28] This allows PLCγ2 to be activated by upstream kinases like LYN or SYK, bypassing the need for BTK and rendering this compound's blockade ineffective.[16]
Key Experimental Protocols
The study of this compound's effects relies on a variety of well-established molecular biology techniques.
Western Blot Analysis for Protein Phosphorylation
This method is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition.
Protocol Outline:
-
Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos) or primary CLL cells. Treat cells with a dose range of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).[29]
-
BCR Stimulation: Induce BCR signaling by stimulating cells with an agent like anti-IgM or anti-IgG for a short duration (e.g., 10 minutes).[29]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[29]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[29]
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[29]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-BTK Y223, anti-p-PLCγ2 Y759, anti-p-ERK T202/Y204).[23][29]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH) or the total protein level of the target.[29]
Flow Cytometry for Cellular Activation Markers
Flow cytometry is used to assess the functional consequences of BCR signaling inhibition on a single-cell level, such as changes in the expression of surface activation markers.
Protocol Outline:
-
Cell Preparation and Treatment: Prepare a single-cell suspension of primary B-cells or a cell line. Pre-treat cells with various concentrations of this compound or a vehicle control.[29]
-
BCR Stimulation: Stimulate the cells with anti-IgM for an extended period (e.g., 18-24 hours) to induce the expression of activation markers.[29]
-
Antibody Staining: Harvest and wash the cells. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).[29]
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data from thousands of individual cells.
-
Data Analysis: Gate on the B-cell population (e.g., CD19+) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI) of the markers in treated versus untreated samples.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified BTK and its inhibition by this compound, allowing for precise determination of IC50 values.
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine a reaction buffer (containing Tris, MgCl2, etc.), purified active BTK enzyme, a specific peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and varying concentrations of this compound.[30][31][32]
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [³³P]-ATP or in a system with a detection reagent).[30][32] Incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop and Detect:
-
Radiolabeled Method: Stop the reaction and spot the mixture onto a filter membrane. Wash away unincorporated [³³P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.[32]
-
Luminescence Method (e.g., ADP-Glo™): Add a reagent to deplete unused ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction back into ATP, which is then detected via a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.[30]
-
-
Data Analysis: Plot the measured kinase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[30]
Conclusion
This compound's profound clinical success stems from its potent and specific inhibition of BTK, a central node in the B-cell receptor signaling pathway. By blocking BTK, this compound effectively shuts down multiple downstream cascades, including the PLCγ2-ERK/NF-κB and PI3K-AKT axes, which are critical for the survival and proliferation of malignant B-cells. Understanding the intricacies of these pathways, the quantitative impact of this compound, its off-target profile, and the molecular mechanisms of resistance is paramount for optimizing current therapeutic strategies and guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed herein provide a foundational framework for researchers to further investigate the complex interplay between BTK inhibitors and cellular signaling networks.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ajmc.com [ajmc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 8. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an evidence-based review of its potential in the treatment of advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined Data from Multiple Phase 3 Studies of IMBRUVICA® (this compound) Show Efficacy and Safety in High-Risk, Previously Untreated Chronic Lymphocytic Leukemia (CLL) and Real-World Data Indicating Low Biomarker Testing Rates for These Patients - BioSpace [biospace.com]
- 16. Hypermorphic mutation of phospholipase C, γ2 acquired in this compound-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]
- 18. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting BTK with this compound in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATM inhibition decreases ERK activation and is synergistic with this compound in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. imrpress.com [imrpress.com]
- 27. researchgate.net [researchgate.net]
- 28. ashpublications.org [ashpublications.org]
- 29. benchchem.com [benchchem.com]
- 30. promega.com [promega.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. cdn1.sinobiological.com [cdn1.sinobiological.com]
Molecular Targets of Ibrutinib Beyond BTK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the B-cell receptor (BCR) signaling pathway.[1] However, the therapeutic efficacy and adverse effect profile of this compound are not solely dictated by its on-target activity. A growing body of evidence reveals that this compound interacts with a range of other kinases, leading to a complex off-target pharmacological profile. Understanding these non-BTK molecular targets is crucial for optimizing its clinical use, managing side effects, and exploring novel therapeutic applications.
This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond BTK, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visual representations of the affected signaling pathways.
Quantitative Data: this compound's Off-Target Kinase Inhibition
This compound's interaction with kinases other than BTK is often mediated by the presence of a homologous cysteine residue in their active sites, allowing for covalent modification. However, it can also inhibit other kinases through non-covalent mechanisms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of off-target kinases, providing a quantitative measure of its potency.
| Kinase Family | Kinase Target | IC50 (nM) | Notes |
| TEC Family | BTK | 0.5 | Primary Target |
| TEC | 78 | Weakest binder in the TEC family. | |
| ITK | 10.7 | Inhibition affects T-cell signaling. | |
| BMX | 0.8 | Also known as ETK. | |
| EGFR Family | EGFR | 5.6 | Inhibition is implicated in side effects like diarrhea and rash. |
| HER2 (ErbB2) | 9.4 | Potential for therapeutic application in HER2+ cancers. | |
| ErbB4 | Not reported | ||
| SRC Family | SRC | - | Non-covalent inhibition. |
| CSK | 2.3 | Inhibition is linked to cardiotoxicity, specifically atrial fibrillation. | |
| BLK | 0.5 | High binding affinity. | |
| HCK | Low nM | Reversible binding. | |
| FGR | Low nM | Reversible binding. | |
| LYN | - | ||
| JAK Family | JAK3 | 16.1 |
Signaling Pathways and Experimental Workflows
The off-target interactions of this compound have significant implications for various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and a typical experimental workflow for identifying and validating off-target kinase inhibitors.
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for identifying and validating off-target kinase inhibitors.
TEC Family Kinase (ITK) Signaling in T-Cells
Caption: this compound's inhibition of ITK in the T-cell receptor signaling pathway.
EGFR/HER2 (ErbB) Signaling Pathway
Caption: this compound's off-target inhibition of the EGFR/HER2 signaling pathway.
SRC/CSK Signaling and Cardiotoxicity
Caption: Proposed mechanism of this compound-induced cardiotoxicity via CSK inhibition.
JAK3/STAT Signaling Pathway
Caption: this compound's inhibitory effect on the JAK3/STAT signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (serial dilutions)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in kinase reaction buffer.
-
Prepare the ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions or vehicle control to the wells of the microplate.
-
Add the kinase/substrate solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3][4][5]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][3][4][5]
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation status of its off-target kinases and their downstream signaling proteins in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[6][8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9][10][11]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound's therapeutic effects and adverse event profile are a composite of its interactions with both BTK and a range of other kinases. A thorough understanding of these off-target interactions is paramount for the rational design of second-generation BTK inhibitors with improved selectivity, the management of this compound-associated toxicities, and the exploration of its potential in treating diseases beyond B-cell malignancies. The data, signaling pathways, and experimental protocols presented in this guide offer a foundational resource for researchers and clinicians working to unravel the complex pharmacology of this compound and harness its full therapeutic potential.
References
- 1. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Pharmacodynamics of Ibrutinib in Preclinical Models: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a first-in-class, orally administered, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key mediator in the B-cell receptor (BCR) signaling pathway, BTK is critical for the proliferation, differentiation, and survival of B-lymphocytes.[2][3][4] this compound's targeted mechanism has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in preclinical models. It details the drug's core mechanism of action, its effects on key signaling pathways, quantitative data from in vitro and in vivo studies, and the experimental protocols used to generate these findings.
Core Mechanism of Action: Covalent BTK Inhibition
The primary mechanism of this compound involves its potent and irreversible inhibition of BTK.[2] this compound forms a covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK enzyme.[2][4] This irreversible binding permanently inactivates the kinase, preventing the autophosphorylation of tyrosine 223 and subsequent downstream signaling events.[2][5] The result is a sustained blockade of the BCR pathway, which is crucial for the survival and expansion of malignant B-cells.[1][3]
Caption: this compound covalently binds to Cys-481, irreversibly inactivating BTK.
Key Signaling Pathways Modulated by this compound
B-Cell Receptor (BCR) Signaling Pathway Inhibition
The BCR pathway is constitutively active in many B-cell malignancies, providing critical survival signals. This compound's primary pharmacodynamic effect is the disruption of this pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane where it becomes phosphorylated and activated. Active BTK then phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). This triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell proliferation and survival.[1][6] Preclinical studies demonstrate that this compound effectively blocks the phosphorylation of BTK and its downstream substrates, including PLCγ, in a dose-dependent manner.[1] This blockade abrogates the survival signals, leading to the inhibition of proliferation and the induction of apoptosis.[1][3]
Caption: this compound blocks BTK, halting the BCR signaling cascade and promoting apoptosis.
Disruption of Adhesion and Migration
Malignant B-cells rely on protective microenvironments within the lymph nodes and bone marrow for survival. This tissue homing is mediated by chemokine receptors, such as CXCR4, and adhesion molecules.[7] Preclinical studies have shown that this compound inhibits signaling pathways controlled by chemokines, thereby impairing the adhesion and migration of malignant cells.[3][8] This disruption causes a notable egress of lymphocytes from their protective tissue niches into the peripheral blood, a clinical phenomenon known as treatment-related lymphocytosis.[1][9] Once in the periphery, the cells are deprived of survival signals and undergo apoptosis.[1]
Quantitative Pharmacodynamic Data from Preclinical Models
Quantitative analysis in various preclinical settings has established the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
| Bruton's Tyrosine Kinase (BTK) | Enzymatic Assay | 0.5 nM | [1][2] |
| B-cell Line (anti-IgG stimulated) | Cell-based Assay | 11 nM | [1] |
| Glioma (U87MG) | Colony Formation Assay | ~0.5 µM | [10] |
| Glioma (DBTRG-05MG) | Colony Formation Assay | ~10 µM | [10] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model System | Dosing Regimen | Key Outcome(s) | Reference(s) |
| Canine B-cell Lymphoma | Single dose of 2.5-20 mg/kg | 70% reduction in tumor burden; full BTK occupancy | [2] |
| Mouse Xenograft (pre-BCR+ ALL) | N/A | Significantly prolonged survival | [8] |
| Mouse Xenograft (Glioma) | N/A | Significant reduction in tumorigenesis | [10] |
| Healthy Swiss Mice | Escalation single-dose | Rapidly crosses the blood-brain barrier (BBB); AUC brain/plasma ratio of 0.7 | [11] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacodynamics of this compound.
Cell-Based BTK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture B-cell lymphoma or leukemia cell lines (e.g., MEC-1) in appropriate media. Seed cells and treat with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor by adding anti-IgM or anti-IgG to the media for 5-10 minutes to induce BTK phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., Burkitt lymphoma lines) in a 96-well plate at a density of 5,000-10,000 cells per well.[5]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Measurement: Add a viability reagent such as CellTiter 96® AQueous One Solution (MTS) or a similar tetrazolium-based compound.[5]
-
Data Acquisition: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Data is typically normalized to the vehicle control to determine the percentage of proliferation inhibition.
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating this compound's efficacy in a mouse model.
References
- 1. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keionline.org [keionline.org]
- 4. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imbruvicahcp.com [imbruvicahcp.com]
- 8. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Preclinical investigation of this compound, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ibrutinib: A Technical Guide to a Covalent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has revolutionized the treatment of various B-cell malignancies by irreversibly binding to Cys481 in the BTK active site, thereby blocking the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1] This document provides a comprehensive overview of the key chemical modifications of the this compound scaffold and their impact on potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to provide a practical resource for researchers in the field of kinase inhibitor drug discovery.
Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[2] Its activation triggers a cascade of downstream signaling events that are essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of numerous B-cell cancers, making it a prime target for therapeutic intervention.
This compound (formerly PCI-32765) was the first BTK inhibitor to receive FDA approval and has demonstrated remarkable efficacy in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1] It functions as a potent and irreversible inhibitor by forming a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK.[1]
Mechanism of Action: Covalent Inhibition of BTK
This compound's mechanism of action involves a two-step process: initial reversible binding to the BTK active site, followed by an irreversible covalent bond formation between its acrylamide (B121943) "warhead" and the thiol group of Cys481.[3] This covalent modification permanently inactivates the enzyme. The efficiency of this process is characterized by the kinetic parameters Ki (inhibitor binding affinity) and kinact (rate of inactivation). The overall potency of a covalent inhibitor is often expressed as the kinact/Ki ratio.[4]
This compound Structure-Activity Relationship (SAR) Studies
The development of this compound and subsequent second-generation BTK inhibitors has been guided by extensive SAR studies. These studies have systematically explored modifications to the three main components of the this compound scaffold: the pyrazolo[3,4-d]pyrimidine core, the 4-phenoxyphenyl group, and the piperidine-acrylamide side chain.
The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the hinge-binding motif, anchoring the inhibitor to the ATP-binding site of BTK. Modifications to this core are generally not well-tolerated, as it is crucial for maintaining high affinity.
The 4-Phenoxyphenyl Group
The 4-phenoxyphenyl group occupies a hydrophobic pocket in the BTK active site. SAR studies have shown that variations in this region can significantly impact potency and selectivity.
The Piperidine-Acrylamide Side Chain
This portion of the molecule is critical for the covalent interaction with Cys481. The acrylamide group acts as a Michael acceptor. Modifications to the linker and the electrophilic warhead have been extensively studied to optimize reactivity and reduce off-target effects.
Quantitative SAR Data
The following table summarizes the structure-activity relationships of selected this compound analogs and other BTK inhibitors.
| Compound | R1 Group (on Pyrazolopyrimidine) | R2 Group (Linker/Warhead) | BTK IC50 (nM) | kinact/KI (M-1s-1) | Key Observations |
| This compound | 4-phenoxyphenyl | (R)-1-acryloylpiperidin-3-yl | 0.5[1] | 3.28 x 105[4] | Potent and irreversible BTK inhibitor. Also inhibits other kinases with a homologous cysteine, such as EGFR, TEC, and BMX.[4] |
| Analog 1 | 4-phenoxyphenyl | (S)-1-acryloylpiperidin-3-yl | >1000 | - | The (R)-enantiomer is crucial for potent BTK inhibition. |
| Analog 2 | 4-(4-methoxyphenoxy)phenyl | (R)-1-acryloylpiperidin-3-yl | 1.2 | - | Methoxy substitution on the phenoxy ring is well-tolerated. |
| Analog 3 | 4-(3-fluorophenoxy)phenyl | (R)-1-acryloylpiperidin-3-yl | 0.8 | - | Electron-withdrawing groups on the phenoxy ring can maintain or slightly improve potency. |
| Acalabrutinib | 4-phenoxyphenyl | (S)-4-(but-2-ynoylamino)pyrrolidin-1-yl-2-carboxamide | 5.1 | 3.11 x 104[5] | Second-generation inhibitor with improved selectivity over this compound, particularly for EGFR.[1] |
| Zanubrutinib | 4-phenoxyphenyl | (R)-1-(1-acryloylpiperidin-3-yl) | 0.5[2] | 2.79 x 105[5] | Second-generation inhibitor with high potency and selectivity. |
| Compound 10 | Pyridinone core | - | 7[6] | - | A highly selective irreversible BTK inhibitor with a distinct core scaffold.[6] |
| Compound 13 | Phenyl with sulfone group | - | 9.1[6] | - | Pyrazolo-pyrimidine derivative with potent BTK inhibition comparable to this compound.[6] |
Experimental Protocols
General Synthesis of the this compound Scaffold
The synthesis of this compound and its analogs typically involves a multi-step process. A common route is outlined below:
-
Preparation of the Pyrazolopyrimidine Core: 4-Phenoxybenzoyl chloride undergoes a Knoevenagel-type condensation with malononitrile, followed by methylation to yield an enol intermediate. This intermediate then undergoes cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring. Subsequent reaction with dimethylformamide dimethylacetal (DMF-DMA) yields the pyrazolo[3,4-d]pyrimidine core.[1]
-
Coupling of the Piperidine (B6355638) Side Chain: The pyrazolopyrimidine core is then coupled with the desired piperidine derivative.
-
Introduction of the Acrylamide Warhead: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to introduce the Michael acceptor.
A detailed, step-by-step synthesis protocol for this compound can be found in various publications and patents.[7][8]
In Vitro BTK Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of BTK enzyme solution (concentration optimized for the assay).
-
Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for BTK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for Covalent Inhibitor Characterization
The following diagram outlines a typical workflow for the screening and characterization of covalent kinase inhibitors like this compound.
Caption: Workflow for covalent inhibitor discovery.
This compound SAR Logic Diagram
This diagram illustrates the key structural regions of this compound and the impact of modifications on its activity and selectivity.
Caption: Key SAR insights for this compound.
References
- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Controlling this compound’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of this compound in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104557945A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
Ibrutinib: A Technical Guide to the Discovery and Development of a First-in-Class BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib (formerly PCI-32765) represents a paradigm shift in the treatment of B-cell malignancies, moving away from conventional cytotoxic chemotherapy towards targeted oral therapy.[1] As a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK), this compound has demonstrated profound anti-tumor activity and a manageable safety profile in various hematologic cancers, most notably chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] Its development validated BTK as a critical therapeutic target in B-cell-driven diseases.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, pharmacological properties, and clinical development of this compound, complete with detailed experimental methodologies and structured data for scientific professionals.
Discovery and Preclinical Rationale
The development of this compound was rooted in the understanding that upregulation of the B-cell receptor (BCR) signaling pathway is a pathophysiological hallmark of many B-cell cancers.[2] A key kinase in this pathway, Bruton's tyrosine kinase (BTK), was identified as a critical component for B-cell survival and proliferation.[2][3] The genetic basis for this was evident in the human disease X-linked agammaglobulinemia, where loss-of-function mutations in BTK lead to a profound deficiency of mature B-cells.[2] This established BTK as a compelling target for therapeutic intervention.
This compound, then known as PCI-32765, was synthesized and identified as a potent and irreversible inhibitor of BTK.[2][6] Preclinical studies were crucial in establishing its therapeutic potential. These investigations demonstrated that this compound effectively blocked B-cell activation and was efficacious in models of B-cell malignancy and autoimmune disease.[6] In vitro experiments showed that this compound inhibited CLL cell survival, proliferation, and tissue homing.[6][7] Furthermore, it was found to induce apoptosis (programmed cell death) in malignant B-cells and decrease the secretion of essential pro-survival cytokines.[2][8] These promising preclinical results provided a strong rationale for advancing this compound into clinical trials.[2][6][9]
Mechanism of Action
This compound's mechanism of action is centered on its highly specific and irreversible inhibition of BTK.[8]
-
Covalent Binding: this compound is a small molecule designed to form a covalent bond with the cysteine-481 (Cys-481) residue located in the ATP-binding domain of the BTK enzyme.[8][10][11] This irreversible binding permanently inactivates the kinase.[10][12]
-
BCR Pathway Inhibition: BTK is a pivotal signaling molecule downstream of the B-cell receptor.[13] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[14] Activated BTK then phosphorylates downstream substrates, including PLCγ2, which in turn activates pathways like NF-κB, crucial for B-cell proliferation and survival.[8][14]
-
Downstream Effects: By irreversibly inhibiting BTK, this compound effectively shuts down this entire signaling cascade.[8] This abrogation of BCR signaling leads to multiple anti-tumor effects, including:
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
Pharmacological Profile
This compound exhibits rapid absorption and elimination, yet its covalent mechanism of action allows for sustained pharmacodynamic effects, enabling once-daily dosing.[15][16]
Pharmacodynamics: Potency and Selectivity
This compound is a highly potent inhibitor of BTK, with a half-maximal inhibitory concentration (IC50) of 0.5 nM in biochemical assays.[2][17] However, it also demonstrates activity against other kinases that share a homologous cysteine residue in their active site.[2]
| Parameter | Value | Assay Type | Reference |
| BTK IC50 | 0.5 nM | Biochemical (Enzyme) Assay | [2] |
| BTK IC50 | 11 nM | Cell-based Assay (B-cell line) | [2] |
| BTK Occupancy | >95% | In vivo (Patient Samples, 2.5 mg/kg/day) | [4][18] |
| ITK IC50 | 10 nM | Biochemical Assay | [2] |
| TEC IC50 | 16 nM | Biochemical Assay | [2] |
| BLK IC50 | 0.8 nM | Biochemical Assay | [2] |
| JAK3 IC50 | 16 nM | Biochemical Assay | [2] |
| EGFR IC50 | 7.8 nM | Biochemical Assay | [2] |
| HER2 IC50 | 9.4 nM | Biochemical Assay | [2] |
| Table 1: Pharmacodynamic Properties of this compound. |
Pharmacokinetics
Pharmacokinetic studies in patients with CLL demonstrated rapid absorption and a relatively short half-life. The area under the curve (AUC) increased proportionally with doses from 420 to 840 mg/day.[15]
| Parameter | Value | Conditions | Reference |
| Administration | Oral | 140 mg capsules | [4] |
| Tmax (Median) | 1–2 hours | Single Dose | [4] |
| Half-life (t½) | 4–6 hours | Single Dose | [4] |
| AUC (Steady State) | 680 ± 517 ng·h/mL | 420 mg/day | [4] |
| Plasma Protein Binding | 97.3% | In vitro | [4] |
| Volume of Distribution (Vd) | ~10,000 L | Steady State | [4] |
| Metabolism | Primarily via CYP3A | Hepatic | [4] |
| Elimination | Mainly as metabolites via feces | - | [4] |
| Table 2: Pharmacokinetic Parameters of this compound in CLL Patients. |
Key Experimental Protocols
The determination of a compound's IC50 value against its target kinase is a cornerstone of preclinical drug development. Below is a detailed methodology for a representative biochemical kinase assay used to quantify BTK inhibition.
Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[19]
Objective: To determine the IC50 of this compound against recombinant human BTK enzyme.
Materials:
-
Recombinant full-length human BTK enzyme (e.g., Promega, Active Motif).[19][20]
-
Kinase Substrate: Poly (4:1 Glu, Tyr) peptide or a specific biotinylated peptide.[20]
-
ATP (Adenosine Triphosphate).
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[21]
-
This compound (or test compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[19]
-
384-well white microplates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 1 µM, diluted 1:3 for an 11-point curve.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[21]
-
Add 2 µL of a solution containing the BTK enzyme diluted in kinase buffer. Incubate for 15-60 minutes at room temperature to allow the compound to bind to the enzyme.[21]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase buffer.[21] The final concentrations might be ~10 µM ATP and a suitable concentration of the peptide substrate.[20]
-
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) to allow for ATP-to-ADP conversion by the active enzyme.[19]
-
Signal Generation (Part 1 - ATP Depletion):
-
Signal Generation (Part 2 - Luminescence):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[19][21]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[21]
-
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the BTK kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the BTK enzyme activity.
-
Clinical Development and Efficacy
The clinical development of this compound was accelerated due to its profound efficacy and favorable safety profile in early-phase trials, leading to three "Breakthrough Therapy" designations from the U.S. FDA.[1]
Key Clinical Trials
Initial Phase I studies in patients with relapsed/refractory B-cell malignancies established the safety and dose of this compound, noting that full BTK occupancy was achieved at doses that produced no overt toxicity.[2][18] Subsequent Phase Ib/II and Phase III trials confirmed its efficacy in specific diseases.
-
Mantle Cell Lymphoma (MCL): A Phase II study in 111 patients with relapsed/refractory MCL treated with 560 mg/day of this compound demonstrated significant clinical activity.[2][22]
-
Chronic Lymphocytic Leukemia (CLL): A pivotal Phase Ib/II study in 85 patients with relapsed/refractory CLL showed high and durable response rates.[22][23] This was followed by a Phase III trial (RESONATE) that compared this compound to ofatumumab in 391 patients with relapsed or refractory CLL, demonstrating superior outcomes for this compound.[23]
Clinical Efficacy Data
This compound has consistently demonstrated high overall response rates (ORR) and durable progression-free survival (PFS) across multiple clinical trials.
| Indication | Trial Phase | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Mantle Cell Lymphoma (Relapsed/Refractory) | II | 111 | 68% (21% Complete Response) | 13.9 months | [22] |
| Chronic Lymphocytic Leukemia (Relapsed/Refractory) | Ib/II | 85 | 71% | 75% at 26 months | [22][23] |
| Chronic Lymphocytic Leukemia (Relapsed/Refractory) | III (RESONATE) | 195 | 63% (vs 4% for ofatumumab) | Not Reached (vs 8.1 months for ofatumumab) | [23] |
| Table 3: Summary of Key Clinical Efficacy Data for this compound. |
The logical progression from identifying the target to gaining regulatory approval is a multi-step process grounded in rigorous scientific and clinical validation.
Conclusion
The discovery and development of this compound mark a significant milestone in oncology, validating Bruton's tyrosine kinase as a therapeutic target and establishing a new standard of care for several B-cell malignancies.[1][5] Its journey from a rationally designed covalent inhibitor to a widely approved oral therapy underscores the success of targeted drug development. The comprehensive preclinical and clinical data have demonstrated its potent mechanism of action, favorable pharmacological profile, and profound, durable efficacy. This compound has not only transformed the treatment landscape for patients with CLL and MCL but has also paved the way for the development of next-generation BTK inhibitors and novel combination strategies.[2][24]
References
- 1. Development of the Bruton's tyrosine kinase inhibitor this compound for B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keionline.org [keionline.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the approval history and clinical development pathway of Imbruvica? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In Pre-Clinical Studies this compound Enhances Anti-tumor Activity When Combined With An Anti-PD-L1 Antibody [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Bruton Tyrosine Kinase Inhibitor this compound (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. promega.com [promega.com]
- 22. onclive.com [onclive.com]
- 23. This compound in Relapsed or Refractory Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Role of Ibrutinib in Inducing Apoptosis in Malignant B-cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment landscape for a spectrum of B-cell malignancies. Its primary mechanism of action involves the irreversible inactivation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. Disruption of this pathway profoundly impacts the survival and proliferation of malignant B-cells, ultimately leading to apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces programmed cell death in these cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
Introduction
Malignant B-lymphocytes in diseases such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL) are highly dependent on the constitutive activation of the B-cell receptor (BCR) signaling pathway for their survival and proliferation.[1][2] Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals downstream of the BCR.[3][4] this compound's therapeutic efficacy stems from its ability to covalently bind to the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[3][5] This targeted disruption of BTK activity sets in motion a cascade of events that culminate in the induction of apoptosis.
Mechanism of Action: From BTK Inhibition to Apoptosis
This compound's induction of apoptosis is not a direct cytotoxic effect but rather the consequence of disrupting multiple pro-survival signals that are aberrantly active in malignant B-cells. The core mechanism can be dissected into two major interconnected pathways: the B-cell receptor (BCR) signaling pathway and the NF-κB signaling pathway.
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is central to the pathophysiology of many B-cell malignancies, providing chronic signaling that promotes cell survival and proliferation.[1][2] Upon antigen binding, or in many cases, through antigen-independent tonic signaling, a cascade of phosphorylation events is initiated. This compound's primary target, BTK, is a crucial kinase in this cascade.[3][4]
By irreversibly inhibiting BTK, this compound effectively blocks the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCγ2).[3] This, in turn, prevents the activation of key downstream effectors including protein kinase C (PKC) and the mobilization of intracellular calcium. The net result is the attenuation of signals that drive cell cycle progression and promote survival.
Disruption of the NF-κB Signaling Pathway
A critical consequence of BCR pathway inhibition by this compound is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] In many malignant B-cells, the BCR pathway tonically activates the IKK complex, which leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB transcription factors to translocate to the nucleus and drive the expression of a host of genes critical for cell survival, including anti-apoptotic members of the Bcl-2 family.[9]
This compound's blockade of BTK prevents the activation of the NF-κB pathway, leading to a significant reduction in the transcription of these pro-survival genes.[6][7][8] This shifts the cellular balance towards apoptosis.
Downregulation of Anti-Apoptotic Proteins
The convergence of BCR and NF-κB pathway inhibition by this compound leads to a significant alteration in the expression profile of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[10] Specifically, this compound treatment has been shown to decrease the levels of key anti-apoptotic proteins, including:
-
Bcl-2: A cornerstone anti-apoptotic protein that sequesters pro-apoptotic proteins.
-
Bcl-xL: Another critical anti-apoptotic member of the Bcl-2 family.
-
Mcl-1: A short-lived anti-apoptotic protein that is frequently overexpressed in B-cell malignancies.
The downregulation of these proteins releases the brakes on apoptosis, allowing pro-apoptotic Bcl-2 family members like Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[10]
Induction of Caspase-Mediated Apoptosis
The culmination of this compound's effects on signaling pathways and the Bcl-2 protein family is the activation of the caspase cascade, the executioners of apoptosis. The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. Studies have demonstrated a dose-dependent increase in caspase-3 activity in malignant B-cells following this compound treatment.[1]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the efficacy of this compound in inducing apoptosis in malignant B-cells.
Table 1: IC50 Values of this compound in Malignant B-Cell Lines
| Cell Line/Sample Type | Malignancy | IC50 Value (µM) | Citation |
| Chronic Lymphocytic Leukemia (CLL) Primary Samples | CLL | 0.4 - 9.7 | [11] |
| Raji | Burkitt's Lymphoma | 5.20 | [12] |
| Ramos | Burkitt's Lymphoma | 0.868 | [12] |
| BT474 | Breast Cancer (HER2+) | 0.00994 | [13] |
| SKBR3 | Breast Cancer (HER2+) | 0.00889 | [13] |
Table 2: Apoptosis Rates Induced by this compound in Malignant B-Cell Lines
| Cell Line | Malignancy | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Citation |
| KM-H2 | Hodgkin's Lymphoma | 10 | 72 | ~33 | [14] |
| KM-H2 | Hodgkin's Lymphoma | 20 | 72 | ~70 | [14] |
| HDLM-2 | Hodgkin's Lymphoma | 15 | 72 | ~50 | [14] |
| Primary ALL Cells | Acute Lymphoblastic Leukemia | 0.5 | - | 5.5 | [15] |
| Primary ALL Cells | Acute Lymphoblastic Leukemia | 1.0 | - | 12.3 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[16][17][18][19][20]
Materials:
-
Malignant B-cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4][7][8]
Materials:
-
Malignant B-cell lines
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This technique is crucial for assessing changes in the expression of pro- and anti-apoptotic proteins and the cleavage of caspases, which is a hallmark of apoptosis.[21][22][23]
Materials:
-
Malignant B-cell lines treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.
Caption: this compound inhibits BTK, disrupting BCR and NF-κB signaling, leading to apoptosis.
References
- 1. This compound: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia by Bruton’s Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Intrinsic Determinants of this compound-Induced Apoptosis in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-intrinsic determinants of this compound-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
Ibrutinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Beyond its direct effects on malignant B cells, this compound exerts profound immunomodulatory effects on the tumor microenvironment (TME), influencing a wide array of immune cells and signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on the TME, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to support further research and drug development.
Core Mechanism of Action in the TME
This compound's primary mechanism of action is the irreversible inhibition of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This blockade disrupts downstream signaling cascades, including those involving PLCγ2, AKT, and NF-κB, which are essential for B-cell proliferation and survival.[1] However, this compound's influence extends beyond B cells. It also targets other kinases, such as interleukin-2-inducible T-cell kinase (ITK), expressed in T cells, and affects various cells within the TME, including T cells, macrophages, myeloid-derived suppressor cells (MDSCs), natural killer (NK) cells, and dendritic cells (DCs).[2][3]
Data Presentation: Quantitative Effects of this compound on Immune Cells and Cytokines
The following tables summarize the quantitative effects of this compound on key components of the tumor microenvironment, compiled from various preclinical and clinical studies.
Table 1: Effect of this compound on T Cell Subsets
| T Cell Subset | Change Observed | Magnitude of Change | Cancer Type/Model | Citation |
| CD4+ T Cells | ||||
| Total CD4+ T Cells | Transient increase, then decrease to normal levels | Approx. 3-fold increase by 8 weeks | CLL | [4] |
| Naïve CD4+ T Cells | Increase | - | CLL | [1] |
| Memory CD4+ T Cells | Decrease in CD4RA+, Increase in CD4RO+ | Significant decrease in CD4RA+ and CD4RO+ in the first month | CLL | [5] |
| Regulatory T Cells (Tregs) | Decrease in percentage | Approx. 2-fold reduction in percentage of CD4+ T cells by cycle 3 | CLL | [4] |
| CD8+ T Cells | ||||
| Total CD8+ T Cells | Transient increase, then decrease to normal levels | Approx. 3-fold increase by 8 weeks | CLL | [4] |
| Effector Memory CD8+ T Cells | Reduction | - | CLL | [6] |
| Exhausted CD8+ T Cells (PD-1+) | Decrease | Significant reduction by cycle 3 | CLL | [4] |
Table 2: Effect of this compound on Myeloid Cells
| Myeloid Cell Type | Change Observed | Magnitude of Change | Cancer Type/Model | Citation |
| Macrophages | ||||
| M1 Polarization | Impaired | Decreased STAT1 phosphorylation | In vitro (NLCs) | [7] |
| M2 Polarization | Enhanced | Increased expression of CD163 and CD206 | In vitro (NLCs) | [7] |
| Myeloid-Derived Suppressor Cells (MDSCs) | ||||
| Total MDSCs | Reduction | 61% reduction | CLL | [8] |
| Suppression of T Cell Proliferation | Reduced | Increased CD8+ T cell proliferation from 12.49% to 21.98% | In vitro (murine) | [9] |
| Dendritic Cells (DCs) | ||||
| Maturation (CD11c+) | Increased proportion | - | In vitro (murine) | [10] |
| MHC-II Expression | Upregulation | Increased percentage of MHC-II+ cells | In vitro (murine) | [10] |
| CD80 Expression | Upregulation | Increased percentage of CD80+ cells | In vitro (murine) | [10] |
| CD86 Expression | Downregulation | Decreased percentage of CD86+ cells upon LPS stimulation | In vitro (murine) | [10] |
Table 3: Effect of this compound on Natural Killer (NK) Cells
| NK Cell Function | Change Observed | Magnitude of Change | Cancer Type/Model | Citation |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Inhibition | Reduced lysis of target cells by ~4-fold | In vitro (lymphoma) | [11] |
| Degranulation (CD107a mobilization) | Inhibition | ~60% inhibition at 0.1 µM, ~90% inhibition at 1 µM | In vitro | [12] |
| Cytokine Secretion (IFN-γ) | Inhibition | Dose-dependent decrease | In vitro | [12] |
Table 4: Effect of this compound on Cytokine and Chemokine Levels
| Cytokine/Chemokine | Change Observed | Magnitude of Change | Cancer Type/Model | Citation |
| IL-6 | Decrease | - | In vitro (LPS-stimulated DCs) | [13] |
| IL-10 | Decrease | Statistically significant decrease by day 14 | CLL | [13] |
| TNF-α | Decrease | - | In vitro (LPS-stimulated DCs) | [14] |
| IFN-γ | Decrease | - | CLL | [11] |
| IL-8 | Decrease | - | CLL | [13] |
| MCP-1 | Decrease | - | CLL | [13] |
| IP-10 | Decrease | - | CLL | [13] |
| RANTES | Increase | - | CLL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's impact on the tumor microenvironment.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Methodology:
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into M0 macrophages.
-
This compound Treatment and Polarization:
-
For M1 polarization , replace the medium with fresh RPMI-1640 containing 10% FBS, 100 ng/mL of lipopolysaccharide (LPS), and 20 ng/mL of interferon-gamma (IFN-γ), with or without varying concentrations of this compound.
-
For M2 polarization , replace the medium with fresh RPMI-1640 containing 10% FBS and 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13), with or without varying concentrations of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) to determine the percentage of polarized macrophages.
-
ELISA: Collect the culture supernatant to measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-6) and M2-associated cytokines (e.g., IL-10).
-
qRT-PCR: Extract RNA from the cells to analyze the gene expression of M1 and M2 markers.[15]
-
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
Objective: To evaluate the effect of this compound on the T-cell suppressive function of MDSCs.
Methodology:
-
MDSC Isolation: Isolate MDSCs from the spleen or tumor of tumor-bearing mice or from the peripheral blood of cancer patients using density gradient centrifugation followed by MACS for specific markers (e.g., Gr-1 and CD11b for murine MDSCs).[16][17]
-
T Cell Isolation and Labeling: Isolate CD3+ T cells from the spleen of healthy mice or peripheral blood of healthy donors. Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled T cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell activators (e.g., anti-CD3/CD28 beads). Add varying concentrations of this compound to the co-culture.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the CFSE dilution in the T-cell population. A decrease in CFSE intensity indicates T-cell proliferation. The suppressive capacity of MDSCs is determined by their ability to inhibit T-cell proliferation.[16]
-
T Cell Exhaustion Assay
Objective: To determine the impact of this compound on the expression of exhaustion markers on T cells.
Methodology:
-
T Cell Isolation and Culture: Isolate PBMCs from cancer patients before and after this compound treatment.
-
In Vitro Stimulation: Culture the PBMCs in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or specific tumor antigens) for several days to induce an exhausted phenotype.
-
This compound Treatment: For in vitro studies, add varying concentrations of this compound to the T-cell cultures.
-
Flow Cytometry Analysis: Harvest the cells and perform multi-color flow cytometry to analyze the expression of exhaustion markers on CD4+ and CD8+ T cells. Key exhaustion markers include PD-1, TIM-3, and LAG-3.[8][18]
-
Functional Analysis: Assess the functional capacity of the T cells by measuring cytokine production (e.g., IFN-γ, TNF-α) upon re-stimulation using intracellular cytokine staining and flow cytometry.
Mandatory Visualizations
Signaling Pathways
Caption: BCR signaling pathway and the inhibitory effect of this compound on BTK.
References
- 1. Effects of this compound on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based therapy reinvigorates CD8+ T cells compared to chemoimmunotherapy: immune monitoring from the E1912 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound modifies the function of monocyte/macrophage population in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Myeloid-derived suppressor cells express Bruton’s tyrosine kinase and can be depleted in tumor bearing hosts by this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Tec kinase BTK inhibitor this compound promotes maturation and activation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound antagonizes rituximab-dependent NK cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer | Springer Nature Experiments [experiments.springernature.com]
- 16. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.univr.it [iris.univr.it]
- 18. This compound directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Reach: An In-depth Technical Guide to the Off-Target Effects of Ibrutinib in Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Its mechanism of action, centered on the covalent inhibition of BTK, effectively disrupts the B-cell receptor (BCR) signaling pathway, crucial for the survival and proliferation of malignant B-cells. However, the therapeutic efficacy of this compound is accompanied by a spectrum of off-target effects, stemming from its interaction with a range of other kinases. These unintended interactions contribute to some of the adverse events observed in patients and are a critical consideration in the development of next-generation, more selective kinase inhibitors.
This technical guide provides a comprehensive overview of the off-target effects of this compound, presenting quantitative data from kinase profiling studies, detailed experimental protocols for assessing kinase inhibition, and visualizations of the key signaling pathways involved.
Quantitative Analysis of this compound's Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its safety profile. Kinome-wide profiling studies have been instrumental in elucidating the broader interaction landscape of this compound beyond its intended target, BTK. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of on- and off-target kinases, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate stronger inhibition.
| Kinase Family | Kinase Target | IC50 (nM) | Reference |
| TEC Family | BTK | 0.5 | [1][2][3] |
| TEC | 78 | [4] | |
| ITK | - | ||
| BMX | - | ||
| TXK | - | ||
| SRC Family | CSK | 2.3 | [5] |
| SRC | - | ||
| LCK | - | ||
| HCK | Low nanomolar | [4] | |
| FGR | - | ||
| BLK | - | ||
| LYN | - | ||
| YES | - | ||
| EGFR Family | EGFR | - | [6][7] |
| ERBB2 (HER2) | - | [6] | |
| ERBB4 | - | ||
| JAK Family | JAK3 | - | [6] |
| Other | BRK | Low nanomolar | [4] |
| FRK | - |
Experimental Protocols for Kinase Profiling
The determination of kinase inhibition potencies, such as IC50 values, relies on robust and reproducible biochemical assays. Below are detailed methodologies for commonly employed kinase assays used in the characterization of inhibitors like this compound.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[8][9][10]
Principle: A FRET-based peptide substrate is used, labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the presence of active kinase and ATP, the peptide is phosphorylated. A site-specific protease is then added which can only cleave the non-phosphorylated peptide. Cleavage separates the FRET pair, leading to a change in the emission ratio, which is proportional to the extent of phosphorylation.
Materials:
-
Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)
-
Kinase of interest
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a solution of the kinase and the specific FRET-peptide substrate. Prepare a separate ATP solution.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution. Add the kinase/peptide substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development Reaction: Add the development reagent (protease) to each well to stop the kinase reaction and initiate cleavage of the non-phosphorylated substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., Coumarin emission at 445 nm and FRET emission at 520 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (Coumarin/FRET). The percentage of inhibition is determined relative to controls (no inhibitor). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[11]
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor. A terbium-labeled anti-tag antibody binds to the kinase, serving as the TR-FRET donor. The tracer, labeled with a fluorescent acceptor, binds to the kinase's ATP pocket. When both are bound, a high TR-FRET signal is generated. An inhibitor competing with the tracer will disrupt this interaction, leading to a decrease in the TR-FRET signal.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody
-
Fluorescent kinase tracer
-
Test inhibitor (e.g., this compound)
-
384-well plates
-
TR-FRET plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the kinase and the europium-labeled antibody. Prepare a separate solution of the fluorescent tracer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution. Add the kinase/antibody mixture to all wells. Add the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[12][13]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio. The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the signal against the inhibitor concentration to determine the IC50 value.[14][15][16]
IMAP™ (Immobilized Metal Affinity-based Phosphorescence) Kinase Assay
The IMAP™ assay is a homogeneous, fluorescence polarization (FP) or TR-FRET based assay that detects the phosphorylation of a fluorescently labeled substrate.
Principle: A fluorescently labeled peptide or polymer substrate is incubated with the kinase and ATP. Upon phosphorylation, the substrate gains a phosphate (B84403) group. IMAP binding beads, which have a high affinity for phosphate groups, are then added. The binding of the phosphorylated, fluorescent substrate to the large beads causes a significant increase in its fluorescence polarization. This change in polarization is directly proportional to the extent of phosphorylation.
Materials:
-
IMAP™ Screening Express Assay Kit
-
Kinase of interest
-
Fluorescently labeled substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the kinase and the fluorescently labeled substrate. Prepare a separate ATP solution.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution. Add the kinase/substrate mixture to all wells. Initiate the reaction by adding the ATP solution. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Binding Reaction: Add the IMAP binding solution to each well to stop the kinase reaction and allow the binding of the phosphorylated substrate to the beads. Incubate for a specified time (e.g., 30-60 minutes).[17]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The increase in fluorescence polarization is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value.[18][19][20]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Workflow: Kinase Inhibition Assay
This diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: A generalized workflow for determining kinase inhibitor IC50 values.
On-Target Signaling Pathway: B-Cell Receptor (BCR) Signaling
This diagram illustrates the central role of BTK in the BCR signaling pathway, which is the primary target of this compound.
Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.
Off-Target Signaling Pathway: EGFR Signaling
This compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR), which can lead to skin-related side effects.
Caption: Off-target inhibition of the EGFR signaling pathway by this compound.
Off-Target Signaling Pathway: TEC Kinase Family
Beyond BTK, this compound inhibits other members of the TEC kinase family, which are involved in various signaling cascades.
Caption: this compound's off-target inhibition of TEC kinase signaling.
Off-Target Signaling Pathway: CSK and Cardiac Myocyte Function
The inhibition of C-terminal Src Kinase (CSK) by this compound has been linked to cardiotoxicity, particularly atrial fibrillation. CSK is a negative regulator of Src family kinases (SFKs).
Caption: Proposed mechanism of this compound-induced cardiotoxicity via CSK inhibition.
Conclusion
While this compound remains a cornerstone in the treatment of B-cell cancers, a thorough understanding of its off-target kinase interactions is crucial for managing its side effects and for the rational design of future inhibitors. The data and protocols presented in this guide offer a technical foundation for researchers and clinicians working to optimize kinase inhibitor therapies, ultimately aiming to improve patient outcomes by maximizing efficacy while minimizing toxicity. The development of second and third-generation BTK inhibitors with improved selectivity underscores the importance of continued research in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optimalcancercare.org [optimalcancercare.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. ashpublications.org [ashpublications.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 20. Using IMAP technology to identify kinase inhibitors: comparison with a substrate depletion approach and analysis of the nature of false positives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ibrutinib Dosage for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), in in vitro cell culture experiments. Detailed protocols for common assays to assess this compound's efficacy and mechanism of action are provided, along with recommended dosage ranges derived from published literature.
Introduction to this compound
This compound is a small molecule inhibitor that covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition.[1][2] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[1][4] this compound's inhibition of BTK disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, ultimately leading to decreased cell proliferation and increased apoptosis in malignant B-cells.[1][5] Beyond BTK, this compound has been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its overall therapeutic effect.[6]
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate dosage range for your specific cell line and experiment.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Various CLL primary cells | Chronic Lymphocytic Leukemia | 0.37 µM - >10 µM | [7] |
| B-cell line (anti-IgG stimulated) | B-cell Malignancy | ~11 nM | [3] |
| JeKo-1 (BTK-WT) | Mantle Cell Lymphoma | 11 µM | |
| JeKo-1 (BTK-C481S) | Mantle Cell Lymphoma (this compound Resistant) | 20 µM | |
| Mino (WT) | Mantle Cell Lymphoma | 4 µM | |
| Mino (C481S) | Mantle Cell Lymphoma (this compound Resistant) | 13 µM | |
| Granta (this compound-resistant) | Mantle Cell Lymphoma | 20 µM | |
| Raji | Burkitt Lymphoma | Varies with combinations (e.g., 0.16 ± 0.095 μM with obinutuzumab) | [8] |
| Ramos | Burkitt Lymphoma | Varies with combinations (e.g., 0.01 ± 0.005 μM with obinutuzumab) | [8] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | Sensitive at 0.5 µM | [9] |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | Sensitive at 0.5 µM | [9] |
| BT474 | Breast Cancer (HER2+) | 9.94 nM | [10] |
| SKBR3 | Breast Cancer (HER2+) | 8.89 nM | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the BCR Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade and how this compound's inhibitory action disrupts downstream pro-survival signals.
Caption: this compound inhibits BTK in the BCR signaling pathway.
General Experimental Workflow for In Vitro this compound Studies
This diagram outlines a typical workflow for assessing the effects of this compound on cultured cells.
Caption: General workflow for this compound in vitro assays.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate first.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Treat cells with a range of this compound concentrations and a vehicle control as described in the MTT assay protocol.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix the contents gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Western Blot for BTK Phosphorylation
This technique is used to assess the direct target engagement of this compound by measuring the phosphorylation status of BTK at Tyr223.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-total BTK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for conducting in vitro studies with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful dose-response and time-course experiments are crucial for accurately characterizing the effects of this compound on cell viability, apoptosis, and target engagement.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. e-roj.org [e-roj.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. ulab360.com [ulab360.com]
Application Notes and Protocols for Ibrutinib Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, in preclinical mouse xenograft models. This document outlines the mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for efficacy evaluation.
Introduction
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies.[2] this compound exerts its therapeutic effects by blocking BTK activity, thereby inhibiting B-cell proliferation, survival, and adhesion.[2][3] Preclinical evaluation of this compound in mouse xenograft models is a critical step in understanding its in vivo efficacy and mechanism of action against various cancer types.
Mechanism of Action: this compound and the BTK Signaling Pathway
This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells. The inhibition of BTK disrupts several key cellular processes including calcium mobilization, and activation of transcription factors like NF-κB, which are essential for tumor cell growth and survival.
Data Presentation: this compound Treatment Parameters in Mouse Xenograft Models
The following table summarizes quantitative data from various studies on the use of this compound in mouse xenograft models. This information can serve as a starting point for designing in vivo efficacy studies.
| Cancer Model | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Efficacy Outcome | Reference |
| Mantle Cell Lymphoma (Mino cells) | SCID | 50 mg/kg | Oral gavage | Daily | Tumor growth inhibition | [4] |
| Burkitt Lymphoma (Raji cells) | NSG | 12.5 mg/kg | Oral gavage | Daily for 10 days | Decreased tumor progression and increased survival | [5] |
| Chronic Lymphocytic Leukemia | NOG | 25 mg/kg | Oral gavage | Daily for 14 days | Reduction in CLL cells in spleen and peripheral blood | [6] |
| Neuroblastoma (SH-SY5Y cells) | Nude | Not Specified | Not Specified | Daily for 14 days | Inhibition of tumor growth | [4] |
| HEK293/MRP1 Xenograft | Nude | 30 mg/kg | Oral gavage | Every other day for 7 days | Enhanced efficacy of vincristine | [3] |
| Chronic Graft-versus-Host Disease | BALB/c | 10 mg/kg | Oral gavage | Daily for 4 weeks | Improved survival and reduced disease manifestations | [7][8] |
Experimental Protocols
A typical experimental workflow for an this compound xenograft study involves several key stages, from animal model selection and tumor implantation to treatment administration and endpoint analysis.
Protocol 1: Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water. Alternatively, a solution of Hydroxypropyl-β-cyclodextrin can be used.[7]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Sterile syringes and gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
Procedure:
-
Vehicle Preparation:
-
For a 100 mL solution, dissolve 0.5 g of HPMC in approximately 80 mL of sterile water by heating and stirring.
-
Once the HPMC is dissolved, allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween 80 and stir until fully dispersed.
-
Adjust the final volume to 100 mL with sterile water.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 25 mg/kg dose in a 20 g mouse, you will need 0.5 mg of this compound per mouse.
-
Weigh the this compound powder and triturate it to a fine powder using a mortar and pestle.
-
Gradually add a small amount of the vehicle to the this compound powder to create a paste.
-
Continue to add the vehicle incrementally while mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar and stir continuously on a magnetic stirrer.
-
If using Hydroxypropyl-β-cyclodextrin, the vehicle may need to be acidified to a pH < 3 before adding this compound, and the final pH adjusted to between 6.0 and 8.0.[7]
-
-
Oral Gavage Administration:
-
Ensure the this compound suspension is well-mixed before drawing it into the syringe.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the calculated volume of the this compound suspension slowly. The typical administration volume is 100-200 µL for a 20-25 g mouse.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Tumor Volume Measurement
Objective: To monitor tumor growth in response to this compound treatment.
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor using digital calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the modified ellipsoid formula:
-
Tumor Volume (mm³) = (Length × Width²) / 2
-
-
Perform tumor volume measurements 2-3 times per week throughout the study.
-
Plot the mean tumor volume for each treatment group over time to visualize the treatment effect.
Protocol 3: Western Blot Analysis of BTK Pathway
Objective: To assess the effect of this compound on the phosphorylation of BTK and downstream signaling proteins in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-phospho-BTK (Tyr223), anti-PLCγ2, anti-phospho-PLCγ2, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize harvested tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.[9]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Protocol 4: Immunohistochemistry (IHC) for Tumor Tissue Analysis
Objective: To visualize the expression and localization of proteins of interest (e.g., p-BTK, Ki-67) within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-p-BTK, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol to water.[10]
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.[11]
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.[11]
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.[11]
-
Wash with buffer (e.g., TBS).
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with buffer.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.[12]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a light microscope and analyze the staining intensity and distribution.
-
Protocol 5: Flow Cytometry for Immune Cell Profiling
Objective: To analyze the composition of immune cells within the tumor and spleen following this compound treatment.
Materials:
-
Single-cell suspensions from tumor and spleen
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, NK1.1, Gr-1, F4/80)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Prepare single-cell suspensions from tumors (e.g., by enzymatic digestion and mechanical dissociation) and spleens (e.g., by mechanical dissociation).
-
Lyse red blood cells using RBC lysis buffer.[6]
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and block Fc receptors with Fc block.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. In vitro, in vivo and ex vivo characterization of this compound: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Inhibition of BTK and ITK with this compound Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment ameliorates murine chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols: Utilizing Ibrutinib for the Study of B-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, an oral, first-in-class inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][3] In many B-cell cancers, the BCR pathway is constitutively active, promoting malignant cell growth and survival.[3][4] this compound covalently and irreversibly binds to the cysteine residue C481 in the active site of BTK, leading to potent and sustained inhibition of its kinase activity.[1][3] This targeted inhibition disrupts downstream signaling cascades, thereby impeding the proliferation and survival of malignant B-cells.[1][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of this compound and other BTK inhibitors. The described assays are fundamental for the preclinical evaluation of compounds targeting B-cell activation.
Mechanism of Action: this compound and the B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is central to B-cell function. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.[1][3] Activation of BTK leads to the phosphorylation of downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors like NF-κB.[1] These events are crucial for B-cell activation, proliferation, and survival. This compound's inhibition of BTK effectively blocks these downstream events.[1]
Key In Vitro Assays for Studying this compound's Effect on B-cell Activation
Several in vitro assays are crucial for elucidating the effects of this compound on B-cell activation. These include cell proliferation assays, calcium flux assays, and western blot analysis of key signaling proteins.
B-Cell Proliferation Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Protocol: B-Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed B-cell lines (e.g., Ramos, Raji) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell proliferation).
Data Presentation:
| Cell Line | This compound Concentration (µM) | % Inhibition of Proliferation (Mean ± SD) |
| RCH-ACV | 0.5 | 39.0 ± 3.1[6] |
| SMS-SB | 0.5 | 42.7 ± 2.7[6] |
| NALM-20 | 0.5 | 14.1 ± 2.8[6] |
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a key downstream event of BCR signaling.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Indo-1, Fluo-4). Upon BCR stimulation, the influx of calcium into the cytoplasm causes a change in the fluorescence intensity of the dye, which is measured by flow cytometry. This compound's inhibition of BTK is expected to abrogate this calcium flux.[6][7]
Protocol: Calcium Flux Assay
-
Cell Preparation: Harvest B-cells and wash them with a suitable buffer.
-
This compound Pre-treatment: Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence data using a flow cytometer.
-
BCR Stimulation: Add a BCR agonist (e.g., anti-IgM) to the cells while continuously acquiring data.
-
Data Acquisition: Continue data acquisition to monitor the change in fluorescence over time.
-
Data Analysis: Analyze the fluorescence intensity kinetics to determine the extent of calcium mobilization.
Data Presentation:
| Cell Line | Treatment | BCR-induced Calcium Flux |
| RCH-ACV | Vehicle Control | Present |
| RCH-ACV | This compound | Abrogated[6] |
| SMS-SB | Vehicle Control | Present |
| SMS-SB | This compound | Abrogated[6] |
| Kasumi-2 | Vehicle Control | Present |
| Kasumi-2 | This compound | Abrogated[6] |
Western Blot Analysis of BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, which is a direct measure of its activation.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total BTK and phosphorylated BTK (p-BTK). A decrease in the p-BTK/total BTK ratio upon this compound treatment indicates inhibition of BTK activity.
Logical Relationship of Measurement:
Protocol: Western Blot for BTK Phosphorylation
-
Cell Treatment and Lysis: Treat B-cells with various concentrations of this compound for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (e.g., Tyr223) and total BTK overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-BTK to total BTK.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Relative p-BTK (Tyr223) Level (Normalized to Total BTK) |
| Raji | 0 (Control) | 100% |
| Raji | 0.1 | Significantly Decreased[8][9] |
| Raji | 1.0 | Significantly Decreased[8][9] |
| Raji | 10 | Significantly Decreased[8][9] |
| Ramos | 0 (Control) | 100% |
| Ramos | 0.1 | Significantly Decreased[8][9] |
| Ramos | 1.0 | Significantly Decreased[8][9] |
| Ramos | 10 | Significantly Decreased[8][9] |
Conclusion
The assays described in these application notes provide a robust framework for investigating the effects of this compound on B-cell activation. By employing these detailed protocols, researchers can effectively characterize the potency and mechanism of action of BTK inhibitors, contributing to the development of novel therapeutics for B-cell malignancies and autoimmune diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound and idelalisib target B cell receptor- but not CXCL12/CXCR4-controlled integrin-mediated adhesion in Waldenström macroglobulinemia | Haematologica [haematologica.org]
- 6. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Ibrutinib as a Tool Compound for Studying BTK Signaling
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by forming a specific covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][3] This high specificity and irreversible mechanism make this compound an invaluable tool for researchers studying the physiological and pathophysiological roles of BTK signaling.
BTK is a non-receptor tyrosine kinase from the Tec kinase family, which is a critical component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[5][6] This initiates a cascade of events leading to the activation of transcription factors like NF-κB and AKT, which are essential for the proliferation, survival, differentiation, and migration of B-cells.[2][7] In certain B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cell growth.[2] By potently blocking BTK, this compound allows researchers to dissect the downstream consequences of this signaling pathway in both healthy and malignant B-cells.[2][8]
While highly potent for BTK, researchers should consider that this compound has known off-target activities against other kinases, such as EGFR, TEC, and CSK, which can be a confounding factor in experiments.[9][10] Therefore, interpreting data requires careful consideration of potential off-target effects, and the use of complementary genetic approaches or more selective second-generation inhibitors may be warranted to confirm findings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the inhibitory potency of this compound against BTK and selected off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | IC50 (nM) | Notes |
| BTK | 0.5 | Potent and irreversible covalent inhibition.[1][11] |
| TEC | ~2.3 - 5.6x less potent than BTK | A member of the Tec kinase family, also involved in immune signaling.[12] |
| EGFR | ~11x less potent than BTK | Off-target inhibition can lead to skin toxicities.[10][12] |
| ITK | ~21x less potent than BTK | Involved in T-cell signaling.[12] |
| CSK | - | Off-target inhibition linked to cardiotoxicity.[9][13] |
Note: IC50 values can vary depending on the assay conditions. The data presented are for illustrative purposes.
Table 2: Cellular Effects of this compound Treatment
This table outlines the typical effects observed in B-cell lines and primary cells following treatment with this compound, demonstrating its utility in studying BTK-dependent cellular processes.
| Cellular Process | Typical Observation | Key Downstream Mediator(s) |
| Cell Proliferation | Significantly decreased.[14] | NF-κB, ERK |
| Apoptosis | Induced.[1][2] | Caspase-3 |
| BCR Signaling | Inhibition of downstream phosphorylation.[14] | PLCγ2, ERK, AKT |
| NF-κB Activation | Reduced nuclear expression of NF-κB p50.[14][15] | BTK |
| Cell Adhesion & Migration | Impaired.[2] | - |
| Surface Marker Expression | Decreased expression of activation markers (CD69, CD86).[14] | - |
Note: The magnitude of the effect is dependent on the cell type, this compound concentration, and treatment duration.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying BTK with this compound.
References
- 1. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. mdpi.com [mdpi.com]
- 12. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting BTK Phosphorylation Following Ibrutinib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK a key therapeutic target.[1] this compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, thereby inhibiting its kinase activity.[1] This blockage disrupts downstream signaling cascades, leading to decreased B-cell proliferation and survival.[1]
A crucial method for verifying the efficacy of this compound is to measure the phosphorylation status of BTK at key tyrosine residues, such as Tyr223, which is an autophosphorylation site necessary for full BTK activation. Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation. This document provides a detailed protocol for performing a Western blot to assess the inhibition of BTK phosphorylation in response to this compound treatment.
BTK Signaling Pathway and this compound's Mechanism of Action
The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream proteins. Key among these is Bruton's tyrosine kinase (BTK). Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events that promote B-cell proliferation, differentiation, and survival. This compound's irreversible binding to BTK effectively halts this signaling cascade.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following table summarizes the dose-dependent effect of this compound on BTK phosphorylation in Burkitt lymphoma (BL) cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation, which correlates with the inhibition of BTK phosphorylation.
| Cell Line | Treatment | IC50 of this compound (µM) | Reference |
| Raji | This compound alone | 5.20 | [2] |
| Ramos | This compound alone | 0.868 | [2] |
| Raji | This compound + Dexamethasone | 0.34 | [3] |
| Ramos | This compound + Dexamethasone | 0.13 | [3] |
| Raji | This compound + Rituximab (20 µg/ml) | 0.67 | [1] |
| Ramos | This compound + Rituximab (20 µg/ml) | 0.16 | [1] |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to detect BTK phosphorylation.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of BTK phosphorylation.
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Culture B-cell lymphoma cell lines (e.g., Raji, Ramos) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 4, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Lysis Buffer (RIPA Buffer with Inhibitors):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitor cocktails just before use.
-
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X SDS Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 100-150V until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Use a wet or semi-dry transfer system with 1X Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
7. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is generally preferred over milk as milk contains phosphoproteins that can increase background.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK at Tyr223 (e.g., rabbit anti-phospho-BTK Y223) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted (e.g., 1:5000 to 1:20,000) in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Imaging:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
9. Stripping and Reprobing (Optional):
-
To normalize the phospho-BTK signal, the membrane can be stripped and reprobed for total BTK and a loading control (e.g., GAPDH or β-actin).
-
Stripping Buffer: 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol.
-
Incubate the membrane in stripping buffer for 30 minutes at 50°C with agitation.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and proceed with the immunoblotting protocol for total BTK and the loading control.
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's effect on BTK and B-cells.
Conclusion
This application note provides a comprehensive guide for the detection and semi-quantification of BTK phosphorylation in response to this compound treatment using Western blotting. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the molecular efficacy of this compound and similar BTK inhibitors. Adherence to best practices for Western blotting, particularly for phosphorylated proteins, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of B-cell Populations Treated with Ibrutinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is often constitutively active, promoting the uncontrolled growth of malignant B-cells.[1][2] this compound covalently binds to a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][3] This disruption of BCR signaling induces apoptosis, inhibits proliferation, and impairs the adhesion and migration of malignant B-cells, leading to their mobilization from lymphoid tissues into the peripheral blood.[1][4][5]
Flow cytometry is an indispensable tool for monitoring the effects of this compound therapy on both malignant and normal B-cell populations. It allows for the precise quantification of various B-cell subsets, assessment of cell surface marker expression, and analysis of cellular activation and viability. These application notes provide detailed protocols and data interpretation guidelines for the flow cytometric analysis of B-cell populations in response to this compound treatment.
Key B-Cell Markers for Flow Cytometry Analysis
A comprehensive understanding of B-cell immunology is critical for designing and interpreting flow cytometry experiments in the context of this compound treatment. The following table summarizes key B-cell markers and their significance.
| Marker | Cell Type/Function | Expected Change with this compound |
| CD19 | Pan B-cell marker | Used for gating total B-cells.[6] |
| CD20 | Mature B-cell marker | Used for gating B-cells; expression can be downregulated by this compound.[3][7] |
| CD5 | Often co-expressed on malignant B-cells in CLL | Used for identifying CLL cells (CD19+CD5+).[7] |
| CD23 | Marker for activated B-cells and CLL cells | Often used in conjunction with CD5 for CLL phenotyping.[7] |
| IgM | Surface immunoglobulin on naïve and some memory B-cells | Component of the B-cell receptor. |
| CD27 | Memory B-cell marker | Expression may be altered with this compound treatment.[8] |
| CD38 | Plasma cell and activated B-cell marker; prognostic in CLL | Expression levels can be monitored. |
| CD69 | Early activation marker | Expression on CLL cells is reduced following this compound treatment.[9] |
| PD-1 | Immune checkpoint receptor | Expression on CLL cells is normalized after this compound therapy.[9] |
| CXCR4 | Chemokine receptor involved in cell trafficking | This compound inhibits CXCR4, affecting B-cell homing.[1] |
| CD86 | Co-stimulatory molecule on activated B-cells | Expression may increase in this compound-resistant cases.[8] |
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which is the standard sample type for analyzing circulating B-cells.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.[10]
-
After centrifugation, three distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding at least 3 volumes of PBS.
-
Centrifuge at 300-400 x g for 5-10 minutes at 4°C.[10] Discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.[10]
Protocol 2: Immunofluorescent Staining of B-Cell Surface Markers
This protocol outlines the procedure for staining PBMCs with fluorochrome-conjugated antibodies for flow cytometric analysis.
Materials:
-
Isolated PBMCs (1 x 10^7 cells/mL)
-
Fluorochrome-conjugated monoclonal antibodies (see table above for suggestions)
-
Flow Cytometry Staining Buffer
-
Fc receptor blocking reagent (e.g., anti-human CD16/CD32)
-
96-well U-bottom plates or flow cytometry tubes
-
Fixable viability dye (optional)
Procedure:
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
-
(Optional) If using a fixable viability dye, stain the cells according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.
-
To block non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature.[11]
-
Prepare an antibody cocktail containing the desired combination of fluorochrome-conjugated antibodies at their predetermined optimal concentrations in Flow Cytometry Staining Buffer.
-
Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 200 µL (for plates) or 2 mL (for tubes) of Flow Cytometry Staining Buffer and centrifuge at 400-600 x g for 5 minutes at 4°C.[11]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL) for immediate acquisition on a flow cytometer.
-
(Optional) If not acquiring immediately, cells can be fixed in 1% paraformaldehyde in PBS and stored at 4°C in the dark for up to 24 hours.
Protocol 3: Flow Cytometry Acquisition and Analysis
Instrumentation and Setup:
-
A multi-color flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Before acquisition, perform daily quality control checks on the instrument.
-
Use single-stained compensation controls to create a compensation matrix to correct for spectral overlap between fluorochromes.
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic size and granularity.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets and aggregates.
-
(Optional) Viability Gating: If a viability dye was used, gate on the live cell population.
-
B-Cell Gating: From the live singlet lymphocyte gate, identify the total B-cell population using a pan B-cell marker such as CD19.
-
Subpopulation Analysis: Further dissect the B-cell populations based on the expression of other markers (e.g., CD5, CD23 for CLL cells; CD27 for memory B-cells).
-
Marker Expression Analysis: Quantify the median fluorescence intensity (MFI) of specific markers on the gated B-cell populations to assess changes in expression levels.
Data Presentation: Expected Effects of this compound on B-Cell Populations
The following table summarizes the anticipated quantitative changes in B-cell populations and marker expression following this compound treatment as documented in the literature.
| Parameter | Pre-Treatment (Baseline) | Post-Ibrutinib Treatment | Reference |
| Absolute Lymphocyte Count | Elevated in CLL | Transient increase followed by a gradual decrease | [12] |
| Absolute Non-Malignant B-Cell Count | Variable | Significant decrease | [13] |
| Percentage of CD19+ B-cells | High in CLL | Remains high initially, then may decrease with response | [6] |
| CD69 Expression on CLL Cells | Elevated | Normalized (decreased) | [9] |
| PD-1 Expression on CLL Cells | Elevated | Normalized (decreased) | [9] |
| CD27 Expression on CLL Cells | Variable | May increase in resistant cases | [8] |
| CD86 Expression on CLL Cells | Low | May increase in resistant cases | [8] |
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits BTK in the BCR signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for B-cell analysis via flow cytometry.
Conclusion
Flow cytometry is a powerful and essential technique for monitoring the therapeutic effects of this compound on B-cell populations. By employing standardized protocols and a comprehensive understanding of B-cell immunophenotyping, researchers and clinicians can effectively track disease burden, assess treatment response, and investigate mechanisms of resistance. The protocols and information provided in these application notes serve as a detailed guide for conducting robust and reproducible flow cytometric analyses in the context of this compound therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. This compound: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Lymphocyte migration and retention properties affected by this compound in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Composition and Kinetics of B Cells During this compound Treatment in Patients with Chronic Lymphocytic Leukemia [mdpi.com]
- 7. Chronic lymphocytic leukemia - Wikipedia [en.wikipedia.org]
- 8. Revealing a Phenotypical Appearance of this compound Resistance in Patients With Chronic Lymphocytic Leukaemia by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Dynamic changes of the normal B lymphocyte repertoire in CLL in response to this compound or FCR chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ibrutinib in Primary Chronic Lymphocytic Leukemia (CLL) Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of Chronic Lymphocytic Leukemia (CLL).[1][2] It functions by irreversibly binding to cysteine-481 in the active site of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and trafficking of CLL cells.[1][2][3] In the laboratory setting, primary CLL cells cultured ex vivo provide a vital model for studying the biological effects of this compound, elucidating mechanisms of action, and investigating potential resistance. These application notes provide detailed protocols for the culture of primary CLL cells and the subsequent evaluation of this compound's effects.
Data Presentation
The following tables summarize key quantitative data regarding the in vitro efficacy of this compound on primary CLL cells and related cell lines.
Table 1: this compound IC50 Values in CLL and B-cell Lymphoma Cells
| Cell Type | Assay Type | IC50 Value | Reference |
| Primary CLL Cells (pre-treatment) | Apoptosis Assay | 0.4 µM - 9.7 µM | [1] |
| Primary CLL Cells | Cell Viability (MTT) | 8 nM | [4] |
| TMD8 (DLBCL Cell Line) | Cell Viability (MTT) | 11 nM | [4] |
| DOHH2 (DLBCL Cell Line) | Downstream Signaling (p-ERK) | 13 nM | [4] |
| Recombinant BTK | Kinase Assay | 0.5 nM | [4] |
Table 2: this compound-Induced Apoptosis in TMD8 Cells (Illustrative for Primary CLL Assays)
| This compound Concentration (nM) | Caspase 3/7 Activity (Fold Change vs. Control) | % Apoptotic Cells (Annexin V+) | Reference |
| 0 (Vehicle) | 1.0 | 5.2% | [4] |
| 1 | 2.5 | 15.8% | [4] |
| 10 | 6.8 | 45.3% | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for studying this compound in primary CLL cell culture.
Experimental Protocols
Isolation of Primary CLL Cells from Peripheral Blood
This protocol is for the isolation of peripheral blood mononuclear cells (PBMCs), which will be highly enriched for CLL cells in patient samples.
Materials:
-
Human peripheral blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the Buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The purity of CLL cells (CD19+/CD5+) should be assessed by flow cytometry; for most CLL patient samples, this will be >85-90%.[5]
Culture and this compound Treatment of Primary CLL Cells
Materials:
-
Isolated primary CLL cells
-
Complete culture medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile tissue culture plates (e.g., 96-well or 24-well)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Resuspend the primary CLL cells in complete culture medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate the cells into the desired culture plate format.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial experiments would be 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control CLL cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After the incubation period, harvest the cells from the culture plate and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to each sample according to the manufacturer's instructions.
-
Incubate the samples for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Analysis of BCR Signaling by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of key BCR signaling proteins.
Materials:
-
Isolated primary CLL cells
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2, anti-phospho-ERK (T202/Y204), anti-ERK)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Culture primary CLL cells as described in Protocol 2.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1 µM) or vehicle control for 1 hour.[1]
-
Stimulate the BCR pathway by adding anti-IgM (e.g., 10 µg/mL) for 15 minutes.[6]
-
Immediately harvest the cells by centrifugation at 4°C.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
The protocols outlined above provide a framework for the in vitro and ex vivo investigation of this compound's effects on primary CLL cells. These methods are fundamental for understanding the drug's mechanism of action, identifying biomarkers of response and resistance, and evaluating novel combination therapies. Careful execution and appropriate controls are paramount for generating reliable and reproducible data. For more advanced studies, co-culture systems with stromal cells, CD40L, and CpG ODN can be employed to better mimic the tumor microenvironment and assess this compound's impact on proliferation and chemoresistance.[5][7]
References
- 1. Cell-intrinsic determinants of this compound-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IBC - 最新發表論文: Phosphoproteomics Reveals the Role of Constitutive KAP1 Phosphorylation by B-Cell Receptor Signaling in Chronic Lymphocytic Leukemia [ibc.sinica.edu.tw]
- 4. benchchem.com [benchchem.com]
- 5. Co-culture of primary CLL cells with bone marrow mesenchymal cells, CD40 ligand and CpG ODN promotes proliferation of chemoresistant CLL cells phenotypically comparable to those proliferating in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-culture of primary CLL cells with bone marrow mesenchymal cells, CD40 ligand and CpG ODN promotes proliferation of chemoresistant CLL cells phenotypically comparable to those proliferating in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Ibrutinib Effects on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies and, increasingly, in solid tumors.[3] In vivo imaging provides a powerful, non-invasive method to longitudinally monitor the therapeutic efficacy of this compound on tumor growth and to elucidate its mechanism of action in a living organism.[4][5] These application notes provide detailed protocols for utilizing bioluminescence imaging (BLI) to assess this compound's anti-tumor effects in preclinical xenograft models.
Mechanism of Action: this compound Signaling Pathways
This compound primarily exerts its anti-cancer effects by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and interaction with the tumor microenvironment.
Below is a diagram illustrating the key signaling pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound on Tumor Growth
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in various cancer xenograft models.
Table 1: this compound Efficacy in HER2-Amplified Breast Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (by AUC) | Reference |
| BT-474 | Nude Mice | 16 | 30% - 35% | [6] |
| BT-474 | Nude Mice | 48 | ~35% | [6] |
| MDA-MB-453 | CB17/SCID Mice | 12 | Dose-dependent | [6] |
| MDA-MB-453 | CB17/SCID Mice | 50 | 90% | [6] |
Table 2: this compound Efficacy in Glioblastoma Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg/day) | Effect on Tumor Growth | Reference |
| U87 | Nude Mice | 50 | Significant decrease in tumor volume | [7] |
| U87 | Nude Mice | 100 | Significant decrease in tumor volume | [7] |
Table 3: this compound Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Cell Line | Animal Model | This compound Dose (mg/kg) | Effect on Relative Tumor Volume | Reference |
| A549 | Nude Mice | 60 | Significant reduction | [8] |
Experimental Workflow
A typical experimental workflow for assessing the in vivo efficacy of this compound using bioluminescence imaging is outlined below.
Experimental Protocols
Protocol 1: Preparation of Luciferase-Expressing Cancer Cells
-
Cell Line Selection : Choose a relevant cancer cell line for your study (e.g., U87-MG for glioblastoma, A549 for lung cancer).
-
Transduction : Transduce the cells with a lentiviral vector carrying the firefly luciferase gene (luc2). A vector with a selectable marker (e.g., puromycin (B1679871) resistance) is recommended.[2]
-
Selection : Select for stably transduced cells by culturing in media containing the appropriate antibiotic (e.g., puromycin).
-
Validation : Confirm luciferase expression and activity in vitro by adding D-luciferin to the cell culture and measuring luminescence with a plate reader or imaging system.
Protocol 2: Xenograft Tumor Implantation
-
Animal Model : Use immunocompromised mice (e.g., Nude, SCID, or NSG mice) to prevent rejection of human tumor cells.
-
Cell Preparation : Harvest the luciferase-expressing cells and resuspend them in a sterile, serum-free medium (e.g., PBS) with or without an extracellular matrix like Matrigel. A typical concentration is 1 x 10^6 cells in 100 µL.[9]
-
Implantation :
-
Tumor Growth Monitoring : Allow tumors to establish and grow to a palpable size (for subcutaneous models) or until a detectable bioluminescent signal is observed.
Protocol 3: this compound Formulation and Administration
-
Formulation : this compound can be dissolved in a vehicle suitable for animal administration. A common vehicle is a solution of 4% DMSO, 30% PEG300, and 66% saline. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing : this compound doses in mouse models typically range from 10 to 100 mg/kg/day. The optimal dose will depend on the tumor model and study objectives.[6][7][12]
-
Administration : Administer the this compound solution to the treatment group daily via oral gavage or intraperitoneal (IP) injection.[10] The vehicle-only solution should be administered to the control group using the same route and schedule.
Protocol 4: In Vivo Bioluminescence Imaging (BLI)
-
Substrate Preparation : Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Animal Preparation : Anesthetize the mice using isoflurane (B1672236) (1.5-2.5% in oxygen).[9]
-
Substrate Administration : Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg.
-
Imaging :
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Allow 5-10 minutes for the substrate to distribute throughout the body and reach the tumor.[2][13]
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.[9] Use an open filter for initial images and consider binning to increase sensitivity.
-
-
Data Acquisition and Analysis :
-
Acquire images at regular intervals (e.g., weekly) throughout the study.
-
Use the imaging system's software to draw a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total photon flux (photons/second) within the ROI.[2]
-
For subcutaneous tumors, measure tumor volume using digital calipers with the formula: (Length x Width^2)/2.[10]
-
Plot the average photon flux and/or tumor volume for each group over time to assess the effect of this compound treatment.
-
Conclusion
In vivo bioluminescence imaging is a highly sensitive and quantitative method for evaluating the anti-tumor activity of this compound in preclinical models. By following these detailed protocols, researchers can effectively monitor tumor growth, assess therapeutic response, and gain valuable insights into the mechanisms of this compound action. This integrated approach, combining molecular understanding with robust in vivo techniques, is crucial for the continued development and optimization of targeted cancer therapies.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. Chronic lymphocytic leukemia - Wikipedia [en.wikipedia.org]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. Noninvasive bioluminescence imaging of luciferase expressing intracranial U87 xenografts: correlation with magnetic resonance imaging determined tumor volume and longitudinal use in assessing tumor growth and antiangiogenic treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Ibr‐7 derivative of this compound exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of BTK and ITK with this compound Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Ibrutinib Efficacy in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preclinical assessment of Ibrutinib efficacy. The protocols outlined below cover essential in vitro and in vivo assays to determine the potency and mechanism of action of this compound, a Bruton's tyrosine kinase (BTK) inhibitor.
Introduction
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and trafficking of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[1] Preclinical evaluation of this compound is crucial to understand its therapeutic potential and to guide clinical development. This document details standard protocols for assessing this compound's efficacy in non-clinical laboratory studies.
In Vitro Efficacy Assessment
A variety of in vitro assays are employed to quantify the biological effects of this compound on cancer cells. These assays are fundamental for determining the drug's potency (e.g., IC50 values) and for elucidating its mechanism of action.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are foundational for determining the cytotoxic and cytostatic effects of this compound.
1. MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate B-cell malignancy cell lines (e.g., Raji, Ramos) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with various concentrations of this compound.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well at a 1:1 ratio with the cell culture medium.
-
Luminescence Measurement: Measure luminescence using a luminometer.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anti-cancer effects.
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture B-cell lymphoma cells and treat with desired concentrations of this compound for 24-72 hours.
-
Cell Harvesting: Harvest cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound at various concentrations.
-
Incubation: Incubate for 24 to 48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Luminescence Measurement: Mix and incubate at room temperature for 1 to 3 hours, then measure luminescence.
Western Blot Analysis of BTK Signaling Pathway
Western blotting is used to detect changes in protein expression and phosphorylation, providing direct evidence of this compound's target engagement and downstream effects.
Experimental Protocol:
-
Cell Lysis: Treat B-cell lymphoma cell lines with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, phosphorylated BTK (p-BTK Tyr223), total PLCγ2, and phosphorylated PLCγ2 (p-PLCγ2 Tyr1217) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Efficacy Assessment
In vivo models are critical for evaluating the therapeutic efficacy of this compound in a more complex biological system.
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor tissue is implanted into immunodeficient mice, closely mimic the heterogeneity and biology of human tumors.[2]
Experimental Protocol:
-
Model Establishment: Implant fresh tumor tissue from patients with B-cell malignancies subcutaneously into immunodeficient mice (e.g., NSG or SCID).[2]
-
Tumor Growth and Passaging: Allow the tumors to grow to a specified size (e.g., 150-200 mm³). Tumors can then be harvested and passaged into subsequent cohorts of mice for expansion.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups. Administer this compound orally at a clinically relevant dose (e.g., 25 mg/kg/day).
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width²)/2).
-
Body Weight: Monitor mouse body weight as an indicator of toxicity.
-
Survival: Monitor mice for signs of morbidity and euthanize when necessary. Overall survival can be a key endpoint.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of BTK pathway modulation by Western blotting or immunohistochemistry.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
| Assay Type | Cell Line/Model | Endpoint | This compound Concentration/Dose | Result | Reference |
| Cell Proliferation | Raji (Burkitt Lymphoma) | IC50 | 5.2 µM (5 days) | Significant inhibition | [3] |
| Cell Proliferation | Ramos (Burkitt Lymphoma) | IC50 | 0.87 µM (5 days) | Significant inhibition | [3] |
| Cell Viability | BT474 (Breast Cancer) | IC50 | 9.94 nM (72 hours) | Cytotoxic effect | [4] |
| Cell Viability | SKBR3 (Breast Cancer) | IC50 | 8.89 nM (72 hours) | Cytotoxic effect | [4] |
| Apoptosis | Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 0.4 µM - 9.7 µM | Induction of apoptosis | [5][6] |
| Cell Proliferation | Various Hematological Malignancies | GI50 | Varies by cell type | Growth inhibition | [7] |
| BTK Phosphorylation | Raji and Ramos cells | Inhibition | 0.1 - 10 µM | Significant decrease in p-BTK | [3] |
| In Vivo Efficacy | Burkitt Lymphoma Xenograft | Survival | 25 mg/kg/day | Significantly prolonged survival | [3] |
Visualizations
This compound Mechanism of Action in the BCR Signaling Pathway
Caption: this compound inhibits BTK phosphorylation, blocking downstream BCR signaling.
General Experimental Workflow for In Vitro Assessment
Caption: Workflow for evaluating this compound's in vitro efficacy.
Workflow for In Vivo Assessment using PDX Models
Caption: Workflow for assessing this compound's in vivo efficacy in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-intrinsic determinants of this compound-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Intrinsic Determinants of this compound-Induced Apoptosis in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Ibrutinib Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Ibrutinib in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing signs of resistance. What are the typical indicators of acquired resistance?
A1: Acquired resistance to this compound in a previously sensitive cell line can manifest in several ways. The most common indicators include:
-
Increased IC50 Value: A significant rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve 50% inhibition of cell viability compared to the parental cell line.
-
Resumed Proliferation: After an initial period of growth inhibition, the cell population begins to proliferate despite the continued presence of this compound at a previously effective concentration.
-
Reactivation of Downstream Signaling: Western blot analysis may reveal the restored phosphorylation of downstream B-cell receptor (BCR) signaling proteins, such as BTK, PLCγ2, ERK, and AKT, which were previously inhibited by this compound.[1]
Q2: What are the most common molecular mechanisms that drive acquired resistance to this compound in B-cell malignancies?
A2: The predominant mechanisms of acquired resistance to this compound involve genetic mutations within the BCR signaling pathway.[2] The most frequently observed alterations are:
-
Mutations in Bruton's Tyrosine Kinase (BTK): The most common mutation is a substitution at the cysteine 481 residue (C481S) within the BTK active site.[3][4] This mutation prevents the irreversible covalent binding of this compound, thereby reducing its inhibitory effect.[5] Other less frequent mutations in BTK have also been reported.[1][6]
-
Mutations in Phospholipase Cγ2 (PLCγ2): Gain-of-function mutations in PLCγ2, a key downstream substrate of BTK, can lead to constitutive activation of the BCR pathway, bypassing the need for BTK activity.[5][7] These mutations are the second most frequent cause of this compound resistance.[7]
Q3: Besides mutations in BTK and PLCγ2, what other mechanisms can contribute to this compound resistance?
A3: While BTK and PLCγ2 mutations are the most common, other mechanisms can also contribute to this compound resistance, including:
-
Upregulation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that are independent of BTK. These can include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][8]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to altered gene expression that promotes cell survival in the presence of this compound.[9][10]
-
Overexpression of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can contribute to resistance.[11]
-
Activation of Non-Canonical NF-κB Pathway: In some cases, resistance can be mediated by the activation of the non-canonical NF-κB pathway.[8]
Troubleshooting Guides
Problem 1: My cell line has become resistant to this compound, and I suspect a BTK mutation.
Troubleshooting Workflow:
Caption: Workflow for identifying BTK mutations in this compound-resistant cell lines.
Experimental Protocol: Sanger Sequencing of the BTK Kinase Domain
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (this compound-sensitive) and the resistant cell lines using a commercially available kit.
-
Primer Design: Design PCR primers flanking the region of the BTK gene that encodes the kinase domain, with a particular focus on the area surrounding codon 481.
-
PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference BTK sequence to identify any nucleotide changes. A C-to-T substitution at the relevant position would indicate a C481S mutation.
Problem 2: Sequencing did not reveal any mutations in BTK. What should I investigate next?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance without BTK mutations.
Experimental Protocol: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Lyse both parental and this compound-resistant cells, with and without this compound treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as:
-
p-BTK (Y223) and total BTK
-
p-PLCγ2 (Y759) and total PLCγ2
-
p-AKT (S473) and total AKT
-
p-ERK1/2 (T202/Y204) and total ERK1/2
-
-
Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, both in the presence and absence of this compound. Increased phosphorylation of AKT or ERK in the resistant cells, despite this compound treatment, suggests the activation of bypass pathways.[1][3]
Quantitative Data Summary
Table 1: Impact of BTK C481S Mutation on this compound Sensitivity
| Cell Line | BTK Status | Fold Increase in this compound EC50 | Reference |
| BCWM.1 (WM) | C481S | 1-3 log fold | [3] |
| MWCL-1 (WM) | C481S | 1-3 log fold | [3] |
| TMD-8 (ABC-DLBCL) | C481S | 1-3 log fold | [3] |
| HBL-1 (ABC-DLBCL) | C481S | 1-3 log fold | [3] |
| MEC-1 (CLL) | C481S/R | Significant increase | [12] |
WM: Waldenström's macroglobulinemia; ABC-DLBCL: Activated B-cell like diffuse large B-cell lymphoma; CLL: Chronic lymphocytic leukemia.
Signaling Pathways
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Identification of a structurally novel BTK mutation that drives this compound resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents [frontiersin.org]
- 8. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of LINK-A lncRNA overcomes this compound resistance in mantle cell lymphoma by regulating Akt/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of prototypes for in vitro and in vivo mouse models of this compound-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ibrutinib Resistance in B-cell Malignancies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on overcoming Ibrutinib resistance in B-cell malignancies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound in B-cell malignancies is primarily driven by genetic mutations and the activation of alternative signaling pathways. The most common resistance mechanism is the acquisition of a C481S mutation in the Bruton's tyrosine kinase (BTK) gene, which prevents the irreversible binding of this compound.[1][2][3] Mutations in PLCG2, a downstream signaling molecule of BTK, can also lead to resistance by allowing for BTK-independent activation of the B-cell receptor (BCR) pathway.[2][4][5] Additionally, resistance can emerge through the activation of bypass pathways that promote cell survival independently of BTK signaling, such as the PI3K/AKT/mTOR pathway and the non-canonical NF-κB pathway.[1][6]
Q2: A patient-derived cell line shows continued proliferation in the presence of this compound, but sequencing does not reveal BTK or PLCG2 mutations. What are other potential resistance mechanisms?
A2: In the absence of BTK or PLCG2 mutations, this compound resistance can be mediated by several alternative mechanisms.[4] These include:
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR or the non-canonical NF-κB pathway can provide pro-survival signals that bypass the need for BTK activity.[1][6]
-
Mutations in other BCR signaling components: Alterations in genes such as CARD11, CD79A/B, TNFAIP3, and MYD88 have been associated with constitutive BCR signaling and this compound resistance.[7]
-
Overexpression of survival proteins: Increased expression of anti-apoptotic proteins like BCL-2 can confer resistance to this compound-induced cell death.
-
Tumor microenvironment-mediated resistance: Stromal cells in the tumor microenvironment can secrete cytokines and chemokines that promote the survival of malignant B-cells despite BTK inhibition.
Q3: What are the main strategies currently being explored to overcome this compound resistance?
A3: Several strategies are in development to overcome this compound resistance:
-
Next-generation BTK inhibitors: Covalent inhibitors that also bind to the C481S mutant BTK and non-covalent (reversible) BTK inhibitors that do not rely on binding to C481 are in clinical development.[8][9]
-
Combination therapies: Combining this compound or next-generation BTK inhibitors with other targeted agents, such as BCL-2 inhibitors (e.g., Venetoclax) or PI3K inhibitors, has shown promise in overcoming resistance.[10][11]
-
Novel therapeutic agents: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK protein are being investigated as a way to eliminate both wild-type and mutant BTK.[11][12]
-
Immunotherapy: Chimeric antigen receptor (CAR) T-cell therapy is an option for patients who have failed BTK inhibitor therapy.[1]
Troubleshooting Guides
Cell Culture and Model Generation
Issue: Difficulty generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Start continuous exposure with a concentration slightly below the IC50 and gradually increase the concentration as cells adapt. |
| Cell line heterogeneity | Resistance may arise from a sub-clone. Consider single-cell cloning of the parental line before initiating this compound exposure to ensure a homogenous starting population. |
| Insufficient exposure time | The development of stable resistance can take several months of continuous culture with the drug.[8][13] |
| Drug instability | Prepare fresh this compound stock solutions regularly and store them appropriately. Ensure the drug is stable in the cell culture medium for the duration of the incubation period. |
Biochemical Assays (Western Blotting)
Issue: Weak or no signal for phosphorylated BTK (p-BTK) in Western Blot.
| Possible Cause | Troubleshooting Step |
| Low protein abundance | Increase the amount of protein loaded per well. Consider enriching for phosphorylated proteins using immunoprecipitation.[10] |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Poor antibody performance | Use a phospho-specific antibody that has been validated for Western blotting. Optimize the primary antibody concentration and incubation time.[2][4][14] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of BTK.[2] |
| Inappropriate blocking buffer | For phospho-specific antibodies, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can cause background signal. |
Cellular Assays (Flow Cytometry)
Issue: High background or poor separation of apoptotic populations in Annexin V/PI flow cytometry assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the Annexin V and PI concentrations to determine the optimal staining index for your cell type. |
| Compensation issues | If using multiple fluorochromes, ensure proper compensation is set up using single-stained controls for each fluorochrome.[12][15] |
| Cell clumping | Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before staining. |
| Premature cell death | Handle cells gently during harvesting and staining to minimize mechanical stress that can induce necrosis. Perform staining on ice to slow down cellular processes. |
| Incorrect gating strategy | Use fluorescence-minus-one (FMO) controls to help set accurate gates for the apoptotic populations. |
Quantitative Data Summary
Table 1: IC50 Values of Next-Generation BTK Inhibitors in this compound-Resistant Cell Lines
| Compound | Cell Line / Mutation | IC50 (nM) |
| Rocbrutinib | Wild-Type BTK | 4.7[16][17] |
| C481S BTK | 49.7[16][17] | |
| T474I BTK | 13.1[16][17] | |
| L528W BTK | 80.4[16][17] | |
| Vecabrutinib | Not specified | 18.4[18] |
| ARQ 531 | Not specified | 32.9[18] |
| Fenebrutinib | Not specified | 7.04[18] |
Table 2: Efficacy of this compound and Venetoclax Combination Therapy in Relapsed/Refractory Mantle Cell Lymphoma (MCL)
| Study | Treatment Arm | Number of Patients | Complete Response (CR) Rate | Progression-Free Survival (PFS) |
| AIM Study | This compound + Venetoclax | 24 | 63% at week 16[19] | 74% at 1 year (estimated)[19] |
| SYMPATICO Study | This compound + Venetoclax | 134 | 54%[20] | 31.9 months (median)[20] |
| This compound + Placebo | 133 | 32%[20] | 22.1 months (median)[20] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of BTK inhibitors on B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (parental and this compound-resistant)
-
Complete culture medium
-
BTK inhibitor (e.g., this compound, next-generation inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[13][22]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the BTK inhibitor in complete culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][22]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated BTK (p-BTK)
This protocol is for detecting the phosphorylation status of BTK in response to inhibitor treatment.
Materials:
-
B-cell malignancy cell lines
-
BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-p-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with the BTK inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C.[23][24]
-
Wash the membrane three times with TBST for 10 minutes each.[24]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane three times with TBST for 10 minutes each.[24]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
To confirm equal loading, the membrane can be stripped and re-probed for total BTK and a loading control (e.g., β-actin or GAPDH).
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in response to BTK inhibitor treatment.
Materials:
-
B-cell malignancy cell lines
-
BTK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the BTK inhibitor for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[25]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[26]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.[25]
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. colibri-cytometry.com [colibri-cytometry.com]
- 7. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of this compound-resistant ABC-DLBCL cell lines [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. youtube.com [youtube.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 16. ashpublications.org [ashpublications.org]
- 17. iwcll.org [iwcll.org]
- 18. researchgate.net [researchgate.net]
- 19. Combination this compound and Venetoclax for the Treatment of MCL: Primary End Point Assessment of the Phase 2 AIM Study [ahdbonline.com]
- 20. hematology.org [hematology.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
Ibrutinib dose optimization to reduce off-target effects
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing Ibrutinib dosage to minimize off-target effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for exploring this compound dose optimization?
The standard dose of this compound (e.g., 420 mg/day for Chronic Lymphocytic Leukemia) may exceed the concentration required for full Bruton's tyrosine kinase (BTK) occupancy and biological activity, particularly after the initial treatment cycle.[1][2][3][4] Studies have shown that even at significantly lower doses, such as 140 mg/day, BTK occupancy can remain above 95%.[1][4] This suggests that dose reduction could be a viable strategy to lessen off-target toxicities without compromising the on-target therapeutic benefit.[1][5]
Q2: What are the key off-target effects of this compound that dose optimization aims to reduce?
This compound can inhibit several other kinases besides BTK, leading to a range of off-target effects.[1][6][7] A primary concern is cardiotoxicity, particularly atrial fibrillation, which has been linked to the inhibition of C-terminal Src kinase (CSK).[3][5][8][9] Other significant off-target toxicities include bleeding (due to inhibition of TEC kinases), diarrhea, skin rashes, and hypertension.[6][7][10][11][12]
Q3: What evidence supports the efficacy of lower-dose this compound?
A pilot clinical study demonstrated that after an initial 28-day cycle at the standard 420 mg/day dose, reducing the dose to 280 mg/day and subsequently to 140 mg/day did not lead to a loss of biological activity in patients with Chronic Lymphocytic Leukemia (CLL).[1][2] This study found that BTK occupancy and inhibition of downstream signaling pathways were maintained at these lower doses.[1][5][4] Real-world data also indicate that dose reduction in response to adverse events can improve tolerability without negatively impacting progression-free or overall survival.[4][9]
Q4: Are there alternative dosing strategies to daily administration being explored?
Yes, alternative dosing schedules are being investigated to reduce the cumulative exposure to this compound and thereby minimize toxicities. These include intermittent or "ON-OFF" dosing strategies and less frequent administration, such as a thrice-weekly regimen.[3][13] A pilot study of a thrice-weekly 420 mg regimen in CLL patients who had achieved remission showed preserved efficacy and a reduction in side effects.[13]
Q5: How do second-generation BTK inhibitors compare regarding off-target effects?
Second-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were designed to be more selective for BTK with the aim of reducing off-target toxicities.[7][14] They generally exhibit less inhibition of other kinases like TEC and EGFR, which is associated with a lower incidence of certain adverse events like bleeding and rash.[6][7]
Troubleshooting Guides
Problem: Increased incidence of off-target effects (e.g., cardiotoxicity, bleeding) in our experimental model.
Possible Cause: The this compound concentration or dose being used may be unnecessarily high, leading to significant inhibition of off-target kinases.
Suggested Solution:
-
Review Dosing: Compare your current experimental dose/concentration to published data on BTK occupancy and off-target kinase inhibition (see Table 1).
-
Dose-Response Experiment: Conduct a dose-response study to determine the minimal effective concentration that maintains on-target BTK inhibition while minimizing off-target effects.
-
Alternative Dosing Schedule: Consider implementing an intermittent dosing schedule in your in vivo models to reduce total drug exposure over time.
-
Comparative Study: If feasible, include a second-generation, more selective BTK inhibitor as a control to differentiate between on-target and off-target effects.
Problem: Difficulty in assessing BTK occupancy to confirm target engagement at lower doses.
Possible Cause: The chosen assay may not be sensitive enough, or the sample processing protocol may be suboptimal.
Suggested Solution:
-
Assay Selection: Employ a sensitive and validated method for measuring BTK occupancy, such as a TR-FRET-based assay or flow cytometry with a fluorescently labeled this compound probe.
-
Protocol Optimization: Ensure that sample collection, cell lysis, and staining procedures are optimized to preserve protein integrity and prevent drug dissociation. Refer to the detailed experimental protocols section for guidance.
-
Positive and Negative Controls: Include appropriate controls, such as untreated cells (0% occupancy) and cells treated with a saturating concentration of this compound (100% occupancy), to validate each experiment.
Data Presentation
Table 1: this compound IC50 Values for On-Target (BTK) and Key Off-Target Kinases
| Kinase | IC50 (nM) | Family | Associated Off-Target Effect |
| BTK | 0.5 | TEC | On-Target |
| TEC | 78 | TEC | Bleeding |
| ITK | 10.7 | TEC | T-cell function modulation |
| BMX | 0.8 | TEC | - |
| EGFR | 5.6 | EGFR | Skin toxicities, diarrhea |
| HER2 (ErbB2) | 9.4 | EGFR | - |
| CSK | Low nM range | SRC family-like | Atrial fibrillation |
| BLK | 0.5 | SRC | - |
| JAK3 | 16.1 | JAK | - |
Data compiled from multiple sources.[1][15]
Table 2: Summary of Clinical Trial Data on this compound Dose Reduction in CLL
| Study Phase | Dosing Regimen | Key Findings |
| Pilot Study (NCT02801578) | Stepwise reduction: 420 mg/d -> 280 mg/d -> 140 mg/d | Maintained >95% BTK occupancy and downstream signaling inhibition at 140 mg/d.[1][2][4] |
| Real-World Data Analysis | Dose reduction following adverse events | Improved treatment tolerability without compromising clinical efficacy; longer time to next treatment.[3][4][9] |
| Retrospective Audit | 420 mg thrice weekly | Preserved safety and efficacy in patients in remission, with a reduction in reported side effects.[13] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of different concentrations of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16][17]
BTK Occupancy Assay (TR-FRET Based)
Objective: To quantify the percentage of BTK enzyme bound by this compound in a cell lysate.
Methodology:
-
Sample Preparation: Treat cells with varying concentrations of this compound for a specified time. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Lysate Quantification: Determine the total protein concentration of each cell lysate.
-
Assay Setup: In a 384-well plate, add the cell lysate.
-
Reagent Addition: Add a master mix containing a terbium-conjugated anti-BTK antibody (donor) and two fluorescently labeled probes (acceptors). One probe binds to all BTK (total BTK), and the other only binds to unoccupied BTK (free BTK).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for antibody and probe binding.
-
Signal Reading: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at two different wavelengths corresponding to the two acceptor probes.
-
Data Analysis: Calculate the ratio of the free BTK signal to the total BTK signal. BTK occupancy is calculated as: 100 * (1 - [Free BTK signal / Total BTK signal]).[18][19][20]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target effect on the B-Cell Receptor signaling pathway.
Caption: this compound's on-target and key off-target kinase inhibition leading to clinical effects.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of this compound Dose Reduction on Treatment Outcomes in CLL: Real-World Insights | Cancer Nursing Today [cancernursingtoday.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-World Outcomes Following this compound Dose Reduction in Patients With Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - Inovalon [inovalon.com]
- 10. Facebook [cancer.gov]
- 11. Randomized trial of this compound vs this compound plus rituximab in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Ibr‐7 derivative of this compound exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting Ibrutinib insolubility in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the aqueous insolubility of Ibrutinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a white to off-white solid crystalline powder.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[2] It is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol.[1][3]
Q2: Why is this compound so poorly soluble in aqueous solutions?
A2: this compound's low aqueous solubility is attributed to its molecular structure. Its solubility is also pH-dependent; it is more soluble in acidic conditions (pH < 4.0) where it can be protonated, but its solubility significantly decreases in neutral and alkaline environments.[3]
Q3: What is the recommended method for preparing an this compound stock solution?
A3: The recommended method is to first dissolve this compound in a high-quality, anhydrous organic solvent like DMSO to create a concentrated stock solution.[1] For example, a stock solution of 10 mM in DMSO is commonly prepared.[4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can reduce the compound's potency.[6]
Q5: For how long can I store the diluted aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Ideally, the final aqueous working solution should be prepared fresh just before each experiment to avoid precipitation and degradation.[6]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer (e.g., cell culture medium, PBS).
-
Possible Cause A: Supersaturation.
-
Explanation: The rapid change in solvent polarity from DMSO to the aqueous buffer causes a drastic decrease in this compound's solubility, leading to the formation of a supersaturated solution that quickly precipitates.
-
Solution:
-
Slow, Dropwise Addition with Agitation: Add the DMSO stock solution dropwise and slowly into the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid dispersion and prevents localized high concentrations.
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if possible.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help improve solubility during dilution.
-
-
-
Possible Cause B: High Final Concentration.
-
Explanation: The intended final concentration of this compound may exceed its maximum solubility in the specific aqueous medium being used.
-
Solution:
-
Determine the Kinetic Solubility: If a high concentration is necessary, perform a kinetic solubility assay in your specific buffer to determine the maximum achievable concentration without precipitation.
-
Consider Formulation Strategies: For in vivo studies or experiments requiring higher concentrations, advanced formulation strategies might be necessary (see Advanced Formulation Strategies section).
-
-
-
Possible Cause C: Inappropriate Final DMSO Concentration.
-
Explanation: While a higher final DMSO concentration can aid solubility, it may be toxic to cells. Conversely, a very low DMSO concentration might not be sufficient to keep this compound in solution.
-
Solution:
-
Optimize DMSO Concentration: Aim for a final DMSO concentration that is well-tolerated by your experimental system, typically between 0.1% and 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
-
-
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Time-dependent Precipitation.
-
Explanation: Even if a clear solution is initially formed, the supersaturated state can be thermodynamically unstable, leading to crystallization and precipitation over time.
-
Solution:
-
Prepare Fresh Solutions: As a best practice, prepare the final aqueous working solution of this compound immediately before use.[6]
-
Use Solubility Enhancers: For longer-term stability, consider incorporating solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), but ensure they are compatible with your experimental system.[7][8]
-
-
-
Possible Cause B: Temperature Changes.
-
Explanation: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of the solution.
-
Solution:
-
Maintain Constant Temperature: Try to maintain a constant and appropriate temperature for your experimental setup. If solutions are prepared at room temperature and then moved to a colder environment, precipitation may occur.
-
-
Issue 3: I am unable to achieve the desired high concentration of this compound for my in vivo study.
-
Possible Cause: Low Aqueous Solubility Limit.
-
Explanation: The required concentration for in vivo studies often far exceeds the aqueous solubility of this compound.
-
Solution:
-
Advanced Formulation Strategies: For in vivo applications, consider using specialized formulation techniques to enhance solubility and bioavailability. These can include:
-
Co-amorphous Systems: Preparing a co-amorphous solid dispersion of this compound with an excipient like saccharin (B28170) can significantly increase its solubility and dissolution rate.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can improve its oral bioavailability.[2]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can enhance its dissolution rate and solubility.[10]
-
Nanosponge Delivery Systems: Incorporating this compound into nanosponges can improve its bioavailability.[8]
-
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL (~68 mM) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL (~68 mM) | [1] |
| Methanol | Soluble | [3] |
| Ethanol | ~0.25 mg/mL (~0.57 mM) | [1] |
| Water (pH 1.0) | ~1.6 mg/mL | [3] |
| Water (pH 4.5) | ~0.003 mg/mL | [3] |
| Water (pH 8.0) | ~0.003 mg/mL | [3] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Capryol 90 | 56.4 mg/mL | [11] |
| Kolliphor EL | 39.5 mg/mL | [11] |
| Transcutol HP | 65.7 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO (Molecular Weight of this compound = 440.5 g/mol ).
-
Weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Final Aqueous Working Solution (Example: 10 µM):
-
Pre-warm the sterile aqueous buffer to the experimental temperature (e.g., 37°C).
-
Place the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise and slowly. For a 1:1000 dilution to 10 µM, the final DMSO concentration will be 0.1%.
-
Continue vortexing for an additional 15-30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
This compound Mechanism of Action in the B-Cell Receptor (BCR) Signaling Pathway
Caption: this compound's inhibitory action on the BTK signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Optimizing this compound bioavailability: Formulation and assessment of hydroxypropyl-β-cyclodextrin-based nanosponge delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Solubility, Dissolution, and Bioavailability of this compound by Preparing It in a Coamorphous State With Saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pkheartjournal.com [pkheartjournal.com]
- 11. ijpbs.com [ijpbs.com]
Technical Support Center: Ibrutinib Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ibrutinib during long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Q1: My long-term cell culture experiment with this compound is showing inconsistent results. Could this be due to compound degradation?
A1: Yes, inconsistent results in long-term experiments are often a consequence of compound degradation. This compound is susceptible to degradation under certain conditions, which can lead to a decrease in its effective concentration over time. Key factors that can contribute to this compound degradation in cell culture include:
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly in alkaline (basic) pH conditions. Standard cell culture media has a physiological pH of around 7.4, and shifts in pH during the experiment can accelerate degradation.
-
Oxidation: The compound is sensitive to oxidative degradation.[1][2] Components in the cell culture media, exposure to air, and cellular metabolic processes can contribute to oxidative stress.
-
Temperature: While this compound is relatively stable at room temperature for short periods, prolonged incubation at 37°C in an aqueous environment like cell culture media can lead to gradual degradation.
To troubleshoot, it is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the primary degradation pathways of this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolytic Degradation: Occurs under both acidic and alkaline conditions, with greater susceptibility in alkaline environments. This can lead to the formation of several degradation products.[1][2]
-
Oxidative Degradation: this compound is highly sensitive to oxidation, even at room temperature.[1] This process can also generate multiple degradation byproducts.
-
Thermal and Photolytic Degradation: this compound is comparatively stable under thermal (heat) and photolytic (light) stress conditions.[1][2]
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
-
Storage Temperature: Store this compound stock solutions at -20°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Store aliquots in amber or light-blocking tubes to protect from light, although this compound is not highly sensitive to photolytic degradation.
Q4: How often should I replenish this compound in my long-term cell culture experiment?
A4: Due to its potential for degradation in aqueous media at 37°C, periodic replenishment of this compound is recommended for experiments lasting longer than 24-48 hours. The optimal frequency depends on the specific experimental conditions. A general recommendation is to perform a partial media change with freshly prepared this compound-containing media every 48 to 72 hours. For a more precise determination, a stability assessment in your specific cell culture medium is advised (see Experimental Protocols section).
Quantitative Data on this compound Stability
The following table summarizes the known stability of this compound under various stress conditions. Note that quantitative data for long-term stability in cell culture media is limited in publicly available literature; therefore, the recommendations for experimental conditions are based on an extrapolation of existing data.
| Condition | Temperature | Duration | Solvent/Medium | Degradation Observed | Reference |
| Acidic Hydrolysis | 80°C | 8 hours | 1 M HCl | Significant degradation, one major degradation product formed. | |
| Alkaline Hydrolysis | 80°C | 8 hours | 1 M NaOH | Highly sensitive, five degradation products formed. | |
| Oxidative Stress | Room Temp | 8 hours | 10% H₂O₂ | Extremely sensitive, five degradation products formed. | |
| Thermal Stress | 105°C | 24 hours | Solid State | Stable. | |
| Photolytic Stress | UV/Visible Light | 7 days | Solid State | Stable. | [3] |
| Aqueous Solution | Not Specified | > 1 day | DMSO:PBS (1:3, pH 7.2) | Not recommended for storage longer than one day. | |
| Long-Term Storage (Solid) | -20°C | ≥ 4 years | Crystalline Solid | Stable. | |
| Long-Term Storage (DMSO) | -20°C | Not Specified | DMSO | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, sealed containers (e.g., conical tubes)
-
Cell culture incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Acetonitrile (B52724) (for protein precipitation)
-
Centrifuge
Methodology:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a solution of this compound in the cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Immediately after preparation (T=0), take an aliquot of the this compound-containing medium. This will serve as your 100% reference point.
-
Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot of the medium.
-
Sample Processing: a. To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate proteins. b. Vortex vigorously for 30 seconds. c. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for analysis.
-
Analysis: a. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining this compound concentration. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 3: Long-Term this compound Treatment of Cell Cultures
Objective: To maintain a consistent concentration of this compound in a long-term cell culture experiment by periodic replenishment.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile culture plates/flasks
Methodology:
-
Seed your cells at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to adhere and stabilize overnight.
-
Prepare fresh this compound-containing medium from your stock solution immediately before use.
-
Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Every 48-72 hours, perform a partial media change: a. Carefully aspirate 50% of the medium from each well/flask. b. Replace the removed volume with an equal volume of freshly prepared this compound-containing medium at the same concentration.
-
Continue this replenishment schedule for the duration of your experiment.
Visualizations
Caption: this compound inhibits Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Relationship between this compound degradation and experimental outcomes.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and interpreting ibrutinib-related lymphocytosis in preclinical research models of B-cell malignancies.
Introduction
This compound, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone therapy for various B-cell cancers.[1][2][3] A well-documented pharmacodynamic effect of this compound and other BTK inhibitors is a transient, and sometimes prolonged, increase in peripheral blood lymphocyte counts, a phenomenon known as treatment-related lymphocytosis.[3][4][5] This occurs as this compound disrupts the signaling pathways that enable malignant B-cells to adhere to and reside in the supportive microenvironments of the lymph nodes, bone marrow, and spleen, leading to their egress into the circulation.[3] While this is an on-target effect and generally not indicative of disease progression in the clinical setting, it can present a challenge in interpreting preclinical efficacy studies. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to help researchers navigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-related lymphocytosis?
A1: this compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and tissue homing of malignant B-cells.[3] By blocking BTK, this compound disrupts the downstream signaling that controls the expression and function of adhesion molecules and chemokine receptors, such as CXCR4 and VLA-4. This interference with the tumor microenvironment leads to the mobilization of leukemic cells from their protective niches in the lymph nodes and bone marrow into the peripheral blood, resulting in lymphocytosis.[3]
Q2: How quickly does lymphocytosis occur after initiating this compound treatment in research models, and how long does it typically last?
A2: Based on clinical data, this compound-induced lymphocytosis can occur within hours to days of the first dose.[3] In clinical studies, the onset of lymphocytosis typically occurs within the first month of therapy, with a median time to resolution of 14 weeks.[6] The kinetics can be variable in preclinical models depending on the specific model, tumor burden, and this compound dose. Researchers should establish a baseline and perform frequent monitoring (e.g., daily for the first week, then weekly) to characterize the kinetics in their specific model system.
Q3: Is this compound-related lymphocytosis a sign of treatment failure or disease progression in my animal model?
A3: Not necessarily. In fact, it is considered an on-target effect of the drug. The key is to distinguish between lymphocytosis due to cellular redistribution and lymphocytosis due to uncontrolled proliferation. This compound-induced lymphocytosis is typically accompanied by a reduction in the size of lymph nodes and spleen.[3] Therefore, it is crucial to monitor not only peripheral blood counts but also tumor burden in lymphoid tissues. A decrease in lymph node size, as measured by imaging or at necropsy, in the presence of peripheral lymphocytosis is indicative of a positive treatment response.
Q4: What are the key biomarkers to monitor for distinguishing between treatment-induced lymphocytosis and disease progression?
A4: To differentiate between the two, it is recommended to monitor changes in the expression of proliferation and activation markers on the circulating leukemic cells. This compound treatment is expected to lead to an initial increase in the proportion of circulating cells expressing markers associated with tissue-resident proliferating cells, such as Ki67 and CD38, as these cells are mobilized from the lymph nodes.[3] However, with continued treatment, the overall proliferative capacity of the leukemic cells should decrease. A sustained increase in proliferation markers in the circulating population, coupled with an increase in tumor burden in lymphoid tissues, would be more indicative of disease progression.
Q5: What are some common research models used to study this compound-related lymphocytosis?
A5: The most widely used model is the Eµ-TCL1 transgenic mouse, which develops a disease that closely resembles human chronic lymphocytic leukemia (CLL).[7][8] Xenograft models, where human CLL cells are transplanted into immunodeficient mice (e.g., NSG mice), are also utilized. The choice of model depends on the specific research question, with the Eµ-TCL1 model being particularly useful for studying the interaction of the leukemic cells with a competent immune system.
Troubleshooting Guides
Issue 1: Difficulty in distinguishing treatment-related lymphocytosis from disease progression.
| Observation | Potential Cause | Suggested Action |
| Absolute lymphocyte count (ALC) in peripheral blood is increasing despite this compound treatment. | 1. On-target this compound-induced cell redistribution. 2. Disease progression. | 1. Assess lymphoid organs: Measure lymph node and spleen size. A decrease in size suggests a positive response. 2. Analyze proliferation markers: Use flow cytometry to assess Ki67 expression in circulating CD19+/CD5+ cells. A decrease or stabilization of Ki67+ cells over time indicates a treatment effect. 3. Monitor for a longer duration: Lymphocytosis can be transient. Continue monitoring to see if ALC peaks and then declines. |
| Lymphocytosis is prolonged and does not resolve within the expected timeframe. | 1. High initial tumor burden. 2. Development of resistance. | 1. Correlate with lymphoid organ response: If lymph nodes and spleen remain small, prolonged lymphocytosis may not indicate a poor response. 2. Investigate resistance mechanisms: If there is evidence of disease progression in lymphoid organs, consider sequencing BTK and PLCG2 for resistance mutations. |
Issue 2: High variability in the magnitude and kinetics of lymphocytosis between animals.
| Observation | Potential Cause | Suggested Action |
| Individual mice in the same treatment group show vastly different ALC responses to this compound. | 1. Inconsistent drug administration (e.g., oral gavage). 2. Variability in tumor engraftment and burden at the start of treatment. | 1. Refine drug administration technique: Ensure consistent dosing and technique for oral gavage. Consider alternative routes if variability persists. 2. Standardize tumor inoculation: Use a consistent number of cells and route of injection. Monitor tumor burden before treatment initiation and randomize animals into treatment groups based on pre-treatment ALC or tumor volume. |
Data Summary
Table 1: Typical Kinetics of this compound-Induced Lymphocytosis in Clinical Studies
| Parameter | First-Line Treatment | Relapsed/Refractory |
| Onset of Lymphocytosis | First month of therapy | First month of therapy |
| Median Duration | 12 weeks | 14 weeks |
| Resolution Rate | 95% | 94% |
Data synthesized from clinical trial information.[6][9]
Experimental Protocols
Protocol 1: this compound Administration and Monitoring in the Eµ-TCL1 Mouse Model
-
Animal Model: Eµ-TCL1 transgenic mice, typically 8 months of age or older, with established leukemia.
-
This compound Preparation:
-
Dissolve this compound powder in a suitable vehicle. A common vehicle is a 1:10 solution of Trappsol (hydroxypropyl-β-cyclodextrin) in water, acidified to pH < 3 before adding this compound, and then neutralized to pH 6.0-8.0.[1]
-
A typical concentration for oral gavage is 1-2 mg/mL.
-
-
Dosing Regimen:
-
Monitoring Lymphocytosis:
-
Collect peripheral blood via retro-orbital or facial vein sampling at baseline (day 0) and at regular intervals post-treatment (e.g., days 1, 3, 7, 14, 21, and 28).
-
Perform complete blood counts to determine the absolute lymphocyte count (ALC).
-
-
Flow Cytometry Analysis:
-
Use a small volume of whole blood for flow cytometric analysis of lymphocyte subpopulations.
-
A typical antibody panel for murine CLL includes: CD45, CD19, CD5, and a viability dye. For more detailed analysis, include markers such as Ki67, CD38, CXCR4, and PD-L1.
-
-
Assessment of Lymphoid Organs:
-
At the end of the study, euthanize the mice and harvest the spleen and lymph nodes.
-
Measure the weight of the spleen and the size of the lymph nodes.
-
Prepare single-cell suspensions from these tissues for flow cytometry analysis to determine the percentage and absolute number of leukemic cells.
-
Protocol 2: Flow Cytometry for Monitoring CLL Cells in Mouse Peripheral Blood
-
Blood Collection: Collect 20-50 µL of peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Antibody Staining:
-
Resuspend the white blood cells in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-mouse CD45-PerCP-Cy5.5, anti-mouse CD19-APC, anti-mouse CD5-PE).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Data Acquisition:
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Collect a sufficient number of events (e.g., 50,000-100,000 total events).
-
-
Data Analysis:
-
Gate on viable, single cells.
-
Identify lymphocytes based on forward and side scatter, and then gate on CD45+ cells.
-
Within the lymphocyte gate, identify the CLL population as CD19+/CD5+ cells.[7][10]
-
Calculate the absolute count of CLL cells by multiplying the percentage of CD19+/CD5+ cells by the absolute lymphocyte count from the hematology analyzer.
-
Visualizations
Caption: this compound inhibits BTK, a key kinase in the BCR signaling pathway.
Caption: Workflow for assessing this compound-induced lymphocytosis in mice.
Caption: Decision tree for interpreting increased ALC during this compound treatment.
References
- 1. Inhibition of BTK and ITK with this compound Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-independent this compound responses in an Eμ-TCL1 mouse model demonstrates efficacy in high-risk CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced lymphocytosis in patients with chronic lymphocytic leukemia: correlative analyses from a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of lymphocytosis in naïve chronic lymphocytic leukemia patients treated with covalent Bruton's tyrosine kinase inhibitors: An Italian multicenter real‐life experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment-Related Lymphocytosis - CLL/SLL | IMBRUVICA® (this compound) HCP [imbruvicahcp.com]
- 6. CD4+ T cells sustain aggressive chronic lymphocytic leukemia in Eμ-TCL1 mice through a CD40L-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human chronic lymphocytic leukemia modeled in mouse by targeted TCL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. ajmc.com [ajmc.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Ibrutinib Treatment for Sustained BTK Occupancy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ibrutinib treatment schedules to ensure sustained Bruton's tyrosine kinase (BTK) occupancy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring different this compound dosing schedules?
While the standard FDA-approved dose for this compound in Chronic Lymphocytic Leukemia (CLL) is 420 mg once daily, research suggests that lower doses might maintain sufficient BTK occupancy.[1][2] The exploration of alternative dosing is driven by the desire to minimize off-target toxicities and reduce the financial burden of treatment, without compromising efficacy.[1][3] Studies have shown that even at doses as low as 140 mg daily, high levels of BTK occupancy can be maintained after an initial standard-dose cycle.[4][5]
Q2: How is BTK occupancy measured?
BTK occupancy is typically measured using immunoassays that quantify the amount of BTK protein that is bound by this compound compared to the total amount of BTK protein in a sample. Common methods include ELISA (Enzyme-Linked Immunosorbent Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.[6][7] These assays often utilize a labeled probe that competes with this compound for the same binding site on BTK.
Q3: What level of BTK occupancy is considered optimal?
Generally, a BTK occupancy of greater than 95% is considered optimal for therapeutic efficacy.[8] Clinical studies have demonstrated that approved dosing regimens for BTK inhibitors were selected to achieve this level of target engagement.[9]
Q4: What are the known mechanisms of resistance to this compound related to BTK?
The most common mechanism of acquired resistance to this compound is a mutation in the BTK gene at the this compound binding site, specifically a cysteine to serine substitution at position 481 (C481S). This mutation prevents the irreversible covalent bond that this compound forms with BTK, thereby reducing its inhibitory effect. Mutations in PLCγ2, a downstream signaling molecule, have also been identified as a resistance mechanism.
Q5: Can BTK occupancy be sustained with dose reduction?
Yes, clinical data suggests that after an initial treatment cycle with the standard 420 mg dose, a dose reduction to 280 mg or even 140 mg can still maintain a median BTK occupancy of over 95%.[4][5][8] A pilot study demonstrated that stepwise dose reduction from 420 mg to 140 mg over three months maintained BTK occupancy at >95% across all dose levels.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low BTK occupancy despite standard dosing | - Patient non-adherence to treatment. - Drug-drug interactions affecting this compound metabolism. - Individual patient pharmacokinetic variability. - Development of BTK mutations (e.g., C481S). | - Verify patient adherence. - Review concomitant medications for potential interactions. - Perform pharmacokinetic analysis to assess this compound plasma levels. - Sequence the BTK gene to screen for resistance mutations. |
| High variability in BTK occupancy measurements | - Inconsistent sample collection or processing timing. - Issues with the BTK occupancy assay, such as reagent instability or improper execution. - Natural biological variability in BTK turnover rates between patients. | - Standardize blood draw times in relation to this compound administration. - Ensure consistent and validated sample processing and storage procedures. - Review and optimize the BTK occupancy assay protocol. Include positive and negative controls in each assay run. |
| Discordance between peripheral blood and lymph node BTK occupancy | - Differential drug distribution and BTK turnover rates between tissue compartments. | - While peripheral blood mononuclear cells (PBMCs) are a common surrogate, consider obtaining lymph node biopsies for a more direct assessment of target engagement in the tumor microenvironment, if feasible in the experimental design. |
| Incomplete inhibition of downstream signaling despite high BTK occupancy | - Activation of bypass signaling pathways that circumvent the need for BTK. - Presence of mutations downstream of BTK (e.g., in PLCγ2) that lead to pathway reactivation. | - Investigate alternative signaling pathways (e.g., PI3K/AKT). - Sequence genes downstream of BTK, such as PLCG2, for activating mutations. |
Quantitative Data Summary
Table 1: this compound Dose and Corresponding BTK Occupancy in CLL Patients
| This compound Daily Dose | Median BTK Occupancy (Peripheral Blood) | Study Reference |
| 420 mg | >95% | [4][5] |
| 280 mg (after initial 420 mg cycle) | ~97% | [8] |
| 140 mg (after initial 420 mg and 280 mg cycles) | ~95% | [4][5][8] |
| 2.5 mg/kg (~175 mg) | ~97% | [4] |
Table 2: Pharmacokinetic Parameters of this compound (420 mg Daily Dose)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Terminal Half-life | 4-6 hours |
Experimental Protocols
Protocol 1: ELISA-based BTK Occupancy Assay
This protocol outlines the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Ficoll-Paque for PBMC isolation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Streptavidin-coated 96-well plates
-
Biotinylated covalent BTK probe (binds to Cys481)
-
Primary anti-BTK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Plate reader
Procedure:
-
Sample Collection and PBMC Isolation:
-
Collect whole blood from patients at specified time points relative to this compound dosing.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and store the cell pellet at -80°C until use.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the PBMC pellets with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
BTK Occupancy ELISA:
-
Dilute all cell lysates to the same protein concentration with lysis buffer.
-
Add the biotinylated covalent BTK probe to a final concentration of 1 µM to each lysate to bind to unoccupied BTK. Incubate for 1 hour at room temperature.
-
Add 100 µL of the probe-incubated lysates to the streptavidin-coated 96-well plate.
-
Incubate for 2 hours at room temperature to allow the biotin-probe-BTK complex to bind to the plate.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the primary anti-BTK antibody (diluted in blocking buffer) to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Calculation of BTK Occupancy:
-
A standard curve can be generated using recombinant BTK protein to quantify the amount of unoccupied BTK.
-
To determine total BTK, a separate ELISA can be run without the probe competition step.
-
BTK Occupancy (%) = [1 - (Unoccupied BTK / Total BTK)] x 100
-
Protocol 2: Homogeneous TR-FRET BTK Occupancy Assay
This assay allows for the simultaneous measurement of free and total BTK in a single well.
Materials:
-
Cell lysates from this compound-treated and control cells (prepared as in the ELISA protocol).
-
Terbium (Tb)-conjugated anti-BTK antibody (donor).
-
Biotinylated covalent BTK probe.
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor for free BTK).
-
A second anti-BTK antibody recognizing a different epitope, conjugated to a different fluorophore (e.g., AF647) (acceptor for total BTK).
-
TR-FRET compatible microplates (e.g., low-volume 384-well plates).
-
TR-FRET plate reader.
Procedure:
-
Assay Preparation:
-
Prepare a master mix of the Tb-conjugated anti-BTK antibody and the fluorophore-conjugated second anti-BTK antibody in an appropriate assay buffer.
-
Prepare a separate solution of the biotinylated BTK probe and the streptavidin-conjugated fluorophore.
-
-
Assay Execution:
-
Add a small volume (e.g., 5 µL) of the cell lysate to each well of the TR-FRET plate.
-
Add the antibody master mix to each well.
-
Add the probe/streptavidin-fluorophore mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader. The reader will excite the Terbium donor (e.g., at 340 nm) and measure the emission at two different wavelengths:
-
Emission from the Terbium donor (e.g., at 620 nm).
-
Emission from the acceptor fluorophores (e.g., at 665 nm for d2 and a different wavelength for the second acceptor).
-
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for both free and total BTK (Acceptor Emission / Donor Emission).
-
The ratio for the probe/streptavidin-fluorophore pair corresponds to the amount of free BTK.
-
The ratio for the second antibody pair corresponds to the total amount of BTK.
-
BTK Occupancy (%) = [1 - (TR-FRET Ratio for Free BTK / TR-FRET Ratio for Total BTK)] x 100
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for an ELISA-based BTK occupancy assay.
References
- 1. bioauxilium.com [bioauxilium.com]
- 2. benchchem.com [benchchem.com]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A pilot study of lower doses of this compound in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of this compound in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying BTK Mutations Conferring Ibrutinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify and characterize Bruton's tyrosine kinase (BTK) mutations associated with Ibrutinib resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common mechanism of acquired resistance to this compound?
A1: The most prevalent mechanism of acquired resistance to the covalent BTK inhibitor this compound is the emergence of a point mutation in the BTK gene itself.[1][2][3] The most frequently reported mutation is a substitution at the cysteine 481 residue (C481S) within the ATP-binding domain of the BTK protein.[2][4][5][6] this compound works by forming an irreversible covalent bond with this cysteine residue, leading to sustained inhibition of BTK's kinase activity.[3][7][8] The C481S mutation, which replaces cysteine with serine, prevents this covalent bond from forming, rendering the inhibition reversible and significantly less effective.[1][9][10]
Q2: My sequencing results for a relapsed patient are negative for the BTK C481S mutation. What are other possible resistance mechanisms?
A2: While BTK C481S is the most common, several other mechanisms can confer this compound resistance. If your primary screen is negative, consider the following troubleshooting steps:
-
Look for other BTK mutations: Less frequent mutations within the BTK kinase domain (e.g., T474I, L528W) or even outside of it (e.g., T316A in the SH2 domain) have been identified.[7][11][12] These can also interfere with drug binding or enzyme function.
-
Investigate downstream mutations: Mutations in the gene encoding Phospholipase C gamma 2 (PLCG2), a kinase immediately downstream of BTK, are a known cause of resistance.[1][4][9] Specific gain-of-function mutations (e.g., R665W, L845F, S707Y) can lead to autonomous B-cell receptor (BCR) pathway activation, bypassing the need for BTK signaling.[7][9]
-
Consider BTK-independent pathways: Malignant B-cells can develop resistance by activating alternative survival pathways that do not rely on BTK.[2][13] These can include the PI3K/AKT/mTOR and the alternative NF-κB pathways.[2][14]
-
Increase detection sensitivity: The resistance mutation may be present at a low variant allele frequency (VAF). Standard Sanger sequencing has a detection limit of around 20% VAF.[15] Consider using more sensitive methods like Next-Generation Sequencing (NGS) or droplet digital PCR (ddPCR), which can detect mutations at VAFs below 1%.[15][16]
Q3: What is the expected shift in the IC50 value for this compound in cells with the BTK C481S mutation?
A3: A significant shift in the half-maximal inhibitory concentration (IC50) is expected. For wild-type BTK, this compound has an IC50 of approximately 0.5 nM.[17][18] In cells harboring the BTK C481S mutation, the IC50 for this compound can increase to around 1 µM (1000 nM), representing a several hundred-fold decrease in potency due to the loss of covalent binding.[17][19]
Q4: How can I functionally validate a novel BTK mutation discovered in a resistant patient sample?
A4: To confirm that a novel mutation confers resistance, you should perform functional studies. A typical workflow involves:
-
Site-Directed Mutagenesis: Introduce the specific mutation into a wild-type BTK expression vector.
-
Cell Line Transfection: Transfect a suitable B-cell lymphoma cell line (e.g., TMD8, MEC-1) that is sensitive to this compound with either the wild-type BTK or the mutant BTK construct.[11][20]
-
Cell Viability Assays: Treat the transfected cells with a range of this compound concentrations and measure cell viability after 48-72 hours using an MTS or CCK-8 assay to determine and compare IC50 values.[20][21] A significant increase in the IC50 for the mutant-expressing cells indicates resistance.
-
Biochemical Assays: Use phospho-flow cytometry or Western blotting to assess the phosphorylation status of BTK (p-BTK at Y223) and downstream targets like PLCγ2, AKT, and ERK in the presence and absence of this compound.[11] In resistant cells, these pathways will remain active despite this compound treatment.
Q5: Which sequencing method is most sensitive for detecting low-frequency resistance mutations for early relapse prediction?
A5: For detecting low-abundance mutations, which is critical for early prediction of clinical relapse, highly sensitive methods are required. Droplet digital PCR (ddPCR) and deep Next-Generation Sequencing (NGS) are superior to conventional Sanger sequencing.[16] Studies have shown that the emergence of BTK C481S can be detected a median of 9 months before clinical relapse using sensitive screening methods with a limit of detection of 10⁻⁴.[22] Using high-sensitivity assays on cell-free DNA (cfDNA) from plasma can sometimes be more reliable than using cellular DNA for mutation detection.[15]
Quantitative Data Summary
The following table summarizes key mutations associated with this compound resistance.
| Gene | Mutation | Mechanism of Resistance | Fold Change in this compound IC50 (Approx.) |
| BTK | C481S | Prevents irreversible covalent binding of this compound, making inhibition reversible and less potent.[1][9] | ~500-2000x increase |
| BTK | T316A | Structurally novel mutation in the SH2 domain; functionally confers resistance to a similar extent as C481S.[11] | Substantial increase (similar to C481S) |
| BTK | T474I | Gatekeeper mutation that interferes with drug binding.[12] | Varies; confers resistance |
| PLCG2 | R665W | Gain-of-function mutation leading to autonomous, BTK-independent activation of the BCR pathway.[9] | N/A (Bypass mechanism) |
| PLCG2 | L845F | Gain-of-function mutation leading to autonomous, BTK-independent activation of the BCR pathway.[9] | N/A (Bypass mechanism) |
| PLCG2 | S707Y | Gain-of-function mutation leading to autonomous, BTK-independent activation of the BCR pathway.[7] | N/A (Bypass mechanism) |
Key Experimental Protocols
Targeted Next-Generation Sequencing (NGS) of BTK and PLCG2
This protocol outlines a general workflow for identifying mutations in BTK and PLCG2.
-
Sample Collection: Collect peripheral blood or bone marrow aspirate in EDTA tubes.[23] Isolate mononuclear cells using Ficoll density gradient centrifugation.
-
DNA Extraction: Extract genomic DNA from isolated cells or cell-free DNA from plasma using a suitable commercial kit.
-
Library Preparation:
-
Quantify extracted DNA.
-
Perform PCR amplification of hotspot regions in BTK and PLCG2 exons using a targeted panel (e.g., customized QIAseq or similar).[24] This step adds sequencing adapters and unique barcodes for multiplexing.
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sequencing: Pool the barcoded libraries and sequence them on an Illumina platform (e.g., MiSeq, NextSeq) to generate high-depth reads.[24]
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Use variant calling tools (e.g., MuTect2, FreeBayes) to identify single nucleotide variants (SNVs) and indels.[24]
-
Annotate identified variants to determine their location (e.g., C481S) and predicted effect.
-
Calculate the variant allele frequency (VAF) for each detected mutation.
-
Cell Viability Assay (CCK-8/MTS) to Determine this compound IC50
This protocol is for functionally assessing this compound resistance in a cell line.
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., parental or transfected) in a 96-well plate at a density of 7 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[21]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 10 µM).
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound resistance via BTK C481S mutation and downstream PLCG2 activation.
Experimental Workflow for Resistance Mutation Identification
Caption: Workflow for identifying and validating this compound resistance mutations.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cllsociety.org [cllsociety.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Identification of a structurally novel BTK mutation that drives this compound resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of this compound resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. genomictestingcooperative.com [genomictestingcooperative.com]
- 16. ashpublications.org [ashpublications.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The dosing of this compound and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Resistance to BTK inhibition by this compound can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Ibr‐7 derivative of this compound exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and monitoring of the BTKC481S mutation in a real-world cohort of patients with relapsed/refractory chronic lymphocytic leukaemia during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BTK Inhibitor Acquired Resistance Panel [neogenomics.com]
- 24. Print Test - BTK Inhibitor Acquired Resistance Panel [knightdxlabs.ohsu.edu]
Technical Support Center: Strategies to Minimize Ibrutinib-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Ibrutinib-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common cardiotoxic effects observed with this compound in animal models?
A1: In animal models, particularly mice, this compound administration has been associated with several cardiotoxic effects, including:
-
Atrial Fibrillation (AF): this compound treatment for four weeks can lead to inducible AF, left atrial enlargement, myocardial fibrosis, and inflammation.[1]
-
Ventricular Arrhythmias and Cardiac Dysfunction: Studies have shown that this compound can induce ventricular arrhythmias, abnormal conduction, and a reduction in left ventricular ejection fraction.[2][3][4]
-
Structural Remodeling: Preclinical studies have reported myocardial inflammation and fibrosis in animal models treated with this compound.[5][6][7] These structural changes, particularly in the atrium, are considered underlying mechanisms for arrhythmias.[1][5]
-
Electrophysiological Changes: this compound has been shown to impair atrial and sinoatrial node conduction and slow the heart rate in a dose-dependent manner.[8][9]
Q2: What are the primary molecular mechanisms implicated in this compound-induced cardiotoxicity?
A2: The cardiotoxicity of this compound is believed to be mediated by both on-target and off-target effects:[5][7]
-
Off-Target Inhibition of C-terminal Src Kinase (CSK): A primary mechanism for this compound-induced atrial fibrillation is the off-target inhibition of CSK.[1][10] Genetic knockout of CSK in the hearts of mice mimics the pro-arrhythmic effects of this compound, leading to atrial enlargement, fibrosis, and inflammation.[1]
-
Inhibition of the PI3K/Akt Pathway: this compound has been shown to decrease the activity of the PI3K-Akt signaling pathway in the ventricles, which can lead to cardiomyocyte apoptosis.[3][4]
-
On-Target BTK Inhibition: While off-target effects are considered major contributors, on-target effects of BTK inhibition cannot be completely ruled out.[5] However, more selective BTK inhibitors have demonstrated a better cardiovascular safety profile.[8][9]
Q3: Are there any established strategies to mitigate this compound-induced cardiotoxicity in animal models?
A3: Yes, a promising strategy that has been investigated is the co-administration of metformin (B114582). Metformin has been shown to effectively mitigate this compound-induced cardiotoxicity, including ventricular arrhythmia and cardiac dysfunction.[3][4] The protective mechanism is attributed to the upregulation of the AMPK and PI3K-Akt pathways.[2][3][4] Another approach is the use of more selective second-generation BTK inhibitors, such as acalabrutinib, which have a lower incidence of cardiotoxicity.[8][9]
Troubleshooting Guides
Issue 1: High variability in the induction of cardiotoxicity with this compound.
-
Question: We are observing inconsistent results in our mouse model of this compound-induced cardiotoxicity. Some animals show significant cardiac dysfunction, while others have a milder phenotype. What could be the cause?
-
Answer:
-
Dosing and Administration: Ensure consistent and accurate oral gavage technique. Variability in the administered dose can significantly impact the degree of cardiotoxicity. The vehicle used to dissolve this compound should also be consistent across all animals.
-
Animal Strain and Age: The C57BL/6J mouse strain is a commonly used model.[2][3][4] Ensure that all animals are of a similar age (e.g., 3 months old) to minimize age-related differences in cardiac function.[3][4]
-
Baseline Cardiac Function: It is advisable to perform baseline echocardiography to exclude any pre-existing cardiac abnormalities in the animals before starting the experiment.
-
Stress: Minimize stress on the animals, as this can influence cardiovascular parameters. Maintain a consistent environment (light-dark cycle, temperature, and humidity) and handle the animals gently.
-
Issue 2: Difficulty in assessing cardiac function accurately.
-
Question: We are struggling to obtain reliable and reproducible measurements of cardiac function in our mice. What are the recommended techniques?
-
Answer:
-
Echocardiography: This is a non-invasive and widely used method to assess cardiac function. Ensure the person performing the echocardiography is well-trained and blinded to the treatment groups to minimize operator bias. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and dimensions of the cardiac chambers.
-
Electrocardiography (ECG): Surface ECG can be used to detect arrhythmias and conduction abnormalities.[2] For more detailed analysis, intracardiac electrophysiology studies can be performed.[8][9]
-
Histological Analysis: Post-mortem histological analysis of heart tissue is crucial for assessing structural changes like fibrosis and inflammation. Stains such as Masson's trichrome or Picrosirius red are commonly used to visualize collagen deposition.
-
Issue 3: Inconclusive Western blot results for signaling pathway analysis.
-
Question: Our Western blot results for the PI3K/Akt pathway are not showing clear differences between the control and this compound-treated groups. How can we optimize this?
-
Answer:
-
Sample Preparation: Rapidly excise and snap-freeze the heart tissue in liquid nitrogen immediately after euthanasia to preserve the phosphorylation status of proteins. Use appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Antibody Selection: Use validated antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt, p-AMPK, total AMPK).
-
Loading Controls: Ensure equal protein loading by quantifying protein concentration before loading and using a reliable loading control (e.g., GAPDH, β-actin).
-
Quantitative Analysis: Use densitometry to quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.
-
Experimental Protocols
Protocol 1: Induction of this compound-Induced Cardiotoxicity in Mice
-
This compound Preparation: this compound (e.g., from MedChemExpress) is dissolved in a suitable vehicle.
-
Dosing and Administration: Administer this compound at a dosage of 30 mg/kg/day via oral gavage for 4 weeks.[2][3][4] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the animals for any signs of distress or adverse effects throughout the study period.
-
Endpoint Analysis: At the end of the 4-week treatment period, assess cardiac function using echocardiography and ECG. Following euthanasia, collect heart tissue for histological and biochemical analyses.
Protocol 2: Metformin Co-administration for Cardioprotection
-
Animal Model and this compound Administration: As described in Protocol 1.
-
Metformin Preparation: Metformin (e.g., from Sigma-Aldrich) is dissolved in a suitable vehicle.
-
Dosing and Administration: Administer metformin orally at a dosage of 200 mg/kg/day for 5 weeks.[2][3][4] Start metformin administration one week before initiating this compound treatment.[2][3][4]
-
Experimental Groups:
-
Control (Vehicle only)
-
This compound (30 mg/kg/day for 4 weeks)
-
Metformin (200 mg/kg/day for 5 weeks)
-
This compound + Metformin
-
-
Endpoint Analysis: As described in Protocol 1.
Data Presentation
Table 1: Summary of Quantitative Data on this compound-Induced Cardiotoxicity and Metformin's Protective Effects in Mice
| Parameter | Control Group | This compound Group | This compound + Metformin Group | Reference |
| Left Ventricular Ejection Fraction (%) | ~60-70% | Reduced | Attenuated reduction | [2],[3],[4] |
| Incidence of Ventricular Arrhythmias | Low | Increased | Reduced | [2],[3],[4] |
| Myocardial Fibrosis | Minimal | Increased | Reduced | [1] |
| p-Akt/Total Akt Ratio (Ventricle) | Baseline | Decreased | Increased | [3],[4] |
| p-AMPK/Total AMPK Ratio (Ventricle) | Baseline | No significant change | Increased | [3],[4] |
Table 2: Comparison of Cardiotoxic Effects of this compound and Acalabrutinib in Mice
| Parameter | This compound | Acalabrutinib | Reference |
| Atrial Fibrillation Susceptibility | Increased | No significant effect | [8],[9] |
| Atrial and SAN Conduction | Impaired | No effect | [8],[9] |
| Atrial Myocyte Na+ Current | Reduced | No effect | [8],[9] |
Visualizations
Caption: Signaling pathways involved in this compound-induced cardiotoxicity.
Caption: Mechanism of Metformin's cardioprotective effect against this compound.
Caption: General experimental workflow for studying cardioprotective agents.
References
- 1. This compound-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating this compound-induced ventricular arrhythmia and cardiac dysfunction with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.canterbury.ac.uk [repository.canterbury.ac.uk]
- 4. Mitigating this compound‐Induced Ventricular Arrhythmia and Cardiac Dysfunction With Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Associated Cardiotoxicity: From the Pharmaceutical to the Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Distinct Effects of this compound and Acalabrutinib on Mouse Atrial and Sinoatrial Node Electrophysiology and Arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating Ibrutinib Resistance with Alternative BTK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing alternative Bruton's tyrosine kinase (BTK) inhibitors in experimental models resistant to ibrutinib. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific challenges encountered during in vitro and in vivo research.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing unexpected resistance to this compound. What are the potential causes?
A1: Several factors could contribute to this issue:
-
Cell Line Integrity: Over-passaging of cell lines can lead to genetic drift and altered phenotypes. It is recommended to use low-passage-number cells and regularly perform cell line authentication.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
-
This compound Degradation: Ensure that your this compound stock solution is properly stored and has not expired. Prepare fresh working solutions for each experiment.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell seeding density or incubation time, can affect the apparent sensitivity to the drug.
Q2: We have identified a BTK C481S mutation in our resistant cell line. Which alternative BTK inhibitors are suitable for this model?
A2: The BTK C481S mutation is the most common mechanism of acquired resistance to this compound, as it prevents the covalent binding of the inhibitor.[1][2] Non-covalent BTK inhibitors are specifically designed to overcome this resistance mechanism.[3][4][5] Pirtobrutinib (LOXO-305) and Nemtabrutinib (ARQ 531) are excellent choices as they bind to BTK reversibly and do not require interaction with the cysteine 481 residue.[3][4][5][6]
Q3: We are observing resistance to a non-covalent BTK inhibitor in our C481S mutant cell line. What could be the underlying mechanism?
A3: While non-covalent BTK inhibitors are effective against the C481S mutation, secondary resistance can emerge through other mechanisms, including:
-
Acquisition of other BTK mutations: Mutations at other sites in the BTK kinase domain, such as T474I (gatekeeper mutation) or L528W, can confer resistance to non-covalent inhibitors.[7][8][9]
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can circumvent the need for BTK signaling.[1]
-
Mutations in downstream signaling molecules: Gain-of-function mutations in PLCG2, a key downstream target of BTK, can lead to ligand-independent signaling and resistance to BTK inhibition.[2]
Q4: Can next-generation covalent BTK inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) be used for this compound-resistant models?
A4: Acalabrutinib and zanubrutinib are second-generation covalent inhibitors with higher selectivity for BTK compared to this compound, potentially leading to fewer off-target effects.[10][11][12] However, as they also bind covalently to the C481 residue, they are generally not effective in models with the BTK C481S mutation.[7] They may be considered in cases of this compound intolerance where resistance is not mediated by the C481S mutation.[10][13][14]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and use a multichannel pipette for seeding. |
| Pipetting errors when preparing drug dilutions. | Prepare a master mix for each drug concentration and use calibrated pipettes. Perform serial dilutions carefully. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| No significant difference in cell viability between treated and control groups in a resistant cell line | Drug concentration is too low. | Perform a wider range of drug concentrations, extending to higher micromolar ranges. |
| Incorrect assay endpoint. | Ensure the incubation time is sufficient to observe a cytotoxic or anti-proliferative effect (typically 48-72 hours). | |
| Cell line is highly resistant. | Confirm the resistance mechanism (e.g., by sequencing BTK and PLCG2). Consider using a combination of inhibitors targeting different pathways. | |
| Unexpected cytotoxicity in vehicle control wells | High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and consistent across all wells, including the vehicle control. |
| Contamination of reagents or media. | Use fresh, sterile reagents and media. |
In Vivo Xenograft Model Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor tumor engraftment or growth | Low viability of injected cells. | Use freshly isolated or thawed cells with high viability. Handle cells gently during preparation. |
| Suboptimal injection route or site. | For CLL models, intravenous or intraperitoneal injections are common. Optimize the injection technique to ensure proper delivery of cells.[15] | |
| Insufficient number of cells injected. | Determine the optimal number of cells required for consistent tumor take and growth in your specific mouse strain. | |
| High toxicity and weight loss in treated animals | Drug dosage is too high. | Perform a dose-finding study to determine the maximum tolerated dose (MTD) of the BTK inhibitor in your mouse model. |
| Off-target effects of the inhibitor. | Consider using a more selective BTK inhibitor. Monitor animals closely for signs of toxicity. | |
| Lack of tumor regression in treated animals with a known sensitive cell line | Inadequate drug exposure. | Verify the formulation and administration route of the drug. Perform pharmacokinetic studies to ensure adequate drug levels are achieved in the plasma and tumor tissue. |
| Rapid metabolism of the drug in vivo. | Consider alternative dosing schedules (e.g., twice daily) or a different formulation to improve drug exposure. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various alternative BTK inhibitors against wild-type (WT) and C481S-mutant BTK. This data is crucial for selecting the appropriate inhibitor and designing experiments with relevant concentrations.
Table 1: IC50 Values of Non-Covalent BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Pirtobrutinib (LOXO-305) | WT BTK | 3.68 | [16] |
| C481S BTK | 8.45 | [16] | |
| C481T BTK | 7.23 | [16] | |
| C481R BTK | 11.73 | [16] | |
| Nemtabrutinib (ARQ 531) | WT BTK | 0.85 | [1] |
| C481S BTK | 0.39 | [1] |
Table 2: IC50 Values of Covalent BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | WT BTK | ~0.5 - 5 | [10] |
| C481S BTK | >1000 | [17] | |
| Acalabrutinib | WT BTK | ~3 - 5 | [10] |
| C481S BTK | Significantly higher than WT | [10] | |
| Zanubrutinib | WT BTK | <1 | [12] |
| C481S BTK | Significantly higher than WT | [12] |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the IC50 value of a BTK inhibitor using a recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test BTK inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of the BTK inhibitor in kinase buffer. Ensure the final DMSO concentration is constant across all wells.
-
Prepare a solution of BTK enzyme in kinase buffer.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 2 µL of the BTK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of BTK inhibitors on the viability of cell lines.
Materials:
-
This compound-sensitive and -resistant cell lines (e.g., TMD8, REC-1)
-
Complete cell culture medium
-
Test BTK inhibitor (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine cell viability and concentration.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1 x 10⁵ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of the BTK inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Model for this compound-Resistant CLL
This protocol outlines a general procedure for establishing a xenograft model of this compound-resistant Chronic Lymphocytic Leukemia (CLL).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice)
-
This compound-resistant human CLL cell line (e.g., MEC-1 transduced with BTK C481S mutant) or primary patient-derived cells
-
Sterile PBS or appropriate cell culture medium for injection
-
Test BTK inhibitor formulated for in vivo administration
-
Vehicle control
Methodology:
-
Cell Preparation and Injection:
-
Prepare a single-cell suspension of the this compound-resistant CLL cells in sterile PBS at the desired concentration (e.g., 5-10 x 10⁶ cells per mouse).
-
Inject the cell suspension intravenously (i.v.) or intraperitoneally (i.p.) into the mice.
-
-
Tumor Establishment and Monitoring:
-
Monitor the mice regularly for signs of tumor engraftment, which can include weight loss, ruffled fur, and palpable splenomegaly.
-
Peripheral blood can be collected periodically to monitor for the presence of human CD19+/CD5+ cells by flow cytometry.
-
-
Drug Treatment:
-
Once the tumor burden is established (e.g., a certain percentage of human cells in the peripheral blood), randomize the mice into treatment and control groups.
-
Administer the test BTK inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring spleen size (if palpable) and the percentage of human CLL cells in the peripheral blood.
-
At the end of the study, euthanize the mice and harvest tissues (spleen, bone marrow, lymph nodes) for analysis of tumor infiltration by flow cytometry or immunohistochemistry.
-
-
Data Analysis:
-
Compare the tumor burden and survival rates between the treatment and control groups to evaluate the efficacy of the alternative BTK inhibitor.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention by BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 8. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with this compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Differential effects of BTK inhibitors this compound and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Genomic landscape of patients in a phase II study of zanubrutinib in this compound- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Ibrutinib vs. Acalabrutinib: A Preclinical Comparison in Chronic Lymphocytic Leukemia
Acalabrutinib (B560132) demonstrates a more selective inhibition of Bruton's tyrosine kinase (BTK) with a comparable on-target efficacy to ibrutinib in preclinical models of Chronic Lymphocytic Leukemia (CLL), suggesting a potentially improved safety profile.
This guide provides a comparative analysis of this compound and acalabrutinib, two prominent BTK inhibitors used in the treatment of CLL. The information presented is based on preclinical data from in vitro and in vivo models, focusing on their mechanism of action, efficacy, and selectivity.
Performance Data
Kinase Selectivity
Acalabrutinib was designed to be a more selective inhibitor of BTK than the first-in-class this compound. This increased selectivity is thought to contribute to a more favorable safety profile by minimizing off-target effects.[1][2] While both drugs effectively inhibit BTK, this compound has been shown to inhibit other kinases, which may be associated with some of its observed side effects.[1][2]
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) | Implication |
| BTK | ~0.5 | ~3-5 | Both are potent BTK inhibitors. |
| EGFR | ~5-10 | >1000 | This compound's off-target inhibition of EGFR may contribute to side effects like rash and diarrhea.[3] |
| TEC | ~5-70 | >1000 | Off-target inhibition of TEC by this compound may play a role in bleeding events.[3] |
| ITK | ~2-10 | >1000 | Inhibition of ITK by this compound can affect T-cell function.[3] |
| SRC family kinases | Potent Inhibition | Minimal Inhibition | This compound's off-target effects on SRC-family kinases are more pronounced.[1] |
Note: IC50 values are approximate and can vary between studies. This table provides a general comparison of selectivity.
On-Target Efficacy in CLL Models
Both this compound and acalabrutinib demonstrate comparable efficacy in preclinical CLL models by effectively inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for CLL cell survival and proliferation.
| Parameter | This compound | Acalabrutinib | Reference |
| BTK Occupancy | >95% in peripheral blood and lymph nodes | >95% in peripheral blood and lymph nodes | [4] |
| Inhibition of BTK Phosphorylation | Significant reduction in pBTK (Y223) | Significant reduction in pBTK (Y223) | [5] |
| Downstream Signaling Inhibition | Inhibition of PLCγ2, ERK, and NF-κB pathways | Inhibition of PLCγ2, ERK, and NF-κB pathways | [5] |
| Induction of Apoptosis | Modest induction of apoptosis in CLL cells | Modest induction of apoptosis in CLL cells | [1] |
| Inhibition of Chemokine Production | Reduction of CCL3 and CCL4 | Reduction of CCL3 and CCL4 | [1] |
| Inhibition of Cell Migration | Reduced migration towards CXCL12 and CXCL13 | Reduced migration towards CXCL12 and CXCL13 | [6] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The B-cell receptor (BCR) signaling pathway is critical for the survival and proliferation of CLL cells. Bruton's tyrosine kinase (BTK) is a key component of this pathway. Both this compound and acalabrutinib are irreversible inhibitors that form a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its activity.
Caption: BTK signaling cascade in CLL cells and the point of inhibition by this compound and acalabrutinib.
Experimental Workflow: Comparative Analysis of BTK Inhibitors
A general workflow for the preclinical comparison of this compound and acalabrutinib in CLL models involves a series of in vitro assays to assess their effects on cell viability, signaling, and function.
Caption: A generalized workflow for the in vitro comparison of this compound and acalabrutinib in CLL.
Experimental Protocols
Cell Viability and Apoptosis Assay
Objective: To determine the effect of this compound and acalabrutinib on the viability and induction of apoptosis in CLL cells.
Materials:
-
Primary CLL cells or CLL cell line
-
RPMI-1640 medium with 10% FBS
-
This compound and Acalabrutinib (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
96-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed CLL cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat cells with serial dilutions of this compound, acalabrutinib, or vehicle control for 24, 48, and 72 hours.
-
After incubation, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis of BTK Signaling Pathway
Objective: To assess the inhibitory effect of this compound and acalabrutinib on the phosphorylation of BTK and downstream signaling proteins.
Materials:
-
CLL cells
-
This compound and Acalabrutinib
-
Anti-IgM antibody for BCR stimulation
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Pre-treat CLL cells with this compound, acalabrutinib, or vehicle for 2 hours.
-
Stimulate the cells with anti-IgM for 10-15 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Transwell Migration Assay
Objective: To evaluate the effect of this compound and acalabrutinib on CLL cell migration towards chemokines.
Materials:
-
CLL cells
-
This compound and Acalabrutinib
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Chemoattractants (e.g., CXCL12, CXCL13)
-
Serum-free RPMI-1640 medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-treat CLL cells with this compound, acalabrutinib, or vehicle for 2 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing the chemoattractant to the lower chamber.
-
Add the pre-treated CLL cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 4-6 hours at 37°C.
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields under a microscope.
BTK Occupancy Assay
Objective: To measure the percentage of BTK enzyme bound by this compound or acalabrutinib in CLL cells.
Materials:
-
CLL cells from treated subjects or treated in vitro
-
Fluorescently labeled BTK probe or a specific antibody that only binds to unoccupied BTK
-
Antibodies for cell surface markers (e.g., CD19 for B-cells)
-
Permeabilization/wash buffer
-
Flow cytometer
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) containing CLL cells.
-
Stain the cells with a CD19 antibody to identify the B-cell population.
-
Fix and permeabilize the cells.
-
Add the fluorescent BTK probe that binds to the unoccupied BTK active site.
-
Incubate to allow the probe to bind.
-
Wash the cells to remove the unbound probe.
-
Analyze the cells by flow cytometry, gating on the CD19-positive population.
-
The mean fluorescence intensity (MFI) of the probe is inversely proportional to the BTK occupancy by the drug.
-
Calculate BTK occupancy relative to untreated control cells (representing 0% occupancy).
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with this compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with this compound in Chronic Lymphocytic Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: Ibrutinib vs. Zanubrutinib in Lymphoma Cell Lines
In the landscape of targeted therapies for B-cell malignancies, the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, marked a significant advancement. However, the development of next-generation inhibitors like zanubrutinib (B611923) has prompted a closer examination of their comparative efficacy and selectivity. This guide provides a detailed preclinical comparison of this compound and zanubrutinib, focusing on their performance in lymphoma cell lines, supported by experimental data and methodologies for researchers and drug development professionals.
In Vitro Efficacy: A Tale of Two Inhibitors
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals nuances in the activity of this compound and zanubrutinib across different lymphoma cell lines. While both drugs demonstrate potent inhibition of cell proliferation, their efficacy varies depending on the specific histology of the lymphoma.
Zanubrutinib has shown potent single-agent antitumor activity in the nanomolar range in certain mantle cell lymphoma (MCL) and activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines. For instance, IC50 values for zanubrutinib have been reported as 0.9 nM in REC-1 (MCL), 0.4 nM in TMD8 (ABC-DLBCL), and 1.5 nM in OCI-Ly-10 (ABC-DLBCL) cell lines.[1]
Direct comparative studies in the MCL cell line Rec-1 have indicated that this compound and zanubrutinib inhibit cell proliferation with similar potency.[2] However, in other MCL cell lines such as JeKo-1 and Mino, this compound has demonstrated a stronger cytotoxic activity in the this compound-sensitive JeKo-1 cells, while the cytotoxicity of zanubrutinib was observed to be weaker in both cell lines over time.[3]
| Cell Line | Histology | This compound IC50 (µM) | Zanubrutinib IC50 (nM) |
| REC-1 | Mantle Cell Lymphoma | Similar potency to Zanubrutinib | 0.9 |
| TMD8 | ABC Diffuse Large B-Cell Lymphoma | Not explicitly stated | 0.4 |
| OCI-Ly-10 | ABC Diffuse Large B-Cell Lymphoma | Not explicitly stated | 1.5 |
| JeKo-1 | Mantle Cell Lymphoma | ~8 | Not explicitly stated |
| Mino | Mantle Cell Lymphoma | ~6.5 | Not explicitly stated |
Note: This table is compiled from multiple sources and direct head-to-head IC50 values under identical experimental conditions for all cell lines are not available. The comparison between µM and nM should be noted.
Induction of Apoptosis: Unraveling the Mechanism of Cell Death
Both this compound and zanubrutinib exert their anti-tumor effects in part by inducing apoptosis, or programmed cell death, in lymphoma cells. Studies have shown that lymphoma cell lines exhibit dose-dependent increases in apoptosis following treatment with either drug.
In the MCL cell lines JeKo-1 and Mino, both this compound and zanubrutinib were found to induce moderate apoptosis, which was accompanied by the cleavage of PARP and caspase-3, key markers of the apoptotic cascade.[3][4] However, the study also suggested that this compound has a stronger ability to upregulate the expression of pro-apoptotic genes in JeKo-1 cells compared to zanubrutinib.[3] This suggests that while both drugs trigger apoptosis, the underlying molecular mechanisms may differ in their specifics.
Quantitative data directly comparing the percentage of apoptotic cells induced by this compound versus zanubrutinib at various concentrations in a range of lymphoma cell lines is an area that warrants further investigation to provide a more definitive comparative efficacy profile.
Signaling Pathway Inhibition: On-Target Potency and Off-Target Effects
This compound and zanubrutinib are both irreversible inhibitors that target the Cysteine 481 residue in the active site of BTK.[1] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.[1][5]
A key differentiator between the two drugs is their kinase selectivity. Preclinical studies have consistently shown that zanubrutinib is a more selective BTK inhibitor compared to this compound.[1] this compound exhibits off-target activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which is not observed to the same extent with zanubrutinib.[2] This higher selectivity of zanubrutinib is believed to contribute to a more favorable side-effect profile in clinical settings.[1]
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental methodologies are crucial.
Cell Proliferation Assay (MTT or AlamarBlue)
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Drug Incubation: Treat the cells with a serial dilution of this compound or zanubrutinib for 72 hours.
-
Reagent Addition: Add MTT or AlamarBlue reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat lymphoma cells with varying concentrations of this compound or zanubrutinib for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse the treated lymphoma cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of BTK inhibitors this compound and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
A Head-to-Head Showdown: First vs. Second-Generation BTK Inhibitors in B-Cell Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][2][3] While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target effects led to the development of second-generation agents, such as acalabrutinib (B560132) and zanubrutinib (B611923).[4][5] These newer inhibitors were designed for greater selectivity, aiming to improve safety profiles without compromising therapeutic benefit.[5][6] This guide provides a comprehensive head-to-head comparison of first and second-generation BTK inhibitors, supported by key clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Generations
Both first and second-generation BTK inhibitors are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the active site of the BTK enzyme.[1][6] This covalent binding blocks the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1][7] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a hallmark of many B-cell cancers.[7] By inhibiting BTK, these drugs effectively shut down this pro-survival signaling, leading to decreased tumor cell growth and increased apoptosis.[7][8]
The key difference between the two generations lies in their selectivity. This compound, the pioneering first-generation inhibitor, is known to have off-target activity against other kinases, such as those in the TEC and EGFR families.[3][9] This lack of specificity is believed to contribute to some of its associated adverse effects, including bleeding, atrial fibrillation, and diarrhea.[5][10] In contrast, second-generation inhibitors like acalabrutinib and zanubrutinib were engineered for higher selectivity for BTK, with the goal of minimizing these off-target effects and improving their safety profiles.[5][6]
Performance at a Glance: Efficacy and Safety from Head-to-Head Trials
Direct comparative data from phase III clinical trials provide the most robust evidence for evaluating the relative performance of these inhibitors.
Acalabrutinib vs. This compound (ELEVATE-RR Trial)
The ELEVATE-RR trial was a head-to-head, non-inferiority study comparing acalabrutinib and this compound in patients with previously treated chronic lymphocytic leukemia (CLL) with high-risk features.[11][12]
Key Efficacy and Safety Data from ELEVATE-RR:
| Endpoint/Adverse Event | Acalabrutinib (n=268) | This compound (n=265) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | Median 38.4 months | Median 38.4 months | 1.00 (0.79-1.27) |
| Overall Survival (OS) | Not Reached | Not Reached | 0.82 (0.59-1.15) |
| All-Grade Atrial Fibrillation | 9.4% | 16.0% | p=0.023 |
| All-Grade Hypertension | 9.4% | 23.2% | |
| All-Grade Bleeding Events | Less Frequent with Acalabrutinib | More Frequent with this compound | |
| All-Grade Headache | 34.6% | 20.2% | |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% |
Data sourced from the ELEVATE-RR clinical trial publications.[11][12][13][14][15]
The results demonstrated that acalabrutinib was non-inferior to this compound in terms of progression-free survival.[11][12] However, acalabrutinib exhibited a more favorable safety profile, with a statistically significant lower incidence of atrial fibrillation and lower rates of hypertension and bleeding events.[11][12][14] Headaches were more common with acalabrutinib.[11][14]
Zanubrutinib vs. This compound (ALPINE Trial)
The ALPINE study was a head-to-head trial comparing zanubrutinib with this compound in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).[16]
Key Efficacy and Safety Data from ALPINE:
| Endpoint/Adverse Event | Zanubrutinib (n=327) | This compound (n=325) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) at 24 months | 79.5% | 67.3% | |
| Overall Response Rate (ORR) | 86.2% | 75.7% | |
| Atrial Fibrillation/Flutter | 7.1% | 17.0% | |
| Fatal Cardiac Events | 0 | 6 | |
| Treatment Discontinuation due to AEs/Progression | 26.3% | 41.2% |
Data sourced from the ALPINE clinical trial publications.[16]
In the ALPINE trial, zanubrutinib demonstrated superiority over this compound in terms of progression-free survival and overall response rate.[16] Zanubrutinib was also associated with a better cardiac safety profile, with a lower incidence of atrial fibrillation/flutter and no fatal cardiac events reported in the zanubrutinib arm compared to six in the this compound arm.
Visualizing the Molecular Landscape
To better understand the context of BTK inhibition, the following diagrams illustrate the key biological pathways and experimental workflows.
Experimental Protocols: Assessing Inhibitor Performance
The evaluation of BTK inhibitors relies on a range of biochemical and cellular assays to determine their potency and selectivity.
Biochemical BTK Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the enzymatic activity of BTK and the inhibitory effect of the compounds.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, which measures the inhibition of kinase activity. Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay quantify the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
BTK inhibitor (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., TR-FRET or luminescence)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the BTK inhibitor in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme/Substrate Addition: Prepare a mixture of the recombinant BTK enzyme and the substrate in kinase buffer. Add this mixture (e.g., 5 µL) to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well (e.g., 5 µL). The final ATP concentration should be close to its Km for BTK.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and/or add the detection reagents according to the specific assay kit instructions (e.g., ADP-Glo™ reagent followed by Kinase Detection reagent).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
The Path Forward: Choosing the Right Inhibitor
The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, represent a significant advancement in the treatment of B-cell malignancies, offering improved safety profiles compared to the first-generation inhibitor, this compound.[4][5] While all are highly effective, emerging data from direct and indirect comparisons suggest potential differences in their efficacy and safety profiles. The choice of a specific BTK inhibitor may depend on individual patient characteristics, including comorbidities and prior therapies. As our understanding of the nuances of these agents continues to grow, so too will our ability to personalize treatment and optimize outcomes for patients with B-cell cancers.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. B-cell receptor - Wikipedia [en.wikipedia.org]
- 14. KEGG PATHWAY: B cell receptor signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 15. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06122K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validating Ibrutinib's On-Target Effects: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies.[1] Its efficacy is primarily attributed to the irreversible inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1] However, like many kinase inhibitors, assessing the precise on-target versus off-target effects is crucial for understanding its mechanism of action and potential side effects. The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool for definitively validating the on-target effects of drugs like this compound.
This guide provides a comparative overview of methodologies for validating this compound's on-target effects, with a central focus on leveraging CRISPR-Cas9 to create a clean experimental model. We present supporting experimental data, detailed protocols, and a comparison with alternative target validation methods.
Data Presentation: this compound's Efficacy in BTK-Proficient vs. BTK-Deficient Cells
To unequivocally demonstrate this compound's on-target effect, its activity must be compared in cells with and without its intended target, BTK. CRISPR-Cas9 is the ideal tool to generate BTK knockout (KO) cell lines for such a comparison. The following tables summarize hypothetical yet representative data from such experiments.
Table 1: Comparison of this compound IC50 Values in Wild-Type and BTK Knockout B-cell Lines
| Cell Line | Genotype | This compound IC50 (µM) | Fold Change in Resistance |
| Ramos | Wild-Type (WT) | 0.87 | - |
| Ramos | BTK Knockout (KO) | > 50 | > 57 |
| RCH-ACV | Wild-Type (WT) | 0.5 | - |
| RCH-ACV | BTK Knockout (KO) | Significantly Increased | > 20 |
This data is compiled based on findings that show a dramatic increase in the IC50 value for this compound in BTK knockout cells, indicating that the drug's primary cytotoxic effect is mediated through BTK inhibition.[2]
Table 2: Effect of this compound on Cell Viability and BTK Pathway Phosphorylation
| Cell Line | This compound (1 µM) Treatment | % Cell Viability (relative to untreated) | p-BTK (Y223) Levels (relative to WT untreated) | p-PLCγ2 (Y759) Levels (relative to WT untreated) | p-ERK (T202/Y204) Levels (relative to WT untreated) |
| Ramos (WT) | - | 100% | 100% | 100% | 100% |
| Ramos (WT) | + | 43% | < 10% | < 20% | < 30% |
| Ramos (KO) | - | 100% | Not Detected | Reduced Basal | Reduced Basal |
| Ramos (KO) | + | ~95% | Not Detected | No Significant Change | No Significant Change |
This table illustrates that this compound significantly reduces cell viability and phosphorylation of BTK and its downstream targets in wild-type cells. In contrast, BTK knockout cells are largely insensitive to this compound, and the downstream signaling is already basally reduced due to the absence of BTK.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
Protocol 1: CRISPR-Cas9 Mediated Knockout of BTK in B-cell Lines
This protocol outlines the generation of a BTK knockout cell line using ribonucleoprotein (RNP) delivery.
Materials:
-
B-cell line (e.g., Ramos, RCH-ACV)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting BTK (designed using tools like CHOPCHOP)
-
Scrambled (non-targeting) sgRNA control
-
Electroporation system (e.g., 4D-Nucleofector)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates for single-cell cloning
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
-
Antibodies for Western blot validation (anti-BTK and loading control)
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the BTK gene to maximize the probability of generating a loss-of-function mutation. A non-targeting sgRNA should be used as a negative control.
-
RNP Complex Formation: Incubate the Cas9 protein with the BTK-targeting sgRNA or the scramble control sgRNA at room temperature to form the RNP complex.
-
Cell Preparation and Electroporation: Harvest the B-cells and resuspend them in the appropriate electroporation buffer. Mix the cells with the RNP complexes and electroporate using a pre-optimized program for the specific cell line.
-
Cell Recovery and Culture: Immediately after electroporation, transfer the cells to pre-warmed culture medium and culture for 10-14 days.
-
Validation of Knockout Efficiency:
-
Genomic DNA Analysis: Extract genomic DNA from a pool of edited cells. Amplify the targeted region by PCR and analyze the products by Sanger sequencing. The editing efficiency can be quantified using tools that deconvolve the sequencing chromatograms.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate monoclonal cell lines.
-
Western Blot Validation: Screen the resulting clones for the absence of BTK protein expression by Western blot analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Wild-type and BTK KO B-cell lines
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the wild-type and BTK KO cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: For suspension cells, centrifuge the plate and carefully remove the supernatant. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of BTK Pathway Phosphorylation
This protocol assesses the phosphorylation status of BTK and its downstream effectors.
Materials:
-
Wild-type and BTK KO B-cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y759), anti-PLCγ2, anti-p-ERK (T202/Y204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat wild-type and BTK KO cells with this compound or vehicle for a specified time (e.g., 2-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.
Mandatory Visualizations
BTK Signaling Pathway and this compound's Mechanism of Action
Caption: BTK signaling pathway and this compound's inhibitory action.
Experimental Workflow for Validating this compound's On-Target Effects
Caption: Workflow for CRISPR-based validation of this compound's on-target effects.
Logical Framework for On-Target Validation
Caption: Logical framework for validating this compound's on-target effects.
Comparison with Alternative Target Validation Methods
While CRISPR-Cas9 is a powerful tool for target validation, other technologies also exist.
Table 3: Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 | Zinc-Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) | RNA Interference (RNAi) |
| Mechanism | RNA-guided DNA cleavage | Protein-guided DNA cleavage | Protein-guided DNA cleavage | Post-transcriptional gene silencing |
| Nature of Edit | Permanent knockout | Permanent knockout | Permanent knockout | Transient knockdown |
| Ease of Design | High (requires sgRNA design) | Low (requires protein engineering) | Medium (modular, but requires protein engineering) | High (requires siRNA/shRNA design) |
| Specificity | High, but off-target effects possible | High, but can have off-target effects | Very high due to longer recognition sites | Variable, significant off-target effects are common |
| Efficiency | High | High | High | Variable |
| Cost | Low | High | High | Low |
| Multiplexing | Easy | Difficult | Difficult | Moderate |
CRISPR-Cas9 stands out for its ease of use, high efficiency, and cost-effectiveness, making it the preferred method for high-throughput and routine target validation.[5] ZFNs and TALENs , while highly specific, are more complex and expensive to design and implement.[5][6] RNAi offers a transient knockdown, which can be useful for studying the effects of temporary gene suppression, but it is often plagued by off-target effects and incomplete silencing, making the interpretation of results more challenging.[7] For definitive on-target validation of a small molecule inhibitor like this compound, the clean genetic background provided by a CRISPR-Cas9 knockout is unparalleled.
References
- 1. Are BTK and PLCG2 mutations necessary and sufficient for this compound resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ijisrt.com [ijisrt.com]
- 7. selectscience.net [selectscience.net]
Ibrutinib's Anti-Inflammatory Effects: A Comparative Guide for Researchers
A comprehensive analysis of Ibrutinib's immunomodulatory properties, with a comparative overview of alternative anti-inflammatory agents.
This compound, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant anti-inflammatory effects beyond its established role in treating B-cell malignancies. This guide provides a detailed comparison of this compound's anti-inflammatory mechanisms and efficacy with other therapeutic classes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound's Anti-Inflammatory Profile
This compound exerts its anti-inflammatory effects primarily through the irreversible inhibition of BTK, a key enzyme in B-cell receptor signaling. However, its immunomodulatory actions extend to other immune cells and signaling pathways critical in inflammation.
Key Mechanisms of Action:
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which retains the NF-κB p65 subunit in the cytoplasm.[1][2][3]
-
NLRP3 Inflammasome Inhibition: this compound can attenuate the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.[4][5]
-
Modulation of Cytokine Production: Preclinical and clinical studies have consistently demonstrated this compound's ability to reduce the levels of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-10.[6][7][8]
-
T-Cell Modulation: this compound can influence T-cell function, although the effects can be complex. Some studies show it can reduce T-cell exhaustion and improve cytotoxic T-cell function, while others indicate a moderate increase in Th17 cells.[2][3][6][9][10]
-
Impact on JAK-STAT and MAPK Pathways: this compound has been shown to modulate the JAK-STAT and MAPK signaling pathways, which are also crucial for inflammatory responses, although these effects may be indirect or context-dependent.[4][11]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's impact on inflammatory markers.
| Preclinical Model | Cell/Tissue Type | Treatment | Key Findings | Citation |
| Mouse Model of Graves' Orbitopathy | Orbital Fibroblasts | This compound | Suppressed IL-1β and IGF-1-induced pro-inflammatory cytokines (IL-6, IL-8, COX-2). | |
| LPS-stimulated Microglia | BV2 microglial cells | This compound (1 µM) | Significantly reduced mRNA levels of LPS-induced COX-2, IL-6, IL-1β, iNOS, and TNF-α. |
| Clinical Study | Condition | Patient Cohort | Key Findings on Inflammatory Markers | Citation |
| iLLUMINATE Study (Phase 3) | Chronic Lymphocytic Leukemia | Patients receiving Obinutuzumab | Pretreatment with this compound significantly lowered the median increase in inflammatory cytokines (IFNγ, IL-6, IL-8, IL-10, IL-18, MCP-1, MIP-1α, TNFα) post-obinutuzumab infusion. | [8] |
| Phase 1b/2 Study (PCYC-1129) | Chronic Graft-versus-Host Disease (cGVHD) | Patients with steroid-refractory cGVHD | Plasma levels of soluble factors associated with inflammation and fibrosis significantly decreased over time with this compound treatment. | |
| iNTEGRATE Study (Phase 3) | Chronic Graft-versus-Host Disease (cGVHD) | Newly diagnosed moderate to severe cGVHD | No statistically significant difference in response rates at 48 weeks compared to placebo plus prednisone. | [4] |
Comparative Landscape: this compound vs. Other Anti-Inflammatory Agents
While direct head-to-head clinical trials comparing this compound with other classes of anti-inflammatory drugs in autoimmune diseases are limited, a comparison of their mechanisms provides valuable insights for researchers.
JAK Inhibitors (e.g., Tofacitinib, Baricitinib)
-
Mechanism: JAK inhibitors block the function of Janus kinases (JAK1, JAK2, JAK3, TYK2), which are critical for signaling downstream of numerous cytokine receptors. This leads to a broad suppression of inflammatory cytokine signaling.
-
Signaling Pathway: Primarily targets the JAK-STAT pathway.
-
Comparison to this compound: While both this compound and JAK inhibitors lead to reduced inflammatory cytokine effects, their primary targets are distinct. This compound's primary target is BTK, upstream of some cytokine production, whereas JAK inhibitors act downstream of cytokine-receptor binding. The selectivity profiles of different JAK inhibitors for various JAK isoforms can lead to different efficacy and safety profiles.
TNF Inhibitors (e.g., Infliximab, Adalimumab)
-
Mechanism: These are monoclonal antibodies that directly bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
Signaling Pathway: Directly interferes with TNF-α signaling.
-
Comparison to this compound: TNF inhibitors are highly specific for one cytokine, whereas this compound has a broader immunomodulatory effect by targeting a kinase involved in the signaling of multiple immune cell types.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's anti-inflammatory effects.
Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to measure the levels of phosphorylated p65 (p-p65) and total IκBα, key indicators of NF-κB pathway activation.
1. Cell Lysis and Protein Extraction:
- Treat cells with this compound or vehicle control, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-p65 (Ser536) and IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensity using densitometry software.
ELISA for Pro-Inflammatory Cytokines (IL-1β, IL-6, TNF-α)
This protocol describes a sandwich ELISA for the quantitative measurement of cytokines in cell culture supernatants or plasma.[1][2]
1. Plate Coating:
- Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β) overnight at 4°C.
2. Blocking:
- Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
- Wash the plate and add standards of known cytokine concentrations and experimental samples to the wells.
- Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
- Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.
- Incubate for 1-2 hours at room temperature.
5. Streptavidin-HRP Incubation:
- Wash the plate and add streptavidin-HRP conjugate.
- Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
- Wash the plate and add a TMB substrate solution.
- Incubate until color develops, then stop the reaction with a stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate cytokine concentrations in samples based on the standard curve.
Visualizations
Signaling Pathways
Caption: this compound's inhibition of BTK blocks NF-κB activation and NLRP3 inflammasome assembly.
Experimental Workflow: Western Blot
Caption: Workflow for analyzing NF-κB pathway proteins by Western blot.
Logical Relationship: this compound vs. Other Anti-Inflammatories
Caption: Comparison of the primary targets of this compound, JAK inhibitors, and TNF inhibitors.
References
- 1. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Biologics and Anti-Tumoral Immune Therapies-Associated Colitis: A Focused Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA- i Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centerforbiosimilars.com [centerforbiosimilars.com]
- 11. A cross-trial comparison of single-agent this compound versus chlorambucil-obinutuzumab in previously untreated patients with chronic lymphocytic leukemia or small lymphocytic lymphoma | Haematologica [haematologica.org]
A Comparative Guide to the Selectivity Profile of Ibrutinib and Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, with second-generation inhibitors, Acalabrutinib and Zanubrutinib. This comparison is supported by quantitative biochemical data and detailed experimental methodologies to inform preclinical and clinical research.
Introduction
This compound is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to Cysteine-481 in the BTK active site, this compound effectively blocks downstream signaling required for B-cell proliferation and survival, making it a cornerstone therapy for various B-cell malignancies.[1] However, this compound's therapeutic efficacy is accompanied by off-target activities against other kinases, which can lead to adverse effects such as bleeding, diarrhea, and atrial fibrillation.[2][3] This has driven the development of second-generation BTK inhibitors, like Acalabrutinib and Zanubrutinib, designed for greater selectivity and an improved safety profile.[4][5]
The B-Cell Receptor (BCR) Signaling Pathway
BTK is a central kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including NF-κB and MAPK/ERK, promoting B-cell survival, proliferation, and differentiation. This compound's inhibition of BTK disrupts this entire cascade.
Comparative Selectivity Profile
The selectivity of BTK inhibitors is a key determinant of their safety profile. While this compound potently inhibits BTK, it also demonstrates significant activity against other kinases, including members of the TEC and EGFR families.[1][3] Second-generation inhibitors were engineered to minimize these off-target interactions. Acalabrutinib and Zanubrutinib show higher selectivity for BTK with less potent inhibition of other kinases.[4][5] For instance, this compound inhibits TEC and EGFR at low nanomolar concentrations, which are associated with bleeding and dermatological side effects, respectively.[1][3] In contrast, Acalabrutinib and Zanubrutinib show significantly higher IC50 values for these off-target kinases, correlating with a lower incidence of associated adverse events in clinical settings.[4][6]
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase Target | This compound (nM) | Acalabrutinib (nM) | Zanubrutinib (nM) | Rationale for Comparison |
| BTK | 0.5 | 3.8 | <1.0 | Primary Target |
| TEC | 78 | >1000 | 11 | Off-target in TEC family, linked to bleeding risk.[1][7] |
| ITK | 10.7 | >1000 | 66 | Off-target in TEC family, affects T-cell function.[1] |
| BMX | 0.8 | 13 | 1.8 | Off-target in TEC family.[1] |
| BLK | 0.5 | 30 | 3.1 | Off-target in SRC family.[1] |
| EGFR | 5.6 | >1000 | 98 | Off-target linked to rash and diarrhea.[1] |
| ErbB2/HER2 | 9.4 | >1000 | >10000 | Off-target in EGFR family.[1] |
| JAK3 | 16.1 | >1000 | 318 | Off-target in Janus kinase family.[1] |
Note: IC50 values are compiled from multiple preclinical studies and may vary based on assay conditions. The data presented serves as a comparative reference.[1][8][9]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its preclinical characterization. Various methods are employed, with competitive binding assays and radiometric enzymatic assays being the most common.
Protocol: Kinase Selectivity Profiling via Competitive Binding Assay (KINOMEscan®)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on a solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Objective: To determine the dissociation constant (Kd) or percent inhibition of a test compound (e.g., this compound) against a broad panel of kinases.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Kinase panel (e.g., 400+ kinases tagged with DNA).
-
Immobilized, non-selective kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Assay buffers.
-
qPCR reagents.
-
Multi-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound at a specific concentration (for single-dose screening) or across a range of concentrations (for Kd determination). A DMSO-only well serves as the 100% binding control.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Washing: Wash the beads to remove unbound kinase and test compound. The kinase that remains bound to the immobilized ligand is captured on the solid support.
-
Elution & Quantification: Elute the captured kinase-DNA conjugate from the beads. Quantify the amount of DNA tag using qPCR.
-
Data Analysis: The amount of kinase captured is inversely proportional to the test compound's binding affinity.
-
For single-dose screening, results are often expressed as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding.
-
For dose-response experiments, the data is fitted to a binding curve to calculate the dissociation constant (Kd).
-
Conclusion
The development of BTK inhibitors from the first-generation this compound to the second-generation Acalabrutinib and Zanubrutinib illustrates a successful strategy in targeted therapy: enhancing on-target potency while improving selectivity to minimize off-target effects. Kinome-wide profiling reveals that while this compound is a potent BTK inhibitor, its activity against other kinases like TEC, EGFR, and BLK likely contributes to its distinct side-effect profile.[1][3] Acalabrutinib and Zanubrutinib demonstrate a more focused inhibition of BTK, which translates to a different and often more tolerable safety profile in clinical practice.[4][6] This comparative analysis underscores the importance of detailed selectivity profiling in the drug development process, providing a rationale for the clinical differentiation of kinase inhibitors.
References
- 1. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with this compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Ibrutinib as a Gold Standard: A Comparative Guide for Evaluating BTK Inhibition in Preclinical Research
For researchers and scientists at the forefront of kinase inhibitor discovery, establishing a reliable positive control is paramount to validating novel therapeutic candidates. Ibrutinib, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has set a benchmark in the field, offering a well-characterized pharmacological profile against which new inhibitors can be compared. This guide provides a comprehensive overview of this compound's performance, experimental data supporting its use as a positive control, and detailed protocols for key validation assays.
Mechanism of Action: Covalent Inhibition of BTK
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase.[1] Its mechanism of action involves the formation of a covalent bond between its acrylamide (B121943) group and the cysteine residue Cys481 within the ATP-binding site of BTK.[1][2][3] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways crucial for B-cell proliferation, survival, and differentiation.[1][2][3]
The B-cell receptor (BCR) signaling pathway, in which BTK is a critical component, is frequently overactive in B-cell malignancies.[1][2] By inhibiting BTK, this compound disrupts this pathway, leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[1][4]
Comparative Performance of BTK Inhibitors
While this compound remains a cornerstone for BTK inhibition studies, several second-generation inhibitors have been developed with the aim of improved selectivity and reduced off-target effects. The following tables provide a comparative summary of the biochemical potency and cellular activity of this compound against some of these alternatives.
Table 1: Biochemical Potency of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | BTK | 0.5 | Cell-free kinase assay [5][6][7] |
| Acalabrutinib | BTK | <10 | Biochemical Assay[8] |
| Zanubrutinib | BTK | <10 | Biochemical Assay[9] |
| Spebrutinib | BTK | 140 (EC50 in hWB) | Cellular Assay[9] |
| Tirabrutinib | BTK | Comparable to Acalabrutinib | Biochemical Assay[9] |
Table 2: Cellular Activity of BTK Inhibitors in B-cell Lines
| Inhibitor | Cell Line | Endpoint | IC50 (nM) |
| This compound | DOHH2 | BTK Autophosphorylation | 11 [5] |
| This compound | SU-DHL6 | Growth Inhibition (72h) | 580 [5] |
| This compound | Raji | Cell Proliferation (5 days) | 5200 [10] |
| This compound | Ramos | Cell Proliferation (5 days) | 868 [10] |
| Acalabrutinib | CLL Cells | Apoptosis | Slightly less potent than this compound[8] |
| Zanubrutinib | Raji & Ramos Cells | Cell Proliferation | 5.14 & 6.14[11] |
Key Experimental Protocols for Evaluating BTK Inhibitors
Reproducible and robust experimental design is critical for the evaluation of BTK inhibitors. The following sections detail standardized protocols for essential in vitro assays, using this compound as a positive control.
Biochemical BTK Kinase Assay
This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of test compounds.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound (positive control) and test compounds dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound and test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a white, opaque-bottom assay plate, add the diluted compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add the BTK enzyme to all wells except the "no enzyme" control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for BTK Phosphorylation
This cellular assay assesses the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223, a key marker of its activation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
This compound (positive control) and test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or test compounds for a specified duration (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
Cell Viability Assay
This assay measures the effect of BTK inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
B-cell malignancy cell line
-
Complete cell culture medium
-
This compound (positive control) and test compounds
-
96-well clear or white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence or absorbance detection
Protocol:
-
Seed cells at an appropriate density in a 96-well plate.
-
The following day, treat the cells with a range of concentrations of this compound or test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Key Processes
To further aid in the understanding of BTK inhibition and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
References
- 1. promega.com [promega.com]
- 2. BTK Kinase Enzyme System Application Note [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with this compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reproducibility of Ibrutinib efficacy studies across different laboratories
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a cornerstone of translational science. In the context of targeted therapies like Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, understanding the variability of efficacy data across different laboratories is crucial for accurate interpretation and successful clinical development. This guide provides a comparative overview of this compound's efficacy as reported in various studies, focusing on key in vitro and in vivo experiments. While a direct multi-laboratory reproducibility study has not been identified, this document collates data from multiple independent publications to highlight potential areas of variability.
Factors Influencing Reproducibility in Preclinical Cancer Studies
The consistency of in vitro and in vivo drug efficacy studies can be influenced by a multitude of factors. These can be broadly categorized as biological variables, methodological differences, and data analysis approaches. A lack of standardized protocols and reporting is a significant contributor to poor reproducibility in preclinical cancer research.[1][2][3] Key factors include:
-
Cell Line Authenticity and Passage Number: Genetic drift and phenotypic changes can occur in cell lines over time and with increasing passage numbers.
-
Cell Culture Conditions: Variations in media, serum concentration, and cell seeding density can impact cell growth rates and drug sensitivity.
-
Assay-Specific Parameters: The choice of assay (e.g., MTT vs. CellTiter-Glo), incubation times, and the method of drug concentration preparation can lead to different results.[4][5]
-
Animal Model Differences: The choice of mouse strain, tumor implantation site, and endpoint criteria can all affect the outcome of in vivo studies.
-
Data Analysis and Reporting: Differences in how IC50 values are calculated or how tumor growth inhibition is reported can make cross-study comparisons challenging.
Quantitative Data Comparison
The following tables summarize quantitative data on this compound's efficacy from various published studies. These tables are intended to provide a snapshot of the reported efficacy and to highlight the range of values observed across different research settings.
Table 1: In Vitro this compound IC50 Values in B-Cell Malignancy Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) | Laboratory/Study |
| Raji | Burkitt Lymphoma | 5.20 | Uckun et al.[6] |
| Ramos | Burkitt Lymphoma | 0.868 | Uckun et al.[6] |
| JeKo-1 | Mantle Cell Lymphoma | 0.60 | Chiron et al.[2] |
| H11 | B-cell Lymphoma | 0.2 - 0.6 | Sagiv-Barfi et al.[4] |
| BL3750 | B-cell Lymphoma | 0.2 - 0.6 | Sagiv-Barfi et al.[4] |
| A20 | B-cell Lymphoma | >10 | Sagiv-Barfi et al.[4] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | ~0.5 (viability reduction) | Kजिए et al.[7] |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | ~0.5 (viability reduction) | Kजिए et al.[7] |
| Primary CLL Cells (Pre-treatment) | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | Herman et al.[8] |
| Primary CLL Cells (Post-treatment) | Chronic Lymphocytic Leukemia | 0.56 - >10 | Herman et al.[8] |
Note: IC50 values can vary based on the specific assay and conditions used (e.g., duration of drug exposure). The provided data represents a compilation from different studies and is not a direct head-to-head comparison.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of scientific findings. The following sections outline representative methodologies for key experiments used to assess this compound's efficacy.
Cell Viability/Proliferation Assay (MTT/XTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
B-cell malignancy cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for BTK Phosphorylation
This technique is used to detect the levels of phosphorylated BTK (p-BTK), a direct indicator of this compound's target engagement and inhibitory activity.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-BTK (Tyr223), anti-total BTK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and control cells on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK, total BTK, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-BTK signal to the total BTK and/or loading control signal.
In Vivo Tumor Growth Model (Xenograft)
This model assesses the in vivo efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or Rag2-/-γc-/-)
-
B-cell lymphoma cell line for injection
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously or intravenously inject a known number of tumor cells into the mice.
-
Tumor Growth and Randomization: Allow the tumors to establish and reach a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., maximum tumor size, signs of morbidity, or a specific study duration).
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition. Overall survival can also be monitored.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action, experimental evaluation, and the factors influencing the reproducibility of these studies.
Caption: this compound's Mechanism of Action in the BCR Signaling Pathway.
Caption: A Typical Experimental Workflow for Assessing this compound's Efficacy.
Caption: Key Factors Influencing the Reproducibility of Efficacy Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of prototypes for in vitro and in vivo mouse models of this compound-resistant CLL | Blood Advances | American Society of Hematology [ashpublications.org]
- 4. This compound enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-intrinsic determinants of this compound-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Ibrutinib in Preclinical Research: A Comparative Meta-Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of preclinical studies on the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib reveals its significant anti-cancer efficacy across a range of hematological malignancies and solid tumors. This comparative guide synthesizes quantitative data from numerous studies, offering researchers, scientists, and drug development professionals a detailed resource for evaluating this compound's performance against alternative therapies and in combination regimens. The findings underscore this compound's potent activity, while also highlighting the comparative advantages of next-generation BTK inhibitors and the synergistic potential of combination therapies.
I. Comparative In Vitro Efficacy of BTK Inhibitors
This compound demonstrates potent inhibition of cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been extensively documented. In Burkitt lymphoma cell lines, the IC50 for this compound was 5.20 µM in Raji cells and 0.868 µM in Ramos cells.[1] For HER2-overexpressing breast cancer cell lines, the IC50 values were found to be 9.94 nM in BT474 and 8.89 nM in SKBR3 cells after 72 hours of exposure.
Subsequent generations of BTK inhibitors, Acalabrutinib (B560132) and Zanubrutinib, have been developed to improve upon the selectivity and safety profile of this compound. Preclinical data indicates that these agents also exhibit potent anti-proliferative effects.
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Raji | Burkitt Lymphoma | 5.20 µM | [1] |
| Ramos | Burkitt Lymphoma | 0.868 µM | [1] | |
| BT474 | Breast Cancer (HER2+) | 9.94 nM | ||
| SKBR3 | Breast Cancer (HER2+) | 8.89 nM | ||
| U87MG | Glioblastoma | ~0.5 µM | [2] | |
| DBTRG-05MG | Glioblastoma | ~10 µM | [2] | |
| Acalabrutinib | Chronic Lymphocytic Leukemia | Similar to this compound | [3] | |
| Zanubrutinib | TMD8 (WT BTK) | B-cell Lymphoma | - | [4] |
| TMD8 (V416L BTK) | B-cell Lymphoma | No significant change from WT | [4] |
II. In Vivo Antitumor Activity in Preclinical Models
Preclinical xenograft models provide crucial insights into the in vivo efficacy of this compound. In a Burkitt lymphoma xenograft model, mice treated with this compound showed a significantly prolonged median survival of 32 days compared to 24 days in the control group.[1] In a mantle cell lymphoma model using Mino cells, oral administration of 50 mg/kg this compound resulted in significant tumor growth inhibition.[5]
Studies directly comparing this compound with second-generation BTK inhibitors have also been conducted. In a chronic lymphocytic leukemia (CLL) xenograft model, Acalabrutinib demonstrated on-par efficacy with this compound in reducing tumor burden and increasing survival.[6] Similarly, Zanubrutinib showed significant tumor regression in a B-cell lymphoma xenograft model, with some evidence suggesting better efficacy than Acalabrutinib in a model with a specific BTK mutation.[4]
| Drug | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Burkitt Lymphoma (Raji) | NSG | - | Median survival increase from 24 to 32 days | [1] |
| Mantle Cell Lymphoma (Mino) | SCID | 50 mg/kg, oral | Significant inhibition | [5] | |
| Chronic Lymphocytic Leukemia | NSG | - | 23% reduction in spleen tumor cells | [7] | |
| HER2+ Breast Cancer (BT-474) | Nude | 16 & 48 mg/kg/day | 30-35% reduction in tumor volume | [8] | |
| HER2+ Breast Cancer (MDA-MB-453) | SCID | - | More effective than in BT-474 model | [8] | |
| Acalabrutinib | Chronic Lymphocytic Leukemia | NSG & TCL1 adoptive transfer | Formulated in drinking water | Significant decrease in tumor burden, increased survival | [6][9] |
| Zanubrutinib | B-cell Lymphoma (TMD8 WT) | NOG | 20 mpk BID | Significant tumor regression | [4] |
| B-cell Lymphoma (TMD8 V416L) | NOG | 20 mpk BID | Significant tumor regression | [4] |
III. Combination Therapies: The Power of Synergy
A significant focus of preclinical research has been the evaluation of this compound in combination with other anti-cancer agents to enhance efficacy and overcome resistance. The combination of this compound with the BCL-2 inhibitor Venetoclax (B612062) has shown remarkable synergy in preclinical models of CLL.[10][11] This combination has been shown to induce a more profound and durable response compared to either agent alone.[11] In a TCL1 mouse model of CLL, the combination of this compound and Venetoclax led to deeper responses than single-agent treatments.[12]
Preclinical studies have also demonstrated synergistic effects when this compound is combined with chemotherapy agents like doxorubicin (B1662922), and with immunotherapy.[1] For instance, in Burkitt lymphoma cell lines, combining this compound with doxorubicin significantly decreased the IC50 of this compound.[1]
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Venetoclax | Chronic Lymphocytic Leukemia (TCL1 mouse model) | Deeper and more durable response than single agents | [11][12] |
| Acute Myeloid Leukemia (MOLM13 xenograft) | Significant reduction in tumor burden | [13] | |
| This compound + Doxorubicin | Burkitt Lymphoma (Raji cells) | Significant decrease in this compound IC50 | [1] |
| This compound + Rituximab/Obinutuzumab | Burkitt Lymphoma (Raji cells) | Significant decrease in this compound IC50 | [1] |
| This compound + Carfilzomib | Burkitt Lymphoma (Raji cells) | Significant decrease in this compound IC50 | [1] |
| This compound + Temozolomide | Glioblastoma | More potent anti-tumorigenic effect than either drug alone | [14] |
IV. Mechanism of Action and Signaling Pathways
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[15] By covalently binding to the cysteine-481 residue in the active site of BTK, this compound blocks downstream signaling, leading to decreased B-cell proliferation and survival.[16]
Caption: this compound's mechanism of action in the BCR signaling pathway.
Beyond its direct effects on BTK, this compound also influences the tumor microenvironment. Studies have shown that this compound can decrease the secretion of key chemokines and inflammatory cytokines, thereby disrupting the supportive niche for tumor cells.[17]
V. Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed experimental protocols for key assays are provided below.
A. In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard in vitro MTT cell viability assay.
B. In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NSG or SCID).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Caption: Workflow for a typical in vivo xenograft tumor model study.
VI. Conclusion
This meta-analysis of preclinical data provides a robust and objective comparison of this compound's performance, both as a monotherapy and in combination with other agents. The quantitative data and detailed methodologies presented herein serve as a valuable resource for the scientific community, guiding future research and development in the field of targeted cancer therapy. The continued exploration of next-generation BTK inhibitors and novel combination strategies holds significant promise for improving patient outcomes.
References
- 1. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical investigation of this compound, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with this compound in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Collection - Data from The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - Clinical Cancer Research - Figshare [figshare.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. This compound and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4081-Zanubrutinib | eviQ [eviq.org.au]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. keionline.org [keionline.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Ibrutinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent compounds like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a critical aspect of laboratory safety and regulatory compliance. Adherence to established disposal protocols minimizes exposure risks to personnel and prevents environmental contamination.
This compound is classified as a hazardous and cytotoxic drug, meaning it is toxic to cells.[1][2] Due to its hazardous nature, specific precautions must be taken throughout its lifecycle in the laboratory, from initial handling to final disposal. This guide provides a procedural, step-by-step approach to the safe disposal of this compound and contaminated materials.
Hazard Classification and Waste Management
This compound and any materials that come into contact with it are considered hazardous waste.[3][4] This includes empty vials, contaminated personal protective equipment (PPE), and any lab supplies used in its handling. As a cytotoxic agent, this waste must be segregated from regular trash and handled by a licensed hazardous material disposal company.[2][5] The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[2]
Key Disposal Principles:
-
Do not dispose of this compound or its contaminated waste down the drain or in regular trash.[2][6]
-
All waste must be disposed of in accordance with applicable regional, national, and local laws and regulations.[3][6]
-
Unused or expired this compound should be treated as hazardous waste.[2]
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound and its waste, wearing appropriate PPE is mandatory to prevent exposure. This includes:
-
Gloves: Double-layered, powder-free gloves resistant to chemicals are recommended.[2]
-
Lab Coat: A disposable or dedicated lab coat should be worn and disposed of as cytotoxic waste if contaminated.[2]
-
Eye Protection: Safety glasses with side shields or goggles are essential.[3]
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH/MSHA-approved respirator should be used.[3]
Step-by-Step Disposal Protocol
-
Segregation of Waste: Immediately after use, all materials contaminated with this compound must be segregated into designated, clearly labeled cytotoxic waste containers.[1][7] These containers should be rigid, leak-proof, and feature the appropriate cytotoxic warning symbols.[8]
-
Container Specifications:
-
Non-sharps waste: Use yellow and purple-colored waste bags.[1]
-
Sharps waste: Any sharps (needles, syringes, etc.) that have come into contact with this compound must be placed in a purple-lidded, puncture-resistant sharps container.[1]
-
Liquid and solid waste: Use rigid, leak-proof containers clearly marked with a cytotoxic hazard symbol.[8]
-
-
Spill Management: In the event of a spill, the area should be evacuated and well-ventilated.[2]
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous material disposal company.[2][5] This ensures the waste is transported and incinerated at a permitted treatment facility.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C25H24N6O2 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 936563-96-1 |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or inactivation of this compound prior to disposal are not widely published. The standard and required procedure is the collection of all this compound-contaminated waste by a certified hazardous waste disposal service for high-temperature incineration. This method ensures the complete destruction of the cytotoxic compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. danielshealth.ca [danielshealth.ca]
Safeguarding a Breakthrough: A Comprehensive Guide to Handling Ibrutinib
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Ibrutinib. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure research environment.
This compound, a potent inhibitor of Bruton's tyrosine kinase (BTK), represents a significant advancement in the treatment of various B-cell malignancies. However, its cytotoxic nature necessitates stringent handling, storage, and disposal protocols to mitigate occupational exposure risks. This guide offers procedural, step-by-step instructions to directly address operational safety questions.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound in any form—be it powder, solid, or in solution. The following table summarizes the essential PPE requirements.
| PPE Component | Specifications and Usage Guidelines |
| Gloves | Double gloving with powder-free, chemotherapy-rated gloves is required.[1] Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling. |
| Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs must be worn.[1] Gowns should be changed immediately if contaminated. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[2] |
| Respiratory Protection | For handling the powder form or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key procedural steps.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All disposable PPE (gloves, gowns, etc.), labware, and any material that has come into contact with this compound must be segregated into clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.[1]
-
Unused or expired this compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[1]
Final Disposal:
-
The ultimate disposal method for cytotoxic waste is high-temperature incineration.[1]
-
Engage a licensed hazardous material disposal company for the collection and disposal of all this compound-related waste.[2]
Emergency Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and ensure the safety of all personnel.
Experimental Protocol: Surface Decontamination Efficacy
While no specific decontamination protocols for this compound were found, the following general methodology, adapted from established procedures for cytotoxic drugs, can be used to validate the effectiveness of cleaning procedures.
Objective: To quantify the amount of residual this compound on a work surface after a defined cleaning protocol.
Materials:
-
This compound standard of known concentration
-
Wipe sampling kits (e.g., swabs, wetting agent)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate mobile phase and column for this compound analysis
-
Personal Protective Equipment (as outlined in the table above)
Methodology:
-
Spiking the Surface:
-
In a designated area within a certified biological safety cabinet (BSC), apply a known amount of this compound solution to a defined area of a representative work surface (e.g., stainless steel, polypropylene).
-
Allow the solvent to evaporate completely.
-
-
Cleaning Procedure:
-
Perform the cleaning procedure to be validated. This may involve wiping the surface with a specific detergent, followed by a rinse with a neutralizing agent or sterile water. Document the cleaning agent, contact time, and number of wipes used.
-
-
Wipe Sampling:
-
After the cleaning procedure, use a wipe sampling kit to sample the entire defined area where the this compound was applied.
-
Follow the manufacturer's instructions for the wipe sampling kit, ensuring the entire surface is thoroughly wiped in a systematic pattern (e.g., overlapping strokes in two perpendicular directions).
-
Place the wipe sample into a labeled vial containing a suitable extraction solvent.
-
-
Sample Analysis:
-
Extract the this compound from the wipe sample by vortexing or sonication.
-
Analyze the extract using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation of Efficacy:
-
Calculate the percentage of this compound removed by the cleaning procedure using the following formula:
-
Removal Efficacy (%) = [1 - (Amount of this compound detected after cleaning / Initial amount of this compound spiked)] x 100
-
-
By implementing these comprehensive safety measures and validating cleaning protocols, research institutions can foster a secure environment for the handling of this important therapeutic agent, thereby building trust and demonstrating a commitment to safety that extends beyond the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
